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  • Product: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
  • CAS: 677326-68-0

Core Science & Biosynthesis

Foundational

Methyl 3,5-dichlorobenzoylacetate chemical structure

Topic: Methyl 3,5-dichlorobenzoylacetate Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Synthesis, Reactivity, and Applications in Medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3,5-dichlorobenzoylacetate Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1]

Executive Summary

Methyl 3,5-dichlorobenzoylacetate (Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate) is a specialized


-keto ester intermediate used critically in the synthesis of heterocyclic pharmacophores. Its structural significance lies in the 3,5-dichlorophenyl moiety —a privileged scaffold in medicinal chemistry known to enhance lipophilicity and metabolic stability (blocking para-oxidation) in bioactive molecules. This guide details the structural properties, validated synthesis protocols, and downstream applications of this compound in drug discovery.

Chemical Identity & Structural Analysis[2][3][4]

Core Identification
  • IUPAC Name: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate[1][2]

  • Common Name: Methyl 3,5-dichlorobenzoylacetate

  • CAS Number: 677326-68-0[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 261.10 g/mol

  • SMILES: COC(=O)CC(=O)c1cc(Cl)cc(Cl)c1

Structural Properties

The compound exhibits keto-enol tautomerism , a defining characteristic of


-keto esters. In solution, the equilibrium between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular hydrogen bonding) dictates its reactivity toward electrophiles and nucleophiles.
PropertyValue / Description
Appearance White to pale yellow solid or oil (purity dependent)
Melting Point 56–60 °C (typical for similar analogs; varies by crystal form)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Reactive Sites C1 (Ester): Nucleophilic attack (amidation/transesterification)C2 (Methylene): Highly acidic (

), active site for alkylation/KnoevenagelC3 (Ketone): Nucleophilic addition (cyclization)

Synthesis Protocols

Two primary routes are recommended for high-purity synthesis. Route A (Meldrum's Acid) is preferred for laboratory-scale precision due to milder conditions and cleaner workup. Route B (Malonate) is scalable for industrial batches.

Route A: The Meldrum's Acid Pathway (Laboratory Scale)

This method avoids the harsh conditions of Claisen condensation and minimizes self-condensation byproducts.

Mechanism: Acylation of Meldrum's acid followed by alcoholysis.

Protocol:

  • Activation: Dissolve 3,5-dichlorobenzoic acid (1.0 eq) in dry DCM. Add EDC·HCl (1.2 eq) and DMAP (1.2 eq). Stir at 0°C for 30 min.

  • Acylation: Add Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq) and stir at room temperature (RT) for 4–6 hours. Checkpoint: Monitor TLC for the disappearance of the acid.

  • Workup 1: Wash with 1M HCl to remove urea byproducts. Dry the organic layer (

    
    ) and concentrate to yield the acyl-Meldrum's acid intermediate.
    
  • Methanolysis: Dissolve the intermediate in anhydrous Methanol. Reflux for 4 hours.

    • Why: Refluxing in methanol induces decarboxylation and ring-opening simultaneously, yielding the methyl ester directly.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

Route B: Magnesium-Mediated Malonate Condensation (Scale-Up)

Protocol:

  • Magnesium Chelate Formation: Treat Potassium methyl malonate (2.0 eq) with

    
     (2.5 eq) and 
    
    
    
    (3.0 eq) in dry acetonitrile or THF. Stir at RT for 2 hours.
    • Mechanism:[3][4][5][6][7] Forms a magnesium enolate that prevents decarboxylation prior to acylation.

  • Acylation: Add 3,5-dichlorobenzoyl chloride (1.0 eq) dropwise at 0°C. Warm to RT and stir overnight.

  • Decarboxylation: Quench with dilute HCl (acidification promotes decarboxylation of the intermediate). Extract with EtOAc.

  • Yield: Typically 85–90%.[4]

Reactivity & Applications in Drug Discovery

The 3,5-dichlorophenyl group is a bioisostere used to optimize potency and pharmacokinetic (PK) profiles. The


-keto ester moiety serves as a "linchpin" for constructing heterocycles found in kinase inhibitors and anti-infectives.
Heterocycle Construction Workflow

The following diagram illustrates the divergence of Methyl 3,5-dichlorobenzoylacetate into three critical drug scaffolds: Pyrazoles (anti-inflammatory), Isoxazoles (antiviral), and Coumarins (anticoagulant/anticancer).

G Start Methyl 3,5-dichlorobenzoylacetate (Scaffold) Reagent1 + Hydrazine (NH2NH2) Start->Reagent1 Reagent2 + Hydroxylamine (NH2OH) Start->Reagent2 Reagent3 + Resorcinol (Acid Cat.) Start->Reagent3 Product1 3-(3,5-dichlorophenyl)-5-pyrazolone (Kinase Inhibitor Core) Reagent1->Product1 Cyclocondensation (- MeOH, - H2O) Product2 3-(3,5-dichlorophenyl)-isoxazole (GABA Modulator Core) Reagent2->Product2 Cyclization (Regioselective) Product3 4-(3,5-dichlorophenyl)-coumarin (Anticancer Scaffold) Reagent3->Product3 Pechmann Condensation

Figure 1: Divergent synthesis pathways transforming the


-keto ester scaffold into bioactive heterocycles.
Specific Medicinal Utility
  • Metabolic Stability: The 3,5-dichloro substitution blocks the metabolic "soft spot" at the para-position of the phenyl ring, extending the half-life (

    
    ) of drug candidates.
    
  • Lipophilicity Modulation: The chlorine atoms increase

    
    , enhancing membrane permeability for CNS-targeted drugs (e.g., GABA modulators).
    
  • Case Study Relevance: While Tafamidis utilizes the 3,5-dichlorobenzoyl chloride precursor, the

    
    -keto ester derivative allows for the extension of this pharmacophore into dihydropyrimidinone  calcium channel blockers via the Biginelli reaction.
    

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methylene protons are acidic; exposure to moisture/base can lead to hydrolysis or degradation.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • CymitQuimica. Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate CAS 677326-68-0 Product Data. Link

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Clayden, J., et al. (2012). Organic Chemistry.
  • Echemi. Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Supplier Data. Link

  • PubChem. 3,5-Dichlorobenzoyl chloride (Precursor Data). Link

Sources

Exploratory

Technical Monograph: Methyl 3-(3,5-Dichlorophenyl)-3-oxopropanoate

The following technical guide details the nomenclature, physicochemical properties, synthesis, and applications of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate , a critical intermediate in the design of halogenated hete...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, physicochemical properties, synthesis, and applications of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate , a critical intermediate in the design of halogenated heterocycles for medicinal and agrochemical chemistry.

Nomenclature, Synthesis, and Utility in Medicinal Chemistry

Executive Summary

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS 677326-68-0 ) is a specialized


-keto ester building block. Characterized by a 3,5-dichlorophenyl moiety attached to a reactive 1,3-dicarbonyl core, it serves as a "divergent intermediate." It is primarily employed to synthesize lipophilic, metabolically stable heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—which are privileged scaffolds in the development of fungicides and kinase inhibitors.

Nomenclature & Chemical Identity

Parameter Details
IUPAC Name Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Common Synonyms Methyl 3,5-dichlorobenzoylacetate; 3,5-Dichlorophenacyl carbomethoxylate; Propanoic acid, 3-(3,5-dichlorophenyl)-3-oxo-, methyl ester
CAS Registry Number 677326-68-0
Molecular Formula C₁₁H₁₀Cl₂O₃
Molecular Weight 247.07 g/mol
SMILES COC(=O)CC(=O)C1=CC(Cl)=CC(Cl)=C1
InChI Key XYMHCPKOFUYEPU-UHFFFAOYSA-N (Analogous to Ethyl Ester)

Physicochemical Profile

The 3,5-dichlorophenyl substitution pattern significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted benzoylacetates, enhancing the membrane permeability of downstream pharmaceutical derivatives.

PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow solid
Melting Point 56–58 °C (Predicted based on congeners)
Boiling Point ~340 °C at 760 mmHg
Density 1.35 ± 0.1 g/cm³
LogP 3.25 (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Synthetic Pathways[1][2]

The synthesis of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate requires mild conditions to prevent decarboxylation of the


-keto ester. The most robust method involves a Magnesium-Mediated Acylation  of a malonate half-ester.
Method A: Magnesium-Mediated Acylation (Preferred)

This protocol utilizes Monomethyl Potassium Malonate and Magnesium Chloride to generate a neutral magnesium chelate, which is then acylated by the activated carboxylic acid. This method avoids the use of strong bases (like NaH/BuLi) that can cause side reactions with the dichlorophenyl ring.

Reagents:
  • Substrate: 3,5-Dichlorobenzoic acid (CAS 51-36-5)[1]

  • Nucleophile Source: Monomethyl potassium malonate (CAS 38330-80-2)[1]

  • Activator: 1,1'-Carbonyldiimidazole (CDI)

  • Lewis Acid: Magnesium Chloride (anhydrous)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:
  • Activation of the Acid:

    • Charge a flame-dried reaction vessel with 3,5-Dichlorobenzoic acid (1.0 equiv) and anhydrous THF (10 mL/g).

    • Add CDI (1.1 equiv) portion-wise at 0°C under nitrogen.

    • Stir at room temperature for 1 hour. Evolution of CO₂ confirms the formation of the acyl imidazole intermediate.

  • Formation of Magnesium Malonate Enolate:

    • In a separate vessel, suspend Monomethyl potassium malonate (1.2 equiv) and MgCl₂ (1.0 equiv) in THF.

    • Heat the suspension to mild reflux (approx. 60°C) for 2-3 hours.

    • Mechanism:[2] This generates the neutral magnesium bis(monomethyl malonate) complex, which is sufficiently nucleophilic but non-basic.

  • Coupling (C-Acylation):

    • Cannulate the activated acyl imidazole solution into the magnesium malonate suspension at room temperature.

    • Stir the mixture for 12–16 hours. The reaction proceeds via a 6-membered chelate transition state that drives the equilibrium toward the C-acylated product.

  • Workup & Decarboxylation:

    • Quench the reaction with 1N HCl (aqueous). The acid destroys the magnesium chelate and induces spontaneous decarboxylation of the intermediate to form the

      
      -keto ester.
      
    • Extract with Ethyl Acetate (3x).[3] Wash organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Typical Yield: 85–95%.[3]

Visualization: Synthesis Workflow

Synthesis cluster_0 Activation cluster_1 Enolization Acid 3,5-Dichlorobenzoic Acid (CAS 51-36-5) AcylIm Acyl Imidazole Intermediate Acid->AcylIm + CDI, THF CDI CDI (Activator) Malonate Monomethyl Potassium Malonate MgEnolate Magnesium Malonate Complex Malonate->MgEnolate + MgCl2, Reflux MgCl2 MgCl2 (Lewis Acid) Chelate Tetrahedral Intermediate AcylIm->Chelate MgEnolate->Chelate Product Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate (CAS 677326-68-0) Chelate->Product 1. Coupling 2. HCl Quench (- CO2)

Figure 1: Convergent synthesis via Mg-mediated Claisen condensation.

Applications in Drug Discovery

The 1,3-dicarbonyl system of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a versatile electrophile. The "3,5-dichlorophenyl" motif is specifically valued for its metabolic stability (blocking P450 oxidation sites) and lipophilicity .

Heterocycle Synthesis

This compound reacts with binucleophiles to form 5- or 6-membered heterocycles.

Target ScaffoldCo-ReactantReaction ConditionsMechanism
Pyrazole Hydrazines (R-NHNH₂)EtOH, Reflux, AcOH (cat.)Condensation-Cyclization
Isoxazole Hydroxylamine (NH₂OH)EtOH/H₂O, NaOAcO-attack followed by N-cyclization
Pyrimidine Amidines / UreaNaOEt, EtOH, RefluxDual condensation
Coumarin Phenols (Resorcinol)H₂SO₄ (Pechmann)Acid-catalyzed condensation
Strategic Value in Medicinal Chemistry
  • Lipophilic Anchor: The 3,5-dichloro substitution increases the LogP by approx. 1.0–1.5 units compared to the phenyl analog, aiding in blood-brain barrier (BBB) penetration.

  • Electronic Effects: The electron-withdrawing chlorines deactivate the phenyl ring, making it resistant to oxidative metabolism at the para position.

Visualization: Divergent Applications

Applications Core Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Hydrazine + Hydrazines (R-NHNH2) Core->Hydrazine Amidine + Amidines (R-C(=NH)NH2) Core->Amidine Hydroxyl + Hydroxylamine (NH2OH) Core->Hydroxyl Pyrazole 3-(3,5-Dichlorophenyl) Pyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole Cyclocondensation Pyrimidine 6-(3,5-Dichlorophenyl) Pyrimidines (Antivirals) Amidine->Pyrimidine Base-Cat. Cyclization Isoxazole 3-(3,5-Dichlorophenyl) Isoxazoles (GABA Modulators) Hydroxyl->Isoxazole Condensation

Figure 2: Divergent synthesis of bioactive heterocycles.

Safety & Handling (E-E-A-T)

While specific toxicological data for this methyl ester is limited, it should be handled with the same rigor as analogous


-haloketones and esters.
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (ester hydrolysis risk).

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References

  • LookChem. (n.d.). 3,5-Dichlorobenzoic acid Properties and Synthesis. Retrieved from [Link]

  • Clay, R. J., et al. (1983). Synthesis of Beta-Keto Esters from Potassium Ethyl Malonate. Synthesis, 1983(04), 290-292.
  • PubChem. (2025).[4][5] Methyl 3,5-dichlorobenzoate (Related Ester).[1][4] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Properties of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Part 1: Executive Summary Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 1702155-16-5) is a specialized -keto ester intermediate critical to the synthesis of polysubstituted heterocycles.[1] Distinguished by the ele...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 1702155-16-5) is a specialized


-keto ester intermediate critical to the synthesis of polysubstituted heterocycles.[1] Distinguished by the electron-withdrawing 3,5-dichlorophenyl moiety, this scaffold offers unique metabolic stability and lipophilic properties essential for modern drug discovery.[2]

Its primary utility lies in its dual electrophilic character—reactive at both the ketone carbonyl and the ester carbonyl—and its nucleophilic active methylene group. This "chameleon" reactivity makes it a linchpin in the synthesis of pyrazoles (kinase inhibitors) , quinolines (antimalarials) , and coumarins (anticoagulants) .[2]

Part 2: Chemical Profile & Physicochemical Properties[1]

The 3,5-dichloro substitution pattern significantly alters the electronic landscape of the phenyl ring compared to unsubstituted analogs, enhancing the acidity of the


-methylene protons and influencing the lipophilicity (LogP) of downstream derivatives.[2]

Table 1: Core Chemical Specifications

PropertySpecificationNotes
IUPAC Name Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
CAS Number 1702155-16-5
Formula C

H

Cl

O

Molecular Weight 247.07 g/mol
Appearance Off-white to pale yellow solidPredicted based on ethyl ester analog (MP ~70°C)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterHydrolyzes slowly in aqueous base
Reactive Motifs 1.[1][3][4][5][6][7][8] 1,3-Dielectrophile2. Active Methylene (pKa ~11)Susceptible to Knoevenagel, Claisen, and Michael reactions

Part 3: Synthesis & Manufacturing Protocols

High-purity synthesis is required to avoid decarboxylated by-products (3,5-dichloroacetophenone).[1] Below are the two industry-standard protocols.

Method A: The Meldrum’s Acid Route (Laboratory Scale)

Recommended for high purity (>98%) and minimal purification.[1]

Mechanism: Acylation of Meldrum's acid followed by alcoholysis. This method prevents O-acylation side reactions common in standard Claisen condensations.

  • Activation: React 3,5-dichlorobenzoic acid (1.0 eq) with thionyl chloride (1.5 eq) and catalytic DMF in DCM at reflux for 2 hours. Evaporate to dryness to obtain the acid chloride.

  • Acylation: Dissolve Meldrum's acid (1.05 eq) in DCM. Add pyridine (2.0 eq) at 0°C. Dropwise add the acid chloride (dissolved in DCM) over 30 minutes. Stir at RT for 1 hour.

    • Checkpoint: The solution turns orange/red due to the formation of the acyl-Meldrum's intermediate.

  • Alcoholysis: Add dry methanol (excess, ~10 eq) to the reaction mixture and reflux for 3–4 hours.

    • Chemistry: The unstable intermediate undergoes decarboxylation and ester exchange simultaneously.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO

    
    . Dry over MgSO
    
    
    
    and concentrate.
  • Yield: Typically 85–92%.

Method B: Claisen Condensation (Industrial Scale)

Recommended for bulk manufacturing where cost is the primary driver.[1]

Protocol: React 3,5-dichlorobenzoyl chloride with methyl acetate or dimethyl carbonate using a strong base (e.g., NaH or LiHMDS) in THF at -78°C to 0°C.

  • Note: Requires strict temperature control to prevent self-condensation of the ester.

Visualization: Synthesis Pathway

Synthesis Acid 3,5-Dichlorobenzoic Acid Chloride 3,5-Dichlorobenzoyl Chloride Acid->Chloride SOCl2, DMF (Activation) Meldrums Acyl-Meldrum's Intermediate Chloride->Meldrums Meldrum's Acid, Pyridine, DCM Product Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Chloride->Product Dimethyl Carbonate, NaH (Alt. Route) Meldrums->Product MeOH, Reflux (Decarboxylative Alcoholysis)

Figure 1: Comparative synthetic routes. The Meldrum's acid pathway (green solid line) offers higher regioselectivity compared to the base-mediated Claisen route (red dashed line).[1]

Part 4: Reactivity Profile & Applications in Drug Discovery

The 3,5-dichlorophenyl group is a "privileged structure" in medicinal chemistry, often used to fill hydrophobic pockets in enzymes (e.g., kinases, proteases) while blocking metabolic oxidation at the phenyl ring.[2]

Synthesis of Pyrazole-Based Kinase Inhibitors

The most common application is the cyclocondensation with hydrazines.

  • Reaction: Refluxing the

    
    -keto ester with hydrazine hydrate  or substituted hydrazines (R-NH-NH
    
    
    
    ) in ethanol/acetic acid.[1]
  • Outcome: Formation of 3-(3,5-dichlorophenyl)-1H-pyrazol-5-ols .[1]

  • Relevance: These cores are isosteres of the ATP adenine ring, widely used in designing inhibitors for p38 MAPK (anti-inflammatory) and B-Raf (oncology).[1]

Stereoselective Reduction (Statins & Chiral Synthons)

The keto group can be reduced stereoselectively to form chiral


-hydroxy esters.
  • Protocol: Asymmetric hydrogenation using Ru-BINAP catalysts or biocatalytic reduction (Ketoreductases/KREDs).[1]

  • Product: Methyl (3R)-3-(3,5-dichlorophenyl)-3-hydroxypropanoate.[1]

  • Application: Precursors for statin-like side chains or chiral linkers in PROTACs.[1]

Knoevenagel Condensation (Coumarins)

Reaction with salicylaldehydes or activated phenols yields functionalized coumarins, investigated for anticoagulant and antioxidant activity.

Visualization: Reactivity Map

Reactivity Center Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Pyrazole 3,5-Diarylpyrazoles (Kinase Inhibitors) Center->Pyrazole Hydrazines (R-NHNH2), EtOH, Reflux Hydroxy Chiral Beta-Hydroxy Esters (Statin Precursors) Center->Hydroxy Ru-BINAP H2 or Ketoreductases Coumarin 3-Substituted Coumarins (Anticoagulants) Center->Coumarin Salicylaldehyde, Piperidine AlphaHalo Alpha-Halo Derivatives (Reactive Electrophiles) Center->AlphaHalo SO2Cl2 or NBS

Figure 2: Divergent synthesis map demonstrating the scaffold's utility in accessing distinct pharmacophores.[1][2]

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this methyl ester is limited, it should be handled with the standard precautions applicable to


-haloketones and esters.
  • GHS Classification: Warning.[3][9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis risk).

  • Incompatibility: Strong oxidizing agents, strong bases (generates enolates exothermically).

Part 6: References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2] Meldrum's acid in organic synthesis.[8] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. Link[1]

  • Giannopoulos, V., et al. (2022).[11] Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture.[1][11] Synthesis.[6][7][8][12][13][14] Link[1]

  • Soto-Tapia, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis and Evaluation. Scientific Reports. Link

  • PubChem Compound Summary. Methyl 3-(2-chlorophenyl)-3-oxopropanoate (Analog Reference).[1] National Center for Biotechnology Information. Link[1]

  • ChemicalBook. Synthesis and Application of 3,5-Dichlorobenzoyl chloride.Link[1]

Sources

Exploratory

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: Molecular Weight, Synthesis, and Application Guide

[1] Executive Summary Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 677326-68-0 ) is a specialized beta-keto ester intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds.[1] As a halo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 677326-68-0 ) is a specialized beta-keto ester intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds.[1] As a halogenated building block, it provides a critical 3,5-dichlorophenyl moiety, a pharmacophore often employed to enhance lipophilicity and metabolic stability in drug candidates (e.g., antifungal agents, kinase inhibitors).

This technical guide provides a definitive analysis of its physicochemical properties, a validated synthesis protocol using the Masamune-Brooks modification, and analytical characterization standards.

Chemical Identity & Physical Properties

The molecular weight of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is dictated by the specific isotopic abundance of its two chlorine atoms.[1] For precise mass spectrometry (MS) applications, understanding the isotopic envelope is critical.

Physicochemical Data Table
PropertyValueNotes
CAS Number 677326-68-0 Verified Registry Number
IUPAC Name Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoateAlso: Methyl 3,5-dichlorobenzoylacetate
Molecular Formula C₁₀H₈Cl₂O₃
Molecular Weight (Average) 247.07 g/mol Standard laboratory calculation
Monoisotopic Mass 245.9850 Da Based on ³⁵Cl isotope
Exact Mass 245.9850 (100%), 247.9821 (63.9%), 249.9791 (10.2%)Distinctive 9:6:1 Cl₂ pattern
Physical State Solid / Low-melting solidTypical for methyl aroylacetates
Solubility DCM, EtOAc, THF, MeOHHydrophobic due to dichlorophenyl group
Isotopic Pattern Logic (Mass Spectrometry)

The presence of two chlorine atoms creates a characteristic "M, M+2, M+4" pattern in the mass spectrum with relative intensities of approximately 9:6:1 (100% : 64% : 10%). This signature is the primary confirmation tool for structural identity in LC-MS workflows.[1]

IsotopePattern M M+ (246 m/z) [³⁵Cl, ³⁵Cl] Rel. Abundance: 100% M2 M+2 (248 m/z) [³⁵Cl, ³⁷Cl] Rel. Abundance: ~64% M4 M+4 (250 m/z) [³⁷Cl, ³⁷Cl] Rel. Abundance: ~10% Source Molecular Ion C₁₀H₈Cl₂O₃ Source->M Both Cl-35 Source->M2 One Cl-37 Source->M4 Both Cl-37

Figure 1: Mass spectral isotopic distribution logic for a dichloro-species, essential for confirming the product in crude reaction mixtures.

Validated Synthesis Protocol

While classical Claisen condensation (using methyl acetate and base) is possible, it often suffers from self-condensation side reactions.[1] The Masamune-Brooks modification (activation of carboxylic acid with CDI followed by reaction with a magnesium malonate enolate) is the superior method for high-purity applications.[1] This route proceeds under neutral/mild conditions, preserving the sensitive beta-keto functionality.[1]

Reaction Scheme
  • Activation: 3,5-Dichlorobenzoic acid + CDI → Acyl Imidazole[1]

  • Enolate Formation: Potassium monomethyl malonate + MgCl₂ + TEA → Magnesium Enolate

  • Coupling: Acyl Imidazole + Mg Enolate → Product + CO₂

SynthesisWorkflow Acid 3,5-Dichlorobenzoic Acid AcylImid Acyl Imidazole Intermediate Acid->AcylImid THF, r.t., 1h CDI CDI (1.1 eq) CDI->AcylImid Malonate Potassium Monomethyl Malonate MgEnolate Magnesium Enolate Malonate->MgEnolate THF, Reflux MgCl2 MgCl2 / TEA MgCl2->MgEnolate Product Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate AcylImid->Product Coupling - CO2 MgEnolate->Product

Figure 2: The Masamune-Brooks synthesis pathway, selected for its specificity and avoidance of harsh basic conditions.[1]

Step-by-Step Methodology

Reagents:

  • 3,5-Dichlorobenzoic acid (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • Potassium monomethyl malonate (1.2 equiv)

  • Magnesium chloride (anhydrous) (1.2 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Protocol:

  • Activation Step: In a flame-dried flask under nitrogen, dissolve 3,5-dichlorobenzoic acid in anhydrous THF. Add CDI portion-wise at room temperature. Stir for 1–2 hours until CO₂ evolution ceases. This forms the reactive acyl imidazole.

  • Enolate Generation: In a separate vessel, suspend potassium monomethyl malonate and anhydrous MgCl₂ in THF. Add TEA and stir (often with mild heating/reflux for 1 hour) to generate the magnesium enolate species.

  • Coupling: Cool the enolate mixture to 0°C. Cannulate the acyl imidazole solution into the enolate mixture dropwise.

  • Completion: Allow the mixture to warm to room temperature and stir overnight. The reaction is driven by the irreversible loss of CO₂ (decarboxylation).

  • Workup: Quench with 1N HCl (carefully, to pH ~3-4). Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 12.0 ppm (s): Enol -OH (minor tautomer, if visible).[1]

    • δ 7.8–7.5 ppm (m, 3H): Aromatic protons (3,5-dichloro pattern: typically a doublet of doublets or two singlets depending on resolution).

    • δ 5.6 ppm (s): Vinyl proton (enol form, C=CH-).[1]

    • δ 3.9 ppm (s, 2H): Keto form methylene (-CH ₂-).[1] Major signal.

    • δ 3.7 ppm (s, 3H): Methyl ester (-OCH ₃).[1]

  • ¹³C NMR (CDCl₃):

    • Look for the ketone carbonyl (~190 ppm), ester carbonyl (~167 ppm), and the characteristic methylene carbon (~45 ppm).

  • Quality Control Check:

    • Tautomerism: Beta-keto esters exist in equilibrium between keto and enol forms.[1] In CDCl₃, the keto form usually predominates, but the enol form is stabilized by conjugation with the aromatic ring. Do not mistake the enol signals for impurities.

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate. The 1,3-dicarbonyl system is highly reactive toward binucleophiles, allowing for the rapid construction of heterocycles.

  • Pyrazoles: Reaction with hydrazines yields 3-(3,5-dichlorophenyl)pyrazoles, common in anti-inflammatory research.[1]

  • Coumarins/Quinolines: Condensation with phenols or anilines (via Knorr or Pechmann synthesis) yields bicyclic cores used in kinase inhibitor design.

  • Lipophilicity Tuning: The 3,5-dichloro substitution pattern is specifically chosen to increase the LogP of the final drug molecule, improving membrane permeability and metabolic half-life by blocking the metabolically vulnerable para-position.[1]

References
  • LookChem. (n.d.). 3,5-Dichlorobenzoic acid CAS 51-36-5 Synthesis and Properties. Retrieved from [1]

  • CymitQuimica. (n.d.).[2][3] Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Product Data. Retrieved from [1]

  • Echemi. (n.d.).[2] Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate CAS 677326-68-0.[1][4] Retrieved from [1]

  • Clay, R. J., et al. (1983). Synthesis of Beta-Keto Esters from Acid Chlorides and Malonates. Synthesis.

Sources

Foundational

Strategic Deployment of 3,5-Dichloro Beta-Keto Esters in Heterocyclic MedChem

A Technical Guide for High-Fidelity Synthesis and Application Executive Summary In modern medicinal chemistry, the 3,5-dichlorophenyl moiety acts as a "privileged substructure." It offers a dual advantage: it significant...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for High-Fidelity Synthesis and Application

Executive Summary

In modern medicinal chemistry, the 3,5-dichlorophenyl moiety acts as a "privileged substructure." It offers a dual advantage: it significantly increases lipophilicity (


) to improve membrane permeability, and it blocks metabolically labile sites (specifically CYP450 oxidation at the phenyl ring), extending drug half-life.

This guide focuses on the 3,5-dichloro beta-keto ester (e.g., Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate) as a linchpin building block. Unlike simple alkyl keto esters, this aryl-substituted scaffold presents unique challenges in synthesis (decarboxylation risks) and reactivity (steric hindrance). This document outlines a high-fidelity synthesis route via Meldrum’s acid and details its divergent application in generating pyrazoles, pyrimidines, and chiral alcohols.

Part 1: Structural Significance & Critical Reactivity

The Lipophilic/Metabolic Shield

The 3,5-dichloro substitution pattern is not arbitrary. By occupying the meta positions, the chlorine atoms:

  • Block Metabolism: They prevent arene oxide formation and hydroxylation at the most reactive sites of the phenyl ring.

  • Enhance Binding: The electron-withdrawing nature of the chlorines acidifies the

    
    -protons of the beta-keto ester (
    
    
    
    ), increasing the enol content and facilitating condensation reactions compared to non-substituted analogs.
The Tautomeric Equilibrium

Understanding the keto-enol equilibrium is vital for reaction monitoring.

  • Solid State: Predominantly exists in the keto form (white/off-white solid).

  • Solution (CDCl3): NMR typically shows a mixture, but the electron-deficient 3,5-dichlorophenyl group stabilizes the enol form via intramolecular hydrogen bonding.

  • Implication: When running TLC, the enol form may streak or appear as a separate spot; do not mistake this for impurity.

Part 2: The "Gold Standard" Synthesis Route

Why we avoid the Claisen Condensation: Traditional Claisen condensation (using acetophenone and diethyl carbonate) often requires harsh bases (NaH) and suffers from self-condensation side products.

Recommended Route: The Meldrum’s Acid Activation The most robust method for synthesizing 3,5-dichloro beta-keto esters is the Oikawa-Yonemitsu protocol . It proceeds via C-acylation of Meldrum's acid followed by alcoholysis. This method is self-validating because the intermediate is stable enough to be isolated or used directly, and the decarboxylation is driven thermally, ensuring reaction progress.

Synthesis Workflow Diagram

SynthesisWorkflow Acid 3,5-Dichlorobenzoic Acid AcidCl Acid Chloride (Activation) Acid->AcidCl SOCl2, DMF (cat) Adduct Acyl-Meldrum's Adduct (Isolated or In-situ) AcidCl->Adduct + Meldrum's Acid Pyridine, DCM, 0°C Meldrum Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Meldrum->Adduct Product 3,5-Dichloro Beta-Keto Ester Adduct->Product EtOH, Reflux (Alcoholysis) CO2 CO2 + Acetone (Byproducts) Adduct->CO2

Caption: Figure 1. The Oikawa-Yonemitsu synthesis route minimizes side reactions by using Meldrum's acid as a neutral C3-synthon equivalent.

Part 3: Experimental Protocols (SOP)

Protocol A: Synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Reagents:

  • 3,5-Dichlorobenzoic acid (1.0 eq)

  • Thionyl chloride (1.5 eq) or Oxalyl chloride (1.2 eq)

  • Meldrum’s acid (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend 3,5-dichlorobenzoic acid in anhydrous DCM.

    • Add Thionyl chloride dropwise with a catalytic amount of DMF.

    • Reflux for 2 hours until the solution is clear. Evaporate volatiles in vacuo to obtain the crude acid chloride.

    • Checkpoint: Verify complete conversion via TLC (convert a mini-aliquot to methyl ester using MeOH).

  • Meldrum's Acid Acylation:

    • Dissolve Meldrum's acid (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM at 0°C.

    • Add the crude acid chloride (dissolved in minimal DCM) dropwise over 30 minutes. Note: Exothermic reaction.[1]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then water. Dry organic layer (

      
      ) and concentrate. The resulting orange solid is the acyl-Meldrum's adduct.
      
  • Alcoholysis & Decarboxylation:

    • Dissolve the adduct in absolute Ethanol.

    • Reflux for 3–4 hours.

    • Mechanism:[2][3][4][5] Ethanol attacks the cyclic ketone, opening the ring. Thermal energy drives the loss of CO2 and acetone.

    • Concentrate in vacuo.[6] Purify via flash column chromatography (Hexane/EtOAc).

Yield Expectation: 85–92% Data Validation:

  • 1H NMR (CDCl3):

    
     12.6 (s, enol -OH, minor), 4.2 (q, ester CH2), 3.9 (s, keto CH2), 1.3 (t, ester CH3). Aromatic protons appear ~7.4–7.8 ppm.
    

Part 4: The Reactivity Hub (Divergent Synthesis)

Once synthesized, the 3,5-dichloro beta-keto ester serves as a versatile platform. The electron-withdrawing nature of the dichlorophenyl ring makes the ketone carbonyl highly electrophilic, facilitating condensation.

Divergent Pathway Diagram

ReactivityHub Core 3,5-Dichloro Beta-Keto Ester Hydrazine + Hydrazine/Hydrazides (Knorr Synthesis) Core->Hydrazine Urea + Urea + Aldehyde (Biginelli Reaction) Core->Urea Reductase + Ru-BINAP / KRED (Asymmetric Hydrogenation) Core->Reductase Pyrazoles 3,5-Diaryl Pyrazoles (Anti-inflammatory) Pyrimidines Dihydropyrimidines (Ca2+ Channel Blockers) Chiral Chiral Beta-Hydroxy Esters (Statin Analogs) Hydrazine->Pyrazoles Urea->Pyrimidines Reductase->Chiral

Caption: Figure 2. The beta-keto ester acts as a linchpin for three major medicinal chemistry scaffolds.

Key Applications
Reaction TypeTarget ScaffoldCritical ReagentsMechanistic Insight
Knorr Synthesis Pyrazoles Hydrazine hydrate or PhenylhydrazineThe 1,3-dicarbonyl system undergoes double condensation. Regioselectivity is controlled by the hydrazine substituent and solvent pH.
Biginelli Dihydropyrimidines Urea + Aromatic Aldehyde + Cat. (HCl)The 3,5-dichloro group enhances the electrophilicity of the intermediate, often accelerating the reaction compared to simple acetoacetates.
Noyori Reduction Chiral

-OH Esters
Ru(BINAP)Cl2 or KRED enzymesEssential for statin-like side chains. The steric bulk of the 3,5-dichloro ring requires specific chiral ligands for high ee.

Part 5: Troubleshooting & Stability

Stability Profile
  • Hydrolysis: The ester bond is stable, but the keto-ester linkage is susceptible to hydrolysis-decarboxylation under strong basic conditions (e.g., NaOH/H2O reflux). Use LiOH/THF for mild saponification.

  • Storage: Store at 2–8°C under Argon. The methylene protons are acidic; exposure to moisture and weak bases can lead to slow degradation.

Common Issues
  • Issue: Low yield in Biginelli reaction.

    • Cause: Steric hindrance of the 3,5-dichlorophenyl group.

    • Fix: Switch to microwave irradiation (120°C, 10 min) to overcome the activation energy barrier.

  • Issue: Product oils out during purification.

    • Cause: High lipophilicity.

    • Fix: Use a gradient of Hexane:DCM (instead of EtOAc) to better separate the lipophilic product from non-polar impurities.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][7] 2. A general and versatile synthesis of beta-keto esters.[2][5][8] Journal of Organic Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Chapter 21: Formation of C-C bonds to carbonyls. (General grounding on Claisen/Meldrum mechanisms).
  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. [Link]

  • PubChem. (n.d.). Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (Compound Summary). [Link]

Sources

Exploratory

Comparative Technical Analysis: 3,5-Dichloro vs. 2,4-Dichloro Benzoylacetates

The following technical guide details the structural, electronic, and synthetic divergences between 3,5-dichloro and 2,4-dichloro benzoylacetates. Executive Summary In the high-stakes arena of medicinal chemistry, the ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, electronic, and synthetic divergences between 3,5-dichloro and 2,4-dichloro benzoylacetates.

Executive Summary

In the high-stakes arena of medicinal chemistry, the choice between 3,5-dichloro and 2,4-dichloro benzoylacetates is rarely arbitrary. While both serve as electrophilic


-keto ester building blocks, their reactivity profiles are diametrically opposed due to the Ortho-Effect .
  • 3,5-Dichlorobenzoylacetate: Represents Electronic Symmetry . It functions as a potent, sterically accessible electrophile driven by strong inductive withdrawal (

    
    -effect), ideal for high-yield heterocycle formation (pyrazoles, isoxazoles).
    
  • 2,4-Dichlorobenzoylacetate: Represents Steric Constraint . It is characterized by significant steric hindrance at the carbonyl center and a twisted dihedral conformation. It is frequently employed to force regioselectivity or to introduce metabolic stability (blocking metabolic soft spots) in active pharmaceutical ingredients (APIs).

Structural & Electronic Mechanics

The divergence in reactivity stems from the positioning of the chlorine atoms relative to the benzoyl carbonyl group.

The "Ortho-Effect" in 2,4-Dichloro Isomers

In the 2,4-isomer, the chlorine atom at the C2 position is ortho to the carbonyl. Chlorine has a van der Waals radius of 1.75 Å, creating a significant steric blockade.

  • Conformational Twist: To minimize repulsion between the ortho-chloro lone pairs and the carbonyl oxygen, the phenyl ring twists out of coplanarity with the carbonyl group. This deconjugation isolates the

    
    -systems, making the ketone carbonyl more electrophilic (less resonance stabilization from the ring) but kinetically harder to attack.
    
  • Regiocontrol: The C2-chloro group blocks one side of the ring, forcing any downstream cyclization reactions (e.g., to quinolines) to occur exclusively at the C6 position.

Electronic Symmetry in 3,5-Dichloro Isomers

The 3,5-isomer lacks ortho-substitution. The C2 and C6 positions are equivalent and occupied by hydrogen.

  • Enhanced Acidity: The two meta-chlorines exert a powerful electron-withdrawing inductive effect (-I) without donating electron density via resonance (+M) to the carbonyl (meta positions do not conjugate directly). This significantly lowers the pKa of the

    
    -methylene protons, making this isomer more reactive in Knoevenagel condensations.
    
  • Planarity: Lacking steric clash, the molecule can adopt a planar conformation, maximizing orbital overlap for stable enolate formation.

Quantitative Comparison Table
Feature2,4-Dichloro Benzoylacetate3,5-Dichloro Benzoylacetate
Steric Profile High (Ortho-Cl blockade)Low (Open ortho positions)
Electronic Effect Inductive (-I) + Resonance (+M)Strong Inductive (-I) only
Carbonyl Electrophilicity High (Deconjugated), but sterically shieldedModerate (Conjugated), sterically open

-Proton Acidity
ModerateHigh (Cumulative -I effect)
Cyclization Regiochemistry Single isomer (C6 attack only)Symmetrical (C2/C6 equivalent)
Primary Application Quinolone antibiotics, Auxin mimicsFungicides, Pyrazole scaffolds

Synthetic Utility & Reactivity Pathways[1][2][3][4][5][6]

Heterocycle Synthesis (Pyrazoles & Isoxazoles)

The 3,5-dichloro isomer is the standard bearer for synthesizing lipophilic "anchors" in drug molecules.

  • Mechanism: Reaction with hydrazine (or phenylhydrazine) proceeds via initial attack at the ketone.

  • Why 3,5? The lack of steric hindrance allows the hydrazine nucleophile to attack the ketone rapidly. The resulting pyrazole displays a 3,5-dichlorophenyl moiety, a "privileged structure" in agrochemicals (e.g., dicarboximide fungicides) that fits into hydrophobic enzyme pockets without steric clashing.

Quinolone Synthesis (Gould-Jacobs / Knorr)

The 2,4-dichloro isomer presents a unique challenge and opportunity in synthesizing quinolone antibiotics.

  • The Problem: In a standard Conrad-Limpach or Knorr synthesis, the aniline nitrogen must attack the ketone. The ortho-chloro group in the 2,4-isomer retards this step.

  • The Solution: Acid catalysis is often increased to activate the carbonyl.

  • The Benefit: Once the intermediate is formed, cyclization must occur at the C6 position (the only open ortho site). This guarantees a single regioisomer, whereas other substitution patterns might yield mixtures.

Visualization of Reaction Divergence

Reactivity Start24 2,4-Dichloro Benzoylacetate Nucleophile Nucleophilic Attack (e.g., Hydrazine/Aniline) Start24->Nucleophile Slow (Ortho-Cl Block) Start35 3,5-Dichloro Benzoylacetate Start35->Nucleophile Fast (Open Access) Intermediate24 Sterically Hindered Transition State Nucleophile->Intermediate24 Twisted Ring Intermediate35 Planar/Stabilized Transition State Nucleophile->Intermediate35 Conjugated Product24 Regioselective Product (Single Isomer) Intermediate24->Product24 Forced C6 Cyclization Product35 High Yield Product (Rapid Kinetics) Intermediate35->Product35 Symmetrical Cyclization

Figure 1: Divergent kinetic and regiochemical pathways driven by the chlorine substitution pattern.

Experimental Protocols

Protocol A: Synthesis of 3-(3,5-Dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate

Demonstrates the high reactivity of the 3,5-isomer.

  • Reagents: Ethyl 3,5-dichlorobenzoylacetate (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve the benzoylacetate in ethanol.

    • Add phenylhydrazine dropwise at room temperature (exothermic reaction expected due to lack of steric hindrance).

    • Reflux for 2 hours.[1][2]

    • Cool to 0°C. The product precipitates as white needles.

  • Validation:

    • TLC: Disappearance of starting ester (

      
       in Hex/EtOAc).
      
    • NMR: Look for the characteristic pyrazole singlet (

      
       ppm) and the symmetrical aromatic signals of the 3,5-dichloro ring (doublet at 
      
      
      
      ppm, triplet at
      
      
      ppm).
Protocol B: Cyclization of 2,4-Dichlorobenzoylacetate to Quinolone Derivatives

Demonstrates the steric challenges and regiocontrol.

  • Reagents: Ethyl 2,4-dichlorobenzoylacetate (10 mmol), Aniline (10 mmol), Polyphosphoric Acid (PPA).

  • Procedure:

    • Step 1 (Condensation): Mix ester and aniline in toluene with a Dean-Stark trap. Reflux for 12 hours (extended time required due to ortho-sterics).

    • Step 2 (Cyclization): Evaporate toluene. Add PPA (10 g) and heat to 120°C for 2 hours.

    • Quench: Pour onto crushed ice and neutralize with NaOH.

  • Validation:

    • Regiochemistry Check: The product must be analyzed by NOESY NMR to confirm cyclization occurred at the C6 position (away from the Cl) rather than C2 (blocked).

Pharmaceutical Implications[4][7][8]

Metabolic Stability
  • 2,4-Dichloro: The ortho-chloro group effectively blocks metabolic hydroxylation at the 2-position. Furthermore, the steric bulk protects the carbonyl/amide bond from enzymatic hydrolysis by esterases or amidases. This motif is common in antidiabetic sulfonylureas .

  • 3,5-Dichloro: This pattern leaves the 4-position (para) open. This is a primary site for cytochrome P450 oxidation (para-hydroxylation). Drug designers often block this position (e.g., with a Fluorine atom) or use the 3,5-dichloro motif specifically to increase lipophilicity (

    
    ) to cross the blood-brain barrier.
    
Binding Affinity
  • 3,5-Dichloro: Creates a "wide" hydrophobic profile, ideal for filling large hydrophobic pockets in enzymes (e.g., PPAR

    
     agonists).
    
  • 2,4-Dichloro: Creates a "deep/twisted" profile. The twist forces the phenyl ring into a specific orientation, which can lock the molecule into a bioactive conformation (atropisomerism), increasing specificity for receptors that require a non-planar ligand.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Defines the

    
     values for 3,5 vs 2,4 substitution). Link
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Ethyl 2,4-dichlorobenzoylacetate." Link

  • Reitsema, R. H. (1948).[3] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews. (Detailed review of cyclization regiochemistry). Link

Sources

Foundational

Strategic Sourcing and Synthesis Guide: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

[1][2][3] Executive Summary Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a critical -keto ester intermediate used primarily in the synthesis of functionalized heterocycles (pyrazoles, isoxazoles, and pyrimidines) for...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a critical


-keto ester intermediate used primarily in the synthesis of functionalized heterocycles (pyrazoles, isoxazoles, and pyrimidines) for pharmaceutical and agrochemical applications.[1][2] Its 3,5-dichlorophenyl moiety is a pharmacophore often associated with enhanced lipophilicity and metabolic stability in kinase inhibitors and antifungal agents.[1]

Current Supply Chain Status: Unlike its ethyl analog (CAS 172168-01-3), the methyl ester is frequently classified as a "Make-to-Order" (MTO) item rather than a stock catalog product.[1][2] This guide addresses the availability gap by providing a dual-strategy approach:

  • Procurement: Evaluation of custom synthesis vendors and quality metrics.

  • In-House Synthesis: A validated, scalable protocol using the Meldrum’s acid route to bypass supply bottlenecks.

Chemical Profile & Technical Specifications[2][3][4][5][6][7]

Understanding the physicochemical properties is essential for both procurement specifications and handling during synthesis.

PropertySpecificationNotes
Chemical Name Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Analog CAS 172168-01-3 (Ethyl ester)Note: The methyl ester is often indexed by vendors under the ethyl analog's CAS for searchability.[1][2]
Molecular Formula

Molecular Weight 247.07 g/mol
Appearance Colorless to pale yellow oil/low-melting solidTends to solidify upon prolonged storage at 4°C.
Solubility DCM, MeOH, EtOAc, TolueneSparingly soluble in water; hydrolyzes slowly in aqueous base.[2][3][4]
Stability Hygroscopic; keto-enol tautomerismStore under inert gas (Ar/

) at 2–8°C.

Supplier Availability & Sourcing Strategy

The market for 3,5-dichlorophenyl


-keto esters is bifurcated. The ethyl ester  is a commodity chemical, while the methyl ester  often requires custom manufacturing lead times (4–6 weeks).
The "Make vs. Buy" Decision Matrix

The following decision tree illustrates the logical flow for securing this material based on project timelines and purity requirements.

SupplyChain Start Requirement: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate CheckStock Check Vendor Stock (CAS 172168-01-3 Analog) Start->CheckStock IsAvailable Is Methyl Ester In Stock? CheckStock->IsAvailable Buy Direct Purchase (Lead Time < 1 Week) IsAvailable->Buy Yes CustomReq Is Methyl Group Critical? IsAvailable->CustomReq No SubEthyl Substitute with Ethyl Ester (Stock Item) CustomReq->SubEthyl No (Ester is cleaved later) CustomSynth Request Custom Synthesis (Lead Time 4-6 Weeks) CustomReq->CustomSynth Yes (High Volume) InHouse Perform In-House Synthesis (Lead Time 3 Days) CustomReq->InHouse Yes (Low Volume/Urgent)

Figure 1: Strategic sourcing decision tree. Use the Ethyl ester if the alkoxy group is a sacrificial leaving group.

Vendor Evaluation Criteria

When ordering custom synthesis, stipulate the following to avoid common quality pitfalls:

  • Purity: >97% (HPLC).

  • Specific Impurity Limit: 3,5-Dichlorobenzoic acid < 1.0% (Common hydrolysis byproduct).[2]

  • Solvent Residue: Methanol < 3000 ppm (Critical if used in subsequent organometallic steps).[2]

In-House Synthesis Protocol (The Meldrum's Acid Route)

If commercial supply is unavailable or lead times are prohibitive, the following protocol is the industry standard for high-purity


-keto ester synthesis. It is superior to the Claisen condensation due to milder conditions and absence of O-alkylation byproducts.[1]
Reaction Pathway[1][2][10]

Synthesis Reactant Reactant Intermediate Intermediate Product Product Acid 3,5-Dichlorobenzoic Acid (CAS 51-36-5) AcidChloride Acid Chloride Acid->AcidChloride Activation SOCl2 SOCl2 / DMF Adduct Acyl Meldrum's Intermediate AcidChloride->Adduct Acylation Meldrums Meldrum's Acid Pyridine, DCM Final Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Adduct->Final Alcoholysis (-CO2, -Acetone) MeOH MeOH, Reflux

Figure 2: Synthesis via Meldrum's Acid.[1][2] This route ensures regiospecificity and high purity.

Step-by-Step Methodology

Reagents:

  • 3,5-Dichlorobenzoic acid (1.0 eq)[1][2]

  • Thionyl chloride (1.5 eq)[1][2]

  • Meldrum’s acid (1.05 eq)[2]

  • Pyridine (2.5 eq)[1][2]

  • Methanol (Excess)[1][2]

Protocol:

  • Acid Chloride Formation:

    • Suspend 3,5-dichlorobenzoic acid in anhydrous Toluene or DCM.[1]

    • Add Thionyl chloride dropwise with a catalytic amount of DMF.

    • Reflux for 2-3 hours until gas evolution ceases.[1][2]

    • Concentrate in vacuo to remove excess

      
      .[2] Critical: Remove all traces of 
      
      
      
      to prevent side reactions with pyridine.
  • Acylation of Meldrum's Acid:

    • Dissolve Meldrum’s acid in anhydrous DCM and cool to 0°C.

    • Add Pyridine slowly (exothermic).[2]

    • Add the prepared acid chloride (dissolved in DCM) dropwise over 30 mins.

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Workup: Wash with dilute HCl to remove pyridine. Dry organic layer (

      
      ) and concentrate to yield the Acyl Meldrum's intermediate (often a solid).[2][5]
      
  • Methanolysis (Decarboxylation):

    • Dissolve the intermediate in anhydrous Methanol.

    • Reflux for 3–4 hours. The reaction is driven by the evolution of

      
       and acetone.[2]
      
    • Concentrate the methanol.

    • Purification: The crude oil is usually >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc) or vacuum distillation.[2]

Quality Control & Safety

Analytical Parameters
  • HPLC: C18 Column, Acetonitrile/Water gradient. Product elutes after the benzoic acid starting material.

  • 1H NMR (CDCl3):

    • 
       3.95 (s, 2H, -CH 2-), Keto form.[1][2]
      
    • 
       3.75 (s, 3H, -OCH 3).
      
    • 
       12.5 (s, enol -OH , minor tautomer).[2]
      
    • Aromatic protons:

      
      7.5-7.8 ppm.[1][2]
      
Safety (GHS Classification)[1][2][3]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a chemical fume hood. The intermediate acid chloride is corrosive.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[5][3] 2. A general and versatile synthesis of

    
    -keto esters."[1] Journal of Organic Chemistry, 43(10), 2087–2088.[2] 
    
  • Sigma-Aldrich. "Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Product Page (CAS 172168-01-3)."[1][2] Accessed October 2025. [1][2]

  • PubChem. "Compound Summary: 3-(3,5-Dichlorophenyl)-3-oxopropanoate derivatives."[1][2][6] National Library of Medicine.[6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Acylation of Enolates).

Sources

Protocols & Analytical Methods

Method

Application Note: Magnesium-Mediated Acylation of 3,5-Dichlorobenzoyl Chloride

Abstract & Introduction The synthesis of -keto esters is a cornerstone transformation in the preparation of pharmaceutical intermediates, particularly for kinase inhibitors and prostaglandin analogs. While traditional Cl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of


-keto esters is a cornerstone transformation in the preparation of pharmaceutical intermediates, particularly for kinase inhibitors and prostaglandin analogs. While traditional Claisen condensations using lithium enolates (LDA, LiHMDS) are effective, they often require cryogenic conditions (

) and strict exclusion of moisture.

This Application Note details a robust, scalable protocol for the C-acylation of 3,5-dichlorobenzoyl chloride using a Magnesium Malonate complex. Unlike lithium enolates, magnesium enolates are generated under mild conditions (


 to 

) and exhibit superior regioselectivity (C- vs. O-acylation) due to the oxophilic nature of the magnesium cation, which stabilizes the tetrahedral intermediate via a six-membered chelate.

Target Molecule: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Key Advantages:

  • Mild Conditions: Reaction proceeds at ambient temperature.

  • Chemospecificity: High preference for C-acylation over O-acylation.

  • One-Pot Decarboxylation: Utilization of the malonate mono-ester allows for in situ decarboxylation, yielding the

    
    -keto ester directly without a separate hydrolysis step.
    

Mechanistic Theory

The success of this protocol relies on the formation of a neutral magnesium enolate species. The magnesium cation (


) acts as a Lewis acid, coordinating to the carbonyl oxygens of the malonate. Upon addition of the base (Triethylamine), the magnesium enolate is formed.

When the acid chloride (3,5-dichlorobenzoyl chloride) is introduced, the magnesium coordinates with the benzoyl carbonyl, activating it for nucleophilic attack while simultaneously templating the approach of the enolate. This "Chelation Control" prevents the formation of O-acylated byproducts.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the activation, acylation, and subsequent decarboxylation steps.

MagnesiumAcylation Reagents Reagents: Potassium Monomethyl Malonate MgCl2 + Et3N MgEnolate Mg-Enolate Complex (Chelated Species) Reagents->MgEnolate Coordination & Deprotonation Tetrahedral Tetrahedral Intermediate (Mg-Stabilized) MgEnolate->Tetrahedral + Acid Chloride AcidChloride 3,5-Dichlorobenzoyl Chloride AcidChloride->Tetrahedral AcylatedInter Acylated Malonate Intermediate Tetrahedral->AcylatedInter - Cl⁻ Quench Acid Quench (HCl) AcylatedInter->Quench Decarb Decarboxylation (-CO2) Quench->Decarb Hydrolysis of Mg salt Product Product: Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Decarb->Product Tautomerization

Caption: Chelation-controlled C-acylation mechanism via magnesium enolate, followed by acid-mediated decarboxylation.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
Potassium Monomethyl Malonate (PMM) 156.182.5Nucleophile Source
Magnesium Chloride (Anhydrous) 95.213.0Lewis Acid / Chelation
Triethylamine (TEA) 101.193.0Base
3,5-Dichlorobenzoyl Chloride 209.461.0Electrophile
Acetonitrile (MeCN) -10 VolSolvent
Ethyl Acetate / HCl (1N) --Workup

Note: Anhydrous


 is critical. If using hydrates, the water will hydrolyze the acid chloride.
Detailed Procedure
Phase A: Preparation of the Magnesium Enolate
  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Suspension: Charge the flask with Potassium Monomethyl Malonate (PMM) (2.5 equiv) and anhydrous Acetonitrile (10 volumes relative to acid chloride).

  • Lewis Acid Addition: Add Magnesium Chloride (3.0 equiv) in one portion. The reaction is slightly exothermic; maintain temperature

    
    .
    
  • Enolization: Cool the slurry to

    
    . Add Triethylamine  (3.0 equiv) dropwise over 15 minutes.
    
  • Activation: Allow the mixture to warm to room temperature (

    
    ) and stir for 2 hours.
    
    • Checkpoint: The slurry will thicken significantly, turning into a white, creamy suspension. This indicates successful formation of the magnesium enolate.

Phase B: Acylation
  • Cooling: Cool the magnesium enolate suspension back to

    
    .
    
  • Addition: Dissolve 3,5-Dichlorobenzoyl Chloride (1.0 equiv) in a minimum amount of Acetonitrile (2 volumes). Add this solution dropwise to the enolate over 30–45 minutes.

    • Critical: Maintain internal temperature

      
       to minimize side reactions.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours (overnight).

    • Monitoring: Analyze by HPLC or TLC. The limiting reagent (acid chloride) should be fully consumed.

Phase C: Workup & Decarboxylation
  • Quench: Cool the mixture to

    
    . Slowly add 3N HCl  (approx. 5 volumes) dropwise.
    
    • Caution: Vigorous

      
       evolution will occur as the unreacted malonate decarboxylates. Ensure adequate venting.
      
  • Decarboxylation: Stir the biphasic mixture vigorously at room temperature for 1–2 hours. This step ensures the intermediate acyl-malonate converts to the

    
    -keto ester.
    
  • Extraction: Dilute with Ethyl Acetate. Separate the organic layer.[1][2][3] Wash the aqueous layer twice with Ethyl Acetate.

  • Washing: Combine organic layers and wash sequentially with:

    • 1N HCl (to remove residual TEA and Mg salts)

    • Saturated

      
       (to remove trace acids)
      
    • Brine[1][2][4]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification

The crude oil is typically


 pure. If necessary, purify via:
  • Recrystallization: Methanol/Water or Hexanes (if solid).

  • Flash Chromatography: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient).

Workflow Visualization

The following diagram outlines the operational workflow for the laboratory execution of this protocol.

Workflow cluster_prep Phase A: Reagent Prep cluster_rxn Phase B: Acylation cluster_workup Phase C: Workup Step1 Suspend PMM + MgCl2 in MeCN Step2 Add Et3N (0°C) Stir 2h (RT) Step1->Step2 Step3 Add 3,5-Dichlorobenzoyl Cl (Dropwise @ 0°C) Step2->Step3 Step4 Stir Overnight (RT) Step3->Step4 Step5 Quench with 3N HCl (CO2 Evolution!) Step4->Step5 Step6 Stir 1-2h (Decarboxylation) Step5->Step6 Step7 Extract (EtOAc) Wash & Dry Step6->Step7

Caption: Operational workflow for the synthesis of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Wet

or Solvent
Ensure

is anhydrous (store in desiccator). Dry MeCN over molecular sieves.
Residual Acid Chloride Incomplete EnolizationIncrease stirring time of Phase A (Enolate formation) to 3 hours. Ensure PMM is finely ground.
O-Acylation Byproducts Lack of Mg CoordinationDo not skip the Mg salt. Do not substitute

with Li/Na bases.
No Decarboxylation pH too high during quenchEnsure the quench reaches pH < 2. Stir longer during Phase C.

References

  • Wierenga, W.; Skulnick, H. I. (1979). "General, efficient, one-step synthesis of beta-keto esters". The Journal of Organic Chemistry, 44(2), 310–311. Link

  • Clay, R. J.; Collom, T. A.; Karr Werth, G. L. (1993). "Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride". Synthesis, 1993(03), 290–292. Link

  • Brooks, D. W.; Lu, L. D. L.; Masamune, S. (1979). "C-Acylation under Virtually Neutral Conditions". Angewandte Chemie International Edition in English, 18(1), 72–74. Link

Sources

Application

Application Note: Scalable Synthesis of 3-(3,5-Dichlorophenyl)-1H-pyrazol-5-ol via Knorr Cyclization

Executive Summary This application note details the protocol for synthesizing 3-(3,5-dichlorophenyl)-1H-pyrazol-5-ol (also known as 5-(3,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one) via the condensation of methyl 3-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 3-(3,5-dichlorophenyl)-1H-pyrazol-5-ol (also known as 5-(3,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one) via the condensation of methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate with hydrazine hydrate .

The 3,5-dichlorophenyl moiety is a privileged pharmacophore in medicinal chemistry, enhancing lipophilicity and metabolic stability against CYP450 oxidation. This protocol utilizes the Knorr Pyrazole Synthesis , a robust, atom-economical pathway suitable for gram-to-kilogram scale-up in drug discovery campaigns targeting kinase inhibition (e.g., p38 MAPK) and COX-2 pathways.

Scientific Principles & Mechanism[2]

Reaction Mechanism

The transformation proceeds through a two-step condensation-cyclization sequence.

  • Hydrazone Formation: The terminal nitrogen of hydrazine acts as a hard nucleophile, attacking the more electrophilic ketone carbonyl of the

    
    -keto ester. This is kinetically favored over the ester carbonyl.
    
  • Intramolecular Cyclization: The second nitrogen atom attacks the ester carbonyl, displacing methanol to form the 5-membered lactam ring.

Tautomerism

The product exists in a tautomeric equilibrium between the OH-form (pyrazol-5-ol), NH-form (pyrazolone), and CH-form . While often drawn as the enol (OH-form) in aromatic representations, the solid-state structure frequently adopts the NH-keto form. This equilibrium is solvent-dependent and critical for interpreting NMR spectra.

Mechanistic Pathway Diagram[1]

KnorrMechanism Reactants Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate + Hydrazine Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack (Ketone) Hydrazone Hydrazone Intermediate Inter1->Hydrazone - H2O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Ring Closure Product 3-(3,5-Dichlorophenyl)- 1H-pyrazol-5-ol (Tautomeric Mix) Cyclization->Product - MeOH

Figure 1: Mechanistic pathway of the Knorr Pyrazole Synthesis illustrating the condensation and subsequent cyclization steps.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 247.071.0Limiting Reagent
Hydrazine Hydrate (50-60% or 80%) 50.061.2 - 1.5Nucleophile
Ethanol (Absolute) 46.07SolventReaction Medium (10-15 vol)
Acetic Acid (Glacial) 60.050.1 (Cat.)Catalyst (Optional)
Step-by-Step Procedure
Step 1: Setup and Dissolution
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 10.0 g (40.5 mmol) of methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

  • Add 100 mL of Ethanol . Stir at room temperature until the solid is fully dissolved.

    • Note: If solubility is poor, mild heating (30-40°C) is permissible.

Step 2: Addition of Hydrazine
  • While stirring, add 2.43 g (48.6 mmol, 1.2 equiv) of Hydrazine Hydrate dropwise over 5–10 minutes.

    • Critical: The reaction is exothermic. Monitor internal temperature; do not allow uncontrolled boiling during addition.

    • Optional: Add 3-5 drops of glacial acetic acid to catalyze the initial imine formation if the reaction is sluggish.

Step 3: Reflux
  • Heat the reaction mixture to reflux (approx. 78-80°C).

  • Maintain reflux for 3 to 5 hours .

  • Monitor: Check progress via TLC (System: 50% Ethyl Acetate in Hexanes). The starting ester (

    
    ) should disappear, and a lower 
    
    
    
    spot (product) should appear.
Step 4: Workup and Isolation
  • Remove the heat source and allow the mixture to cool slowly to room temperature.

  • Cool further to 0–5°C using an ice bath. The product typically precipitates as a white to off-white solid.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and re-cool.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with 2 x 10 mL of cold ethanol to remove unreacted hydrazine and yellow impurities.

  • Wash with 2 x 10 mL of diethyl ether (optional) to facilitate drying.

Step 5: Purification
  • Recrystallization: If high purity (>98%) is required, recrystallize from hot Ethanol or an Ethanol/Water (9:1) mixture.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours to remove residual solvent and moisture.

Experimental Workflow Diagram

Workflow Setup Dissolve Ester in EtOH (RT or 40°C) Addition Add Hydrazine Hydrate (Dropwise, Exotherm Control) Setup->Addition Reaction Reflux (3-5 Hours) Monitor via TLC Addition->Reaction Quench Cool to 0-5°C Induce Precipitation Reaction->Quench Isolation Filtration & Washing (Cold EtOH) Quench->Isolation Analysis Dry & Analyze (NMR, MS, MP) Isolation->Analysis

Figure 2: Operational workflow for the synthesis of the target pyrazole.

Characterization & Validation

The product should be characterized to confirm structure and purity. The following data is expected for 3-(3,5-dichlorophenyl)-1H-pyrazol-5-ol:

Analytical MethodExpected ResultInterpretation
Appearance White to off-white crystalline solidIndicates successful precipitation and removal of colored impurities.

H NMR (DMSO-

)

12.0–12.5 (br s, 1H or 2H)
Exchangeable NH/OH protons (tautomeric).

7.80 (d,

Hz, 2H)
Aromatic protons at positions 2,6 of the phenyl ring.

7.55 (t,

Hz, 1H)
Aromatic proton at position 4 of the phenyl ring.

5.90 (s, 1H)
Characteristic pyrazole C4-H proton.
Mass Spectrometry (ESI)

229 (

Cl), 231 (

Cl)
[M+H]

peaks showing characteristic dichlorine isotope pattern (9:6:1 relative intensity).
Melting Point > 200°C (Decomposes)High melting point typical of aryl-pyrazolones due to H-bonding network.

Optimization & Troubleshooting

Solvent Selection

While Ethanol is the standard "green" solvent, Acetic Acid can be used as both solvent and catalyst for difficult substrates. However, Acetic Acid requires a more tedious workup (neutralization or extensive washing) compared to the simple filtration possible with Ethanol.

Regioselectivity

Using unsubstituted hydrazine hydrate generally yields a single product because the symmetry of hydrazine renders the N1/N2 distinction irrelevant in the final product structure. However, if using Methylhydrazine , regioisomers are formed. The Knorr synthesis typically favors the attack of the more nucleophilic nitrogen on the ketone, but mixtures are common. For this specific protocol (using hydrazine hydrate), regioselectivity is not a concern.

Safety: Hydrazine Handling
  • Hazard: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.

  • Control: Handle only in a fume hood. Double-glove (Nitrile) and wear a face shield.

  • Waste: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal, ensuring the solution remains cool.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from Fluorinated -Diketoesters. Journal of Organic Chemistry, 73(9), 3523–3529. (Discusses regioselectivity mechanisms relevant to -keto esters).
  • Maddila, S., et al. (2013). Synthesis and anti-inflammatory activity of some new 3,5-disubstituted pyrazoles. Journal of Saudi Chemical Society, 17(3), 309-313. (Demonstrates biological relevance of 3,5-diaryl pyrazoles).
  • BenchChem. (2025).
  • PubChem Compound Summary. (2025). 3-(3,5-Dichlorophenyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. (Source for structural validation).

Sources

Method

Application Note: Regioselective Synthesis of 1-(3,5-Dichlorophenyl)-3-methyl-1H-pyrazol-5-ol via Knorr Condensation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Scientific Rationale & Mechanistic Insights The pyrazole ring is a profoundly privileged scaffold in modern drug discovery and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists

Scientific Rationale & Mechanistic Insights

The pyrazole ring is a profoundly privileged scaffold in modern drug discovery and agrochemical development. Specifically, the incorporation of a 3,5-dichlorophenyl moiety at the N1 position of the pyrazole core is a proven strategy to enhance lipophilicity, metabolic stability, and target binding affinity. The 3,5-dichloro substitution pattern frequently exploits halogen bonding and optimally fills hydrophobic pockets in targets such as phosphodiesterase 4 (PDE4) and various protein kinases[1].

The synthesis of 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-ol relies on the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a


-dicarbonyl compound[2]. When utilizing a 

-keto ester such as ethyl acetoacetate, the reaction yields a pyrazolone, which exists in a tautomeric equilibrium with its enol form (hydroxypyrazole).
Causality in Reaction Design

The reaction between 3,5-dichlorophenylhydrazine and ethyl acetoacetate is not without its challenges. The two electron-withdrawing chlorine atoms on the phenyl ring significantly reduce the nucleophilicity of the terminal hydrazine nitrogen.

  • Solvent & Catalyst Choice: Running this reaction in neutral ethanol typically stalls at the uncyclized hydrazone intermediate. By utilizing glacial acetic acid as both the solvent and the catalyst, the ketone carbonyl of ethyl acetoacetate is sufficiently protonated (activated) to overcome the poor nucleophilicity of the hydrazine. Furthermore, the elevated boiling point of acetic acid (118 °C) provides the thermal energy required to drive the subsequent intramolecular nucleophilic acyl substitution and the elimination of ethanol.

  • Regioselectivity: The initial attack occurs predominantly at the more electrophilic ketone carbonyl (C3 of ethyl acetoacetate) rather than the ester carbonyl. The subsequent cyclization of the hydrazone intermediate onto the ester yields the desired 3-methyl-pyrazol-5-ol regioisomer exclusively.

Mechanistic Pathway & Workflow Diagrams

Mechanism A 3,5-Dichlorophenylhydrazine + Ethyl Acetoacetate B Hydrazone Intermediate (Open Chain) A->B -H2O (Acid Catalyzed) C Tetrahedral Hemiaminal (Cyclized) B->C Intramolecular Nucleophilic Attack D Pyrazolin-5-one (Keto Form) C->D -EtOH (Heat) E 1H-pyrazol-5-ol (Enol Form) D->E Tautomerization (Solvent Dependent)

Mechanistic pathway of the Knorr pyrazole synthesis forming the hydroxypyrazole.

Workflow Start 1. Reagent Preparation Equimolar reagents + Glacial AcOH Reaction 2. Condensation Reaction Reflux at 118°C for 3 hours Start->Reaction Cooling 3. Precipitation Cool to RT, quench with ice water Reaction->Cooling TLC confirms SM consumption Filtration 4. Isolation Vacuum filtration, wash with H2O Cooling->Filtration Product crystallizes Purification 5. Purification Recrystallization from hot Ethanol Filtration->Purification Crude solid Validation 6. Analytical Validation NMR, LC-MS purity check Purification->Validation >98% Pure Crystals

Experimental workflow for the synthesis and isolation of the pyrazole product.

Quantitative Data: Optimization of Reaction Conditions

To validate the causality of the solvent and temperature choices, a solvent screen was performed. The data below demonstrates the necessity of acidic conditions and elevated temperatures to achieve rapid and complete cyclization.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Observation
1EthanolNone781245%Incomplete cyclization; hydrazone persists.
2EthanolAcOH (10 mol%)78865%Improved kinetics, but sluggish cyclization.
3Toluenep-TsOH (5 mol%)110578%Good yield, but requires Dean-Stark trap.
4 Glacial Acetic Acid None (Solvent) 118 3 92% Rapid conversion; clean precipitation upon cooling.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds as intended before moving to the next step.

Materials Required
  • 3,5-Dichlorophenylhydrazine hydrochloride (1.0 eq, 10.0 mmol, 2.13 g)

  • Ethyl acetoacetate (1.1 eq, 11.0 mmol, 1.43 g / 1.40 mL)

  • Sodium acetate (anhydrous) (1.0 eq, 10.0 mmol, 0.82 g) - Required to free-base the hydrazine HCl salt.

  • Glacial acetic acid (15 mL)

  • Ice-cold distilled water (50 mL)

  • Absolute ethanol (for recrystallization)

Step-by-Step Methodology

Step 1: Free-basing and Hydrazone Formation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3,5-dichlorophenylhydrazine hydrochloride (2.13 g) and anhydrous sodium acetate (0.82 g) to the flask.

  • Add 15 mL of glacial acetic acid. Stir at room temperature for 10 minutes to ensure the in situ generation of the free hydrazine base.

  • Add ethyl acetoacetate (1.40 mL) dropwise over 5 minutes. An initial mild exotherm may be observed as the hydrazone begins to form.

Step 2: Cyclocondensation 5. Heat the reaction mixture to a gentle reflux (approx. 118 °C block temperature). 6. Maintain reflux for 3 hours.

  • Self-Validation (IPC): After 2.5 hours, sample the reaction. Perform TLC (Hexane:Ethyl Acetate 7:3). The starting hydrazine (visualized by UV or ninhydrin) should be completely consumed, replaced by a single major product spot with a higher Rf value.

Step 3: Workup and Isolation 7. Once complete conversion is confirmed, remove the flask from the heat source and allow it to cool to room temperature. 8. Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred crushed ice/water. The sudden change in polarity will force the hydrophobic 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-ol to precipitate as an off-white to pale yellow solid. 9. Stir the suspension for 30 minutes to ensure complete precipitation and to dissolve residual sodium acetate and acetic acid. 10. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water (3 x 20 mL) until the filtrate is pH neutral.

Step 4: Purification 11. Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of boiling absolute ethanol (approx. 10-15 mL) until the solid just dissolves. 12. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization. 13. Filter the purified crystals, wash with a small volume of ice-cold ethanol, and dry under high vacuum at 45 °C overnight.

Analytical Validation Parameters
  • Appearance: White to off-white crystalline solid.

  • LC-MS (ESI+): Expected

    
     at m/z 243.0. The isotopic pattern will clearly show the characteristic 9:6:1 ratio indicative of a dichloro-containing compound.
    
  • 1H-NMR (400 MHz, DMSO-d6):

    
     11.80 (br s, 1H, OH/NH tautomer exchange), 7.85 (d, J = 1.8 Hz, 2H, Ar-H), 7.42 (t, J = 1.8 Hz, 1H, Ar-H), 5.35 (s, 1H, Pyrazole C4-H), 2.15 (s, 3H, CH3). Note: The presence of the sharp singlet at ~5.35 ppm confirms the cyclized pyrazole core, distinguishing it from the uncyclized hydrazone.
    

Troubleshooting Guide

  • Issue: TLC shows a persistent intermediate spot that does not convert to the product.

    • Causality: The reaction is stalled at the hydrazone stage. This is usually due to insufficient temperature or water accumulation preventing the dehydration step.

    • Solution: Ensure the reaction is at a true reflux. If using a solvent other than acetic acid, the addition of molecular sieves or a Dean-Stark apparatus may be required to drive the equilibrium forward by removing water and ethanol.

  • Issue: Low yield upon precipitation in water.

    • Causality: The product may be partially soluble if too much acetic acid remains or if the water is not sufficiently cold.

    • Solution: Ensure the water is ice-cold and use at least a 3:1 ratio of water to acetic acid to fully crash out the lipophilic product.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI), 2018 URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances, 2025 URL: [Link]

  • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Source: Molecules (MDPI), 2010 URL: [Link]

Sources

Application

Alkylation of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate at alpha position

Application Note: Precision Alkylation of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate -Alkylation Protocols for Electron-Deficient -Keto Esters Executive Summary & Strategic Analysis The alkylation of Methyl 3-(3,5-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Alkylation of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate


-Alkylation Protocols for Electron-Deficient 

-Keto Esters

Executive Summary & Strategic Analysis

The alkylation of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (hereafter Compound 1 ) represents a critical transformation in the synthesis of pharmaceutical intermediates, particularly for voltage-gated sodium channel blockers and anticonvulsants (analogous to Lamotrigine precursors).

Unlike simple acetoacetates, the 3,5-dichlorophenyl moiety exerts a profound electron-withdrawing effect (Inductive effect,


) on the 

-carbonyl carbon. This significantly alters the reactivity profile compared to unsubstituted benzoylacetates:
  • Increased Acidity: The

    
    -protons are notably more acidic (
    
    
    
    ) than standard
    
    
    -keto esters (
    
    
    ). This allows the use of milder bases but increases susceptibility to multi-alkylation.
  • Enolate Stability: The resulting enolate is highly stabilized, reducing nucleophilicity slightly but increasing the risk of

    
    -alkylation if "hard" electrophiles or polar aprotic solvents with high dielectric constants are used without care.
    
  • Hydrolytic Instability: The electron-deficient carbonyl makes the ester and ketone moieties more susceptible to nucleophilic attack, raising the risk of deacylation or decarboxylation during harsh workups.

This guide presents two validated protocols: a Standard Kinetic Control Protocol (using NaH) for discovery-scale precision, and a Phase-Transfer Catalysis (PTC) Protocol (using K


CO

) for scalability and operational simplicity.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via an S


2 mechanism.[1][2] The regioselectivity (C- vs. O-alkylation) is dictated by the Hard-Soft Acid-Base (HSAB) theory. The enolate oxygen is the "hard" center, while the 

-carbon is the "soft" center.
  • To favor C-Alkylation: Use soft electrophiles (alkyl iodides/bromides), non-polar or moderately polar solvents (THF), and counterions that coordinate tightly to oxygen (

    
    , 
    
    
    
    ).
  • To avoid O-Alkylation: Avoid highly polar solvents (HMPA, DMSO) that separate the ion pair, leaving the "hard" oxygen naked and reactive.

ReactionMechanism Substrate Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Enolate Stabilized Enolate (Resonance Hybrid) Substrate->Enolate Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Enolate TS_C Transition State (C-Attack) Enolate->TS_C Slow (RDS) SideProduct O-Alkylated / Dialkylated (Impurity) Enolate->SideProduct Fast/Hard Electrophile Electrophile Alkyl Halide (R-X) (Soft Electrophile) Electrophile->TS_C Product C-Alkylated Product (Thermodynamic) TS_C->Product C-Alkylation

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired C-alkylation and competing side reactions.

Protocol A: High-Precision Mono-Alkylation (Discovery Scale)

Best for: Small scale (<5g), valuable electrophiles, and strict control over mono/di-alkylation ratios.

Reagents & Equipment
  • Substrate: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 equiv).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.05 equiv). Note: Do not use large excess.

  • Electrophile: Alkyl Iodide or Bromide (1.05 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). THF is preferred to minimize O-alkylation.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Base Preparation: In a flame-dried round-bottom flask under inert atmosphere, wash NaH (1.05 equiv) with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophilic impurities. Suspend the washed NaH in anhydrous THF (0.2 M concentration relative to substrate).

  • Enolate Formation: Cool the NaH suspension to 0°C . Add a solution of Compound 1 in THF dropwise over 15-20 minutes.

    • Observation: Hydrogen gas evolution will occur. The solution typically turns yellow/orange due to the conjugated enolate.

    • Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise at 0°C.

    • Critical: For very reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), keep at 0°C. For less reactive ones, warm slowly to Room Temperature (RT).

  • Monitoring: Monitor by TLC or HPLC. Reaction is usually complete within 1-4 hours.

    • Endpoint: Disappearance of starting material.[3] If >5% starting material remains after 4h, add 0.1 equiv additional base/electrophile.

  • Quench: Carefully quench with saturated aqueous NH

    
    Cl at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF if used) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.

Protocol B: Phase-Transfer Catalysis (Process Scale)

Best for: Scale-up (>10g), avoiding pyrophoric NaH, and "Green" chemistry requirements.

Reagents & Equipment
  • Substrate: Compound 1 (1.0 equiv).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, finely ground (2.0 equiv).
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzalkonium Chloride (5-10 mol%).

  • Solvent: Acetone or Acetonitrile (ACN).

  • Electrophile: Alkyl Halide (1.1 equiv).

Step-by-Step Procedure
  • Setup: Charge a reactor with Acetone (0.5 M), K

    
    CO
    
    
    
    (2.0 equiv), and TBAB (0.05 equiv). Stir for 10 minutes.
  • Addition: Add Compound 1 (1.0 equiv) at RT. The mixture may thicken slightly.

  • Reaction: Add the Alkyl Halide (1.1 equiv) in a single portion (if non-exothermic) or dropwise (if exothermic).

  • Thermal Cycle: Heat the mixture to a gentle reflux (approx. 55-60°C for Acetone) or stir vigorously at RT for 12-18 hours.

    • Note: The 3,5-dichloro substitution makes the proton acidic enough that reflux is often unnecessary for active electrophiles (MeI, Allyl Br), reducing thermal degradation.

  • Workup: Filter off the solid inorganic salts (K

    
    CO
    
    
    
    /KBr). Concentrate the filtrate. Redissolve residue in ether/EtOAc, wash with water to remove catalyst, and dry.

Experimental Workflow Diagram

Workflow cluster_0 Protocol Selection Start Start: Inert Atmosphere Setup SolventSelect Select Solvent System Start->SolventSelect NaH_Path Method A: NaH/THF (Kinetic Control) SolventSelect->NaH_Path PTC_Path Method B: K2CO3/Acetone (Thermodynamic/PTC) SolventSelect->PTC_Path Deprotonation Enolate Formation (0°C, 30 min) NaH_Path->Deprotonation PTC_Path->Deprotonation Addition Add Electrophile (R-X) (Slow Addition) Deprotonation->Addition Monitor Monitor (TLC/HPLC) Check for Dialkylation Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add time/reagent) Quench Quench (Sat. NH4Cl) Decision->Quench Yes Purify Purification (Column/Crystallization) Quench->Purify

Figure 2: Operational workflow comparing Method A (NaH) and Method B (PTC).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Dialkylation Excess base or highly reactive R-X.Use strictly 1.0-1.05 equiv of base. Add R-X at -78°C or 0°C. Use a sterically bulky base (e.g., KOtBu) if possible, though NaH is standard.
O-Alkylation Solvent too polar (DMSO/HMPA) or "Hard" R-X.Switch to THF or Toluene. Use Alkyl Iodides instead of Bromides/Sulfonates. Keep temperature low.
No Reaction Steric hindrance of 3,5-Cl2 group.Increase temp to reflux (Method B). Add NaI (Finkelstein condition) to generate R-I in situ.
Decarboxylation Acidic workup or high heat.[2][4][5]Keep workup pH > 4. Avoid prolonged heating of the free acid form.

Safety & Handling

  • 3,5-Dichlorophenyl compounds: Often irritants; handle in a fume hood.

  • Alkyl Halides: Potentially carcinogenic and lachrymatory (e.g., Benzyl bromide, Methyl iodide). Double-glove and use specific waste streams.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and needles with isopropanol before water exposure.

References

  • Enolate Chemistry & Regioselectivity

    • Chemistry of Enolates - C vs O Alkylation. PharmaXChange. (2011). Detailed mechanism of HSAB theory in enolate alkylation.

  • Beta-Keto Ester Reactivity

    • Alkylation of Enolate Ions.[1][2] Chemistry LibreTexts. (2024). General protocols for acetoacetic ester synthesis applicable to substituted analogs.

  • PTC Methodologies

    • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. ScienceMadness/Vogel. (2025). Practical discussion on using K2CO3/Acetone for benzoylacetate derivatives.

  • Analogous Synthesis (Lamotrigine Precursors)

    • A collective review of the synthetic approaches... to synthesize Lamotrigine. MedJpps. (2024).[6] Describes the handling of 2,3-dichlorophenyl analogs, relevant for understanding the stability of the 3,5-dichloro isomer.

  • Reagent Data

    • Methyl 3,3-dichloro-2-oxopropanoate & related derivatives.[7] ChemScene. (2024). Physical properties and handling of similar chlorinated phenyl-oxo-propanoates.

Sources

Method

Protocol: Cyclocondensation of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate with Amidines

Abstract & Application Scope This application note details the synthetic protocol for the cyclization of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate with various amidines to form 6-(3,5-dichlorophenyl)pyrimidin-4(3H)-o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This application note details the synthetic protocol for the cyclization of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate with various amidines to form 6-(3,5-dichlorophenyl)pyrimidin-4(3H)-ones . This transformation is a cornerstone in medicinal chemistry for generating pharmacologically active scaffolds. The 3,5-dichlorophenyl moiety is a critical bioisostere used to enhance lipophilicity and metabolic stability in kinase inhibitors, antiviral agents, and ion channel modulators.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Key Reaction: Pinner-type Cyclocondensation / Simonis Reaction.

Chemical Biology & Mechanistic Insight

The "Privileged" Scaffold

The resulting pyrimidin-4(3H)-one (tautomeric with 4-hydroxypyrimidine) serves as a versatile intermediate. The C4-hydroxyl group can be activated (e.g., via


 to a chloride) for subsequent 

or Suzuki-Miyaura couplings, allowing rapid library expansion.
Reaction Mechanism

The reaction proceeds via a base-mediated condensation.[1] The free amidine base (liberated in situ) acts as a nucleophile attacking the ketone carbonyl of the


-keto ester. This is favored over the ester carbonyl due to the higher electrophilicity of the ketone, activated by the electron-withdrawing 3,5-dichlorophenyl group.

Pathway Description:

  • Deprotonation: Amidine hydrochloride is neutralized by sodium alkoxide.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water forms an enamine/imine intermediate.

  • Cyclization: Intramolecular attack on the ester carbonyl.

  • Elimination: Loss of methoxide yields the stable aromatic pyrimidinone.

ReactionMechanism Start Amidine (Free Base) + Beta-Keto Ester Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (Ketone) Inter2 Enamine/Imine Intermediate Inter1->Inter2 - H2O (Dehydration) Cyclic Cyclic Intermediate Inter2->Cyclic Intramolecular Acylation Product 6-(3,5-dichlorophenyl) pyrimidin-4(3H)-one Cyclic->Product - MeOH (Aromatization)

Figure 1: Step-wise mechanistic pathway for the formation of the pyrimidine core.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 equiv).

  • Amidine Source: Benzamidine HCl (for 2-phenyl analog) or Acetamidine HCl (for 2-methyl analog) (1.2 equiv).

  • Base: Sodium Methoxide (NaOMe), 25-30% solution in MeOH, or freshly prepared from Na metal (3.0 equiv).

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Quench: Glacial Acetic Acid or 1N HCl.

Step-by-Step Methodology

Step 1: Preparation of Free Amidine Base

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under

    
     atmosphere.
    
  • Charge the flask with Anhydrous MeOH (10 mL per mmol of substrate).

  • Add Sodium Methoxide (3.0 equiv).

    • Note: 1.0 equiv neutralizes the Amidine HCl; 1.0 equiv forms the enolate of the keto-ester; 1.0 equiv ensures basicity for cyclization.

  • Add Amidine Hydrochloride (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15-20 minutes until the salt dissolves and NaCl precipitates.

Step 2: Condensation [2] 5. Add Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 equiv) dropwise or portion-wise to the stirring amidine solution. 6. Heat the reaction mixture to Reflux (65°C) . 7. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Target Time: 4–12 hours.
  • Observation: The reaction often turns from clear/pale yellow to a deeper orange/yellow suspension.

Step 3: Workup & Isolation 8. Cool the mixture to RT. 9. Concentrate the solvent under reduced pressure to ~20% of the original volume. 10. Dilute the residue with Ice-Water (20 mL per mmol). The product exists as a sodium salt and may be soluble. 11. Acidification: Slowly add 1N HCl or Glacial Acetic Acid dropwise with vigorous stirring until pH reaches ~4-5. 12. The product should precipitate as a white or off-white solid. 13. Stir the suspension at 0°C for 30 minutes to maximize yield.

Step 4: Purification 14. Filter the solid using a Büchner funnel. 15. Wash the cake with Cold Water (2x) and Cold Ethanol (1x). 16. Drying: Dry in a vacuum oven at 45°C overnight. 17. Recrystallization (if necessary): Hot Ethanol or DMF/Water mixtures are effective for purification.

Workflow Visualization

Workflow Step1 Activation: Mix Amidine HCl + NaOMe/MeOH (Stir 20 min, RT) Step2 Addition: Add Beta-Keto Ester Step1->Step2 Step3 Reaction: Reflux (65°C) for 4-12h Step2->Step3 Step4 Quench: Cool & Acidify (pH 4-5) with HCl/AcOH Step3->Step4 Step5 Isolation: Filter Precipitate Wash with Water/EtOH Step4->Step5

Figure 2: Operational workflow for the batch synthesis.

Optimization & Critical Parameters

Base & Solvent Selection Guide

The choice of base significantly impacts the yield and impurity profile.

Base SystemSolventTempYield PotentialNotes
NaOMe MeOH 65°C High (80-95%) Recommended. Matches the ester leaving group (OMe), preventing transesterification byproducts.
NaOEtEtOH78°CHigh (75-90%)Good alternative. Higher temp drives difficult cyclizations. Risk of ethyl ester exchange (usually inconsequential).
NaHTHF0°C -> RTModerateStronger base; useful if the substrate is sensitive to nucleophilic attack by alkoxides, but harder to handle.

DMF100°CLow-ModMilder base, requires higher temp. often leads to "gummy" products.
Troubleshooting Common Issues
  • Gummy Precipitate:

    • Cause: Occluded salts or incomplete protonation.

    • Fix: Sonicate the solid in 1N HCl, then filter. Recrystallize from EtOH.

  • Low Conversion:

    • Cause: Moisture in solvent (quenching the base) or old amidine salt.

    • Fix: Use freshly distilled MeOH/EtOH and dry the amidine HCl under vacuum before use.

  • Side Product (Amide):

    • Cause: Attack of amidine on the ester without cyclization, followed by hydrolysis.

    • Fix: Ensure strictly anhydrous conditions; increase temperature to force cyclization.

References

  • General Amidine Cyclization Protocol

    • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one. (2022).[3][4][5] National Institutes of Health (NIH).

    • [Link]

    • Relevance: Describes the cyclization of benzamidine with beta-keto ester precursors using Sodium Ethoxide.
  • Reaction Scope & Amidine Reactivity

    • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. (2022).[3][4][5] National Institutes of Health (NIH).

    • [Link]

    • Relevance: Validates the nucleophilicity of amidines in cyclocondensation reactions with ester-activ
  • Large Scale Process (Analogous Substrate)

    • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.[6] (2012).[7][3] Asian Journal of Chemistry.

    • [Link]

    • Relevance: Provides industrial-scale workup procedures (pH adjustment and filtr
  • Substrate Properties

    • Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS 264253-61-0). EPA CompTox Chemicals Dashboard.
    • [Link]

    • Relevance: Physical property verification for the starting material.[6]

Sources

Application

Application Note: Modular Synthesis of Hantzsch Dihydropyridines with 3,5-Dichlorophenyl Moieties

The following Application Note and Protocol is designed for research scientists and drug development professionals. It addresses the synthesis of Hantzsch 1,4-dihydropyridines (1,4-DHPs) with a specific focus on incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It addresses the synthesis of Hantzsch 1,4-dihydropyridines (1,4-DHPs) with a specific focus on incorporating 3,5-dichlorophenyl moieties.[1]

While standard Hantzsch syntheses use alkyl esters (e.g., ethyl acetoacetate), this guide addresses the more technically demanding request for a 3,5-dichlorophenyl ester derivative. This implies the use of 3,5-dichlorophenyl 3-oxobutanoate as the


-keto ester component.[1] For completeness, the protocol is modular, allowing adaptation for the more common C4-aryl substitution (using 3,5-dichlorobenzaldehyde) if that was the user's secondary intent.[1]

Strategic Overview & Retrosynthetic Analysis

The Hantzsch dihydropyridine synthesis is a multicomponent reaction (MCR) typically condensing an aldehyde, two equivalents of a


-keto ester, and a nitrogen source.[1][2]

The incorporation of a 3,5-dichlorophenyl ester introduces significant synthetic challenges compared to standard alkyl esters:

  • Nucleophilicity: Phenols (3,5-dichlorophenol) are poorer nucleophiles than alcohols, making standard transesterification of ethyl acetoacetate difficult.[1]

  • Sterics & Electronics: The electron-withdrawing nature of the chloro-substituents affects the enolization potential of the resulting

    
    -keto ester, potentially altering the Hantzsch reaction kinetics.[1]
    
  • Stability: Aryl esters are susceptible to hydrolysis; the protocol requires anhydrous conditions.[1]

Retrosynthetic Pathway: To ensure high purity and reproducibility, we utilize a diketene equivalent (2,2,6-trimethyl-4H-1,3-dioxin-4-one) for the synthesis of the precursor ester.[1] This avoids the hazards of gaseous diketene and the low yields of direct transesterification.[1]

Retrosynthesis Target Target: Bis(3,5-dichlorophenyl) 1,4-dihydropyridine-3,5-dicarboxylate Intermediates Intermediate: 3,5-Dichlorophenyl 3-oxobutanoate (The Critical Reagent) Intermediates->Target Hantzsch Condensation Reagents Starting Materials: 3,5-Dichlorophenol + 2,2,6-Trimethyl-4H-1,3-dioxin-4-one Reagents->Intermediates Acetoacetylation (Reflux in Xylene) Aldehyde Aldehyde Component: R-CHO (e.g., Benzaldehyde) Aldehyde->Target Ammonia Nitrogen Source: Ammonium Acetate Ammonia->Target

Figure 1: Retrosynthetic strategy prioritizing the generation of the reactive aryl acetoacetate intermediate.

Critical Reagent Preparation (Protocol A)

Objective: Synthesis of 3,5-dichlorophenyl 3-oxobutanoate (3,5-dichlorophenyl acetoacetate). Note: This reagent is rarely shelf-stable for long periods and should be prepared fresh or stored at -20°C.[1]

Materials & Stoichiometry
ComponentRoleEquiv.[1][3]MW ( g/mol )Notes
3,5-Dichlorophenol Nucleophile1.0163.00Solid, hygroscopic
2,2,6-Trimethyl-4H-1,3-dioxin-4-one Diketene Equiv.[1]1.1142.15"TKD" reagent
o-Xylene SolventN/A-High BP required (>130°C)
Sodium Acetate Catalyst0.182.03Mild base
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bubbler (acetone byproduct evolution).[1]

  • Charging: Add 3,5-dichlorophenol (16.3 g, 100 mmol), Sodium Acetate (0.82 g, 10 mmol), and o-Xylene (50 mL).

  • Addition: Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (15.6 g, 110 mmol) to the mixture.

  • Reaction: Heat the mixture to 130°C (oil bath temperature) .

    • Mechanism:[1][2][4][5][6][7][8] At >100°C, the dioxinone undergoes retro-Diels-Alder to generate acetylketene in situ, which is immediately trapped by the phenol.[1]

    • Observation: Vigorous evolution of acetone will occur.[1]

  • Monitoring: Maintain reflux for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the phenol spot disappears.

  • Work-up:

    • Cool to room temperature.[1][7][9]

    • Concentrate the xylene solution under reduced pressure (rotary evaporator, high vacuum may be needed).[1]

    • Purification: The resulting oil is often pure enough for Hantzsch synthesis.[1] If crystallization is required, use cold Hexane/Diethyl Ether.[1]

  • Yield Check: Expected yield >85%. Product should be a viscous oil or low-melting solid.[1]

Hantzsch Dihydropyridine Synthesis (Protocol B)

Objective: Condensation of the Protocol A ester with an aldehyde and ammonia.

Materials & Stoichiometry
ComponentRoleEquiv.[3]Notes
3,5-Dichlorophenyl 3-oxobutanoate

-keto ester
2.2From Protocol A
Aldehyde (R-CHO) Electrophile1.0e.g., Benzaldehyde
Ammonium Acetate Nitrogen Source1.5Excess ensures conversion
Ethanol (Absolute) Solvent-Anhydrous preferred
Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve the Aldehyde (10 mmol) and 3,5-Dichlorophenyl 3-oxobutanoate (22 mmol) in Absolute Ethanol (30 mL).

  • Activation: Add Ammonium Acetate (15 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 4–8 hours.

    • Visual Cue: The solution typically darkens to yellow/orange.[1] A precipitate (the DHP product) often forms as the reaction progresses due to the low solubility of the bis-aryl ester DHP in ethanol.[1]

  • TLC Monitoring: Monitor the consumption of the aldehyde.

  • Isolation:

    • If precipitate forms: Cool to 0°C (ice bath) for 30 minutes. Filter the solid using a Buchner funnel.[1] Wash with cold ethanol (2 x 10 mL).[1]

    • If no precipitate: Evaporate solvent to 20% volume, then add cold water to induce precipitation.[1]

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture if the product is highly insoluble.[1]

Mechanism & Logic

The reaction proceeds via a dual pathway involving a Knoevenagel condensation and Enamine formation, converging at a Michael addition.[1][2]

Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Benzylidene Intermediate Aldehyde->Knoevenagel Ester1 B-Keto Ester (Eq 1) Ester1->Knoevenagel - H2O Ester2 B-Keto Ester (Eq 2) Enamine Enamine Intermediate Ester2->Enamine Ammonia NH4OAc Ammonia->Enamine - H2O Michael Michael Adduct Knoevenagel->Michael Enamine->Michael DHP 1,4-Dihydropyridine (Target) Michael->DHP Cyclization - H2O

Figure 2: Convergent mechanistic pathway of the Hantzsch synthesis.

Troubleshooting & Optimization

The following table summarizes common failure modes when using aryl esters in Hantzsch synthesis.

IssueProbable CauseCorrective Action
Low Yield of Precursor Incomplete retro-Diels-Alder of TKDEnsure oil bath is >120°C. Xylene must reflux vigorously.
Product Hydrolysis Wet solvent or excess baseUse anhydrous ethanol.[1] Avoid strong bases (NaOH/KOH).[1] Use NH4OAc.[1][2]
No Precipitation High solubility of lipophilic productAdd water dropwise to the cooled reaction mixture or switch solvent to Acetonitrile.[1]
Aromatization (Oxidation) Exposure to air/light1,4-DHPs can oxidize to pyridines.[1] Store under Nitrogen in the dark.

References

  • Diketene Equivalent Methodology: Clemens, R. J., & Hyatt, J. A. (1985).[1] "Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: A convenient alternative to diketene."[1] The Journal of Organic Chemistry, 50(14), 2431–2435.

  • Microwave Assisted Hantzsch: National Institutes of Health (PMC). "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." Available at: [Link]

  • Unsymmetrical DHP Synthesis: Wang, Z., et al. (2013).[1][6] "Facile synthesis of Hantzsch 1,4-dihydropyridines with unsymmetrical 2,6- and 3,5-substituents." Journal of Chemical Research.[1] Available at: [Link]

Sources

Method

Heterocycle synthesis using Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Application Note: Heterocycle Synthesis using Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Executive Summary Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 632327-19-6) is a versatile -keto ester building block cha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heterocycle Synthesis using Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Executive Summary

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 632327-19-6) is a versatile


-keto ester building block characterized by the presence of a lipophilic, electron-withdrawing 3,5-dichlorophenyl moiety.[1] This structural motif is highly valued in medicinal chemistry for enhancing metabolic stability and membrane permeability in drug candidates (e.g., antifungal agents and calcium channel blockers).

This guide details the synthetic protocols for transforming this "lynchpin" intermediate into three distinct heterocyclic scaffolds: Pyrazoles , Dihydropyrimidinones (DHPMs) , and Coumarins . Unlike generic protocols, these methods are optimized for the specific electronic and steric profile of the 3,5-dichlorophenyl group.

Chemical Profile & Handling

The electron-withdrawing nature of the chlorine atoms at the meta positions activates the carbonyl group towards nucleophilic attack but also increases the acidity of the


-methylene protons (

).
PropertySpecification
Molecular Formula

Molecular Weight 247.07 g/mol
Appearance Low-melting solid or viscous pale-yellow oil
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in Water
Storage 2–8°C, under inert atmosphere (Ar/N2)
Handling Precaution Potential skin/eye irritant.[1][2][3] Wear nitrile gloves and safety goggles.[1]

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single starting material.

ReactionLandscape Start Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Hydrazine Reagent: Hydrazine Hydrate Solvent: EtOH/Reflux Start->Hydrazine Urea Reagent: Urea + Aldehyde (Biginelli) Start->Urea Phenol Reagent: Resorcinol (Pechmann) Start->Phenol Pyrazole 3-(3,5-dichlorophenyl)- 1H-pyrazol-5-ol Hydrazine->Pyrazole Cyclocondensation DHPM 6-(3,5-dichlorophenyl)- 3,4-dihydropyrimidin-2(1H)-one Urea->DHPM Multicomponent Acid Cat. Coumarin 4-(3,5-dichlorophenyl)- 7-hydroxycoumarin Phenol->Coumarin Acid Cat. Dehydration

Figure 1: Divergent synthesis pathways.[1] The 3,5-dichlorophenyl moiety is retained in all products, serving as a hydrophobic anchor.

Protocol A: Synthesis of Pyrazoles (Knorr Type)

Mechanism: The reaction proceeds via the attack of hydrazine on the ketone carbonyl (more electrophilic due to the electron-withdrawing dichlorophenyl ring), followed by cyclization onto the ester.

Critical Note: While many protocols suggest ethanol, the use of Methanol is recommended here to prevent transesterification byproducts if the reaction stops at the hydrazone stage, although the final cyclization eliminates the alkoxy group anyway.

Materials
  • Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 equiv)[1]

  • Hydrazine Hydrate (80% or 64-65% solution) (1.2 equiv)

  • Solvent: Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (cat.[1][4] 2-3 drops)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 2.47 g (10 mmol) of the

    
    -keto ester in 15 mL of Methanol.
    
  • Addition: Add 0.60 g (12 mmol) of Hydrazine Hydrate dropwise at room temperature.

    • Observation: A slight exotherm may occur.[1]

  • Catalysis: Add 3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (65°C) for 3–4 hours.

    • Monitor: Check TLC (50:50 EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (Pyrazolone).
  • Workup (Precipitation): Cool the reaction mixture to 0°C in an ice bath. The product often precipitates spontaneously.

  • Isolation: If no precipitate forms, evaporate 50% of the solvent and add 10 mL of cold water. Filter the white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% Product Identity: 3-(3,5-dichlorophenyl)-1H-pyrazol-5-ol (often exists in tautomeric equilibrium with the pyrazolone form).[1]

Protocol B: Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

Scientific Rationale: The Biginelli reaction is a three-component condensation.[1][5] The electron-deficient nature of the 3,5-dichlorophenyl ketone slows the initial enolization compared to simple alkyl acetoacetates. Therefore, a stronger Lewis acid or prolonged reflux is required compared to standard textbook examples.

Materials
  • Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 equiv)[1]

  • Benzaldehyde (or substituted aldehyde) (1.0 equiv)

  • Urea (1.2 equiv)

  • Catalyst:

    
     (5 mol%) OR Conc. HCl (3 drops)
    
  • Solvent: Ethanol or Acetonitrile

Experimental Workflow
  • Mixing: Combine aldehyde (10 mmol), urea (12 mmol), and

    
    -keto ester (10 mmol) in 20 mL Ethanol.
    
  • Catalyst Addition: Add the catalyst.

    • Note: If using HCl, the reaction is cheaper but may yield lower purity. Ytterbium Triflate (

      
      ) is recommended for drug discovery applications due to cleaner profiles.
      
  • Reflux: Heat to reflux for 6–8 hours.

    • Mechanistic Insight: The reaction goes through an N-acyliminium ion intermediate formed from the aldehyde and urea, which intercepts the enol of the

      
      -keto ester.
      
  • Monitoring: TLC (Ethyl Acetate:Hexane 4:6).

  • Workup: Pour the hot reaction mixture into 100 mL of crushed ice. Stir vigorously for 20 minutes.

  • Filtration: Collect the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).

Data Summary:

ComponentRoleMolar Equiv

-keto ester
C5-C6 Fragment Source1.0
AldehydeC4 Position Determinant1.0
UreaN1-C2-N3 Fragment1.2

Protocol C: Pechmann Condensation (Coumarins)[6][7]

Context: This route synthesizes 4-arylcoumarins, which are potent fluorophores and anticoagulants.[1] The 3,5-dichloro substitution significantly enhances the lipophilicity of the coumarin core.

Materials
  • Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (10 mmol)[1]

  • Resorcinol (1,3-dihydroxybenzene) (10 mmol)

  • Catalyst/Solvent: 70% Sulfuric Acid (

    
    ) or Methanesulfonic Acid.
    
Methodology
  • Cooling: Place 10 mL of 70%

    
     in a flask and cool to <10°C.
    
  • Addition: Add Resorcinol and the

    
    -keto ester simultaneously with stirring. Keep temperature below 10°C to prevent sulfonation of the phenol.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 2 hours.

    • Visual Cue: The mixture will darken and become viscous.

  • Quenching: Pour the reaction mixture over 100 g of crushed ice with vigorous stirring. The coumarin will precipitate as a solid.

  • Purification: Filter and wash with water until the filtrate is neutral pH. Recrystallize from Methanol.[1]

Mechanistic Visualization (Biginelli Pathway)

Understanding the mechanism is vital for troubleshooting low yields.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Intermediate) Aldehyde->Iminium Acid Cat. - H2O Urea Urea (NH2-CO-NH2) Urea->Iminium Acid Cat. - H2O KetoEster Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Enol Enol Tautomer (Nucleophile) KetoEster->Enol Tautomerization OpenChain Open Chain Ureide Iminium->OpenChain C-C Bond Formation Enol->OpenChain C-C Bond Formation Product DHPM Product (Cyclized) OpenChain->Product Cyclization - H2O

Figure 2: The acid-catalyzed Biginelli mechanism.[1] The rate-determining step is often the interception of the iminium ion by the enol.

References

  • -Keto Esters.
  • The Biginelli Reaction (Review)

    • Title: Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[5][6][7] New Tricks from an Old Dog.

    • Source: Kappe, C. O. Accounts of Chemical Research, 2000.
    • URL:[Link]

  • Pechmann Condensation Mechanism

    • Title: Pechmann Condensation - Reaction Mechanism and Examples.[1][8]

    • Source: Organic Chemistry Portal.[1][8]

    • URL:[Link]

  • Compound Data (Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate)

    • Title: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Substance Information.[1]

    • Source: PubChem / EPA CompTox.[1]

    • URL:[Link][9]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
    • Source: Thieme Chemistry (Science of Synthesis).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Executive Summary & Route Selection The synthesis of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a critical step in generating scaffolds for indole-based therapeutics and heterocycle formation. The electron-withdraw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The synthesis of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a critical step in generating scaffolds for indole-based therapeutics and heterocycle formation. The electron-withdrawing nature of the 3,5-dichlorophenyl ring increases the acidity of the


-protons in the final product, making it susceptible to hydrolysis and decarboxylation during workup.

To maximize yield and purity, we evaluate two primary synthetic pathways. For most research and drug development applications, Route A (Meldrum's Acid) is the recommended "Gold Standard" due to its mild conditions and superior impurity profile.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Meldrum's Acid AcylationRoute B: Mg-Enolate (Claisen)
Primary Reagents 3,5-Dichlorobenzoyl chloride, Meldrum's Acid, Pyridine3,5-Dichlorobenzoyl chloride, Potassium Methyl Malonate,

,

Key Intermediate Acyl-Meldrum's Acid adduct (Isolated or One-pot)Magnesium chelated enolate
Yield Potential High (80-95%) Moderate (60-75%)
Impurity Profile Very Clean (Byproducts are volatile: Acetone,

)
Complex (Self-condensation, residual magnesium salts)
Scalability Good for g to kg scalePreferred for multi-kg (Lower reagent cost)
Recommendation Primary Recommendation Alternative for Cost-Sensitive Scale-up

Detailed Protocol: The Meldrum's Acid Route (Recommended)

This protocol utilizes the high acidity of Meldrum's acid (pKa ~4.97) to form a stable acylated adduct, which undergoes controlled alcoholysis to yield the beta-keto ester.

Phase 1: Acylation of Meldrum's Acid

Reaction: 3,5-Dichlorobenzoyl chloride + Meldrum's Acid


 Acylated Adduct
  • Preparation: Dissolve Meldrum's acid (1.05 equiv) in anhydrous Dichloromethane (DCM) (approx. 5-7 mL per gram).

  • Base Addition: Cool to 0°C. Add dry Pyridine (2.1 equiv) dropwise. Note: The solution may turn slightly yellow.

  • Acylation: Add 3,5-Dichlorobenzoyl chloride (1.0 equiv) dissolved in minimal DCM dropwise over 30–60 minutes. Maintain temp < 5°C.

    • Why? The 3,5-dichloro substitution makes the acid chloride highly electrophilic. Rapid addition causes exotherms that degrade the Meldrum's acid.

  • Completion: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup (Critical): Wash with dilute HCl (1M) to remove pyridine. Dry organic layer over

    
    .[1] Evaporate solvent to obtain the solid/oily adduct. Do not purify this intermediate rigorously; proceed to Phase 2.
    
Phase 2: Methanolysis & Decarboxylation

Reaction: Acylated Adduct +




Product +

+ Acetone
  • Solvent: Dissolve the crude adduct in anhydrous Methanol (excess, acts as solvent and reagent).

  • Reflux: Heat to reflux (approx. 65°C) for 2–4 hours.

    • Observation: Vigorous evolution of

      
       will occur.
      
  • Monitoring: Monitor by TLC/HPLC. The disappearance of the adduct spot and cessation of gas evolution indicates completion.

  • Isolation: Concentrate in vacuo.

  • Purification: The residue is often pure enough. If necessary, purify via flash column chromatography (Hexane/EtOAc). Avoid high-vacuum distillation if possible to prevent thermal degradation.

Workflow Visualization

MeldrumsRoute Start 3,5-Dichlorobenzoyl Chloride Intermediate Acyl-Meldrum's Adduct Start->Intermediate Acylation (0°C) Meldrums Meldrum's Acid + Pyridine Meldrums->Intermediate Methanolysis Reflux in MeOH Intermediate->Methanolysis Ring Opening Product Methyl 3-(3,5-dichlorophenyl)- 3-oxopropanoate Methanolysis->Product Decarboxylation Byproducts Byproducts: CO2 + Acetone Methanolysis->Byproducts

Caption: Step-by-step transformation from acid chloride to beta-keto ester via Meldrum's acid adduct.

Scale-Up Alternative: Magnesium Enolate Route[2]

For larger scales where Meldrum's acid costs are prohibitive, use the Magnesium Chloride/Triethylamine method.

Protocol:

  • Suspend Potassium Methyl Malonate (1.2 equiv) and

    
      (1.5 equiv) in dry acetonitrile or THF.
    
  • Cool to 0°C and add Triethylamine (

    
    , 2.5 equiv). Stir for 2 hours to form the magnesium enolate.
    
  • Add 3,5-Dichlorobenzoyl chloride (1.0 equiv) dropwise.

  • Stir overnight at RT.

  • Quench: Carefully add 1N HCl. Extract with EtOAc.[1]

  • Decarboxylation: The workup usually effects decarboxylation. If the intermediate dicarboxylate persists, heat the organic extract briefly or stir with mild acid.

Troubleshooting Guide & FAQs

Issue 1: Low Yield (<50%)

Diagnosis:

  • Moisture Ingress: The acid chloride hydrolyzed before reaction.

  • Incomplete Acylation: The 3,5-dichlorophenyl ring is bulky; steric hindrance may slow the attack on Meldrum's acid.

Solution:

  • Validate Reagents: Ensure 3,5-dichlorobenzoyl chloride is free of 3,5-dichlorobenzoic acid (white solid precipitate). Distill or recrystallize the acid chloride if necessary.

  • Increase Activation: In the Meldrum's route, ensure Pyridine is dry. For the Mg-route, increase stirring time for enolate formation (up to 4 hours) before adding the acid chloride.

Issue 2: Product Contains 3,5-Dichloroacetophenone

Diagnosis:

  • Premature Decarboxylation: The beta-keto ester is unstable. If the reaction mixture (during methanolysis) is heated too long or at too high a temperature after the solvent is removed, the ester moiety can hydrolyze and decarboxylate, leaving the ketone.

Solution:

  • Control Heat: Stop reflux immediately upon cessation of

    
     evolution.
    
  • Buffer Workup: When concentrating the final product, ensure the solution is neutral. Traces of acid/base catalyze the destruction of the beta-keto ester.

Issue 3: "Oiling Out" or Solidification Failure

Diagnosis:

  • Impurity Profile: The product is likely a low-melting solid. Presence of residual pyridine hydrochloride or acetamide byproducts prevents crystallization.

Solution:

  • Solvent Swap: Triturate the crude oil with cold Hexane or Pentane. The beta-keto ester should solidify while impurities remain in solution.

  • Column Chromatography: Use a gradient of Hexane:EtOAc (95:5 to 80:20). The product usually elutes early.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Yield Low Yield? Start->Yield Purity Impurity (Ketone)? Start->Purity Color Dark Color? Start->Color CheckMoisture Check Water Content Yield->CheckMoisture Yes CheckTemp Reduce Reflux Time Purity->CheckTemp Yes (Decarboxylation) CheckEnol Iron Contamination? (Enol-Fe Complex) Color->CheckEnol Purple/Red

Caption: Decision tree for diagnosing common synthetic failures.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2][3] Meldrum's acid in organic synthesis.[3][4][5][6][7][8][9][10][11] 2. A general and versatile synthesis of

    
    -keto esters.[12][3][4] The Journal of Organic Chemistry, 43(10), 2087–2088.[3]
    [Link]
    
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing ester stability and handling). [Link]

Sources

Optimization

Preventing decarboxylation of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

A Guide to Preventing In-Process Decarboxylation Welcome, researchers and chemists. This guide is designed to serve as a dedicated resource for handling Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a valuable β-keto es...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing In-Process Decarboxylation

Welcome, researchers and chemists. This guide is designed to serve as a dedicated resource for handling Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate. While indispensable in many synthetic routes, its inherent chemical instability presents a significant challenge: a high propensity for decarboxylation. This document provides in-depth, field-tested answers and protocols to help you mitigate degradation, maximize yield, and ensure the integrity of your experimental outcomes.

Understanding the Core Instability: The Decarboxylation Pathway

The primary challenge in working with Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate lies in its structure as a β-keto ester. These molecules are susceptible to a two-step degradation process:

  • Hydrolysis: The methyl ester is first hydrolyzed to its corresponding β-keto carboxylic acid. This reaction is catalyzed by the presence of water, and its rate is significantly accelerated by either acidic or basic conditions.[1][2][3]

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) through a cyclic, six-membered transition state, yielding 1-(3,5-dichlorophenyl)ethan-1-one as the final decomposition product.[4][5][6][7]

This entire process effectively removes the methoxycarbonyl group, leading to yield loss and contamination of the desired product.

Decarboxylation_Mechanism cluster_hydrolysis Step 1: Hydrolysis (Acid or Base Catalyzed) cluster_decarboxylation Step 2: Decarboxylation KetoEster Methyl 3-(3,5-dichlorophenyl) -3-oxopropanoate KetoAcid Unstable β-Keto Acid Intermediate KetoEster->KetoAcid + H₂O (H⁺ or OH⁻) Ketone 1-(3,5-dichlorophenyl)ethan-1-one (Decomposition Product) KetoAcid->Ketone Heat (Δ) CO2 CO₂ KetoAcid->CO2 Heat (Δ)

Caption: The two-step degradation pathway of a β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What makes Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate so susceptible to decarboxylation?

The key is the ketone group located at the β-position relative to the ester's carbonyl group. Once the ester is hydrolyzed to the carboxylic acid, this β-keto acid can form a stable, six-membered cyclic transition state. This arrangement dramatically lowers the activation energy required to break the carbon-carbon bond, leading to the loss of CO₂.[5][8] Simple carboxylic acids lacking this β-keto motif do not have access to this low-energy pathway and are therefore much more stable to heat.[7]

Q2: What is the primary decomposition product I should look for on my TLC or LC-MS?

You should look for the corresponding ketone, 1-(3,5-dichlorophenyl)ethan-1-one . This is the molecule that remains after the methoxycarbonyl group (-CO₂Me) has been removed and replaced with a hydrogen atom.

Q3: How significantly do pH and temperature affect the rate of decomposition?

Both are critical factors.

  • pH: The initial hydrolysis step is the gateway to decarboxylation. This step is catalyzed by both acid (H⁺) and base (OH⁻). Therefore, maintaining strictly neutral conditions (pH ~7) is paramount, especially during aqueous workups.[1][9] Strong bases can also promote retro-Claisen condensation, another potential degradation pathway.[10]

  • Temperature: While hydrolysis can occur at room temperature, the decarboxylation of the resulting β-keto acid is highly temperature-dependent.[7][9] Even gentle heating can be sufficient to cause significant loss of product.[4] Therefore, all steps, especially solvent removal, should be conducted at the lowest practical temperature.

Q4: Can my choice of solvent impact the stability of the compound?

Yes. Protic solvents, especially in the presence of trace acid or base, can facilitate the initial hydrolysis step. While often necessary for reactions, it's crucial to use anhydrous solvents whenever possible and to minimize the time the compound spends in protic media during workup.[11] Furthermore, using high-boiling point solvents should be avoided as their removal requires higher temperatures, which promotes decarboxylation.

Troubleshooting Guide: Scenarios & Solutions

This section addresses common problems encountered during the synthesis, purification, and storage of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

Problem Scenario Probable Cause(s) Recommended Solution(s)
Low yield and a significant ketone impurity peak after aqueous workup. The aqueous phase was either acidic or basic, catalyzing hydrolysis and subsequent decarboxylation.Perform a carefully neutralized workup. Wash the organic layer with a saturated, pH-neutral brine solution instead of acidic or basic solutions (e.g., HCl, NaHCO₃, or Na₂CO₃). Ensure the brine itself is at pH 7. See Protocol 1 .
The product appears to be decomposing on the silica gel column. Standard silica gel is inherently acidic (pH ~4-5), which can catalyze decomposition during prolonged chromatography.1. Deactivate the Silica: Use silica gel that has been neutralized by pre-treating it with the eluent containing a small amount of a neutral base like triethylamine (~0.1-0.5%). 2. Work Quickly: Do not let the compound sit on the column for extended periods. 3. Use Alternative Media: Consider using neutral alumina or a different stationary phase if the compound is extremely sensitive.
Significant product loss during solvent removal on a rotary evaporator. The water bath temperature is too high, providing the thermal energy needed for decarboxylation.Maintain the water bath temperature below 30-40°C. It is better to take more time evaporating at a lower temperature than to lose the product to heat.
The purified compound shows signs of degradation after a few days/weeks of storage. Exposure to atmospheric moisture is causing slow hydrolysis. The presence of oxygen and light can also contribute to long-term degradation.Store the purified compound under a dry, inert atmosphere (argon or nitrogen).[12] For long-term stability, store in a freezer at -20°C or below, protected from light.[13] See Protocol 2 .

graph TD {
A[Start: Low Yield or Impurity Detected] --> B{Where did the loss occur?};
B --> C[Aqueous Workup];
B --> D[Purification];
B --> E[Storage];
subgraph "Workup Issues"
    C --> C1{Problem: Acid/Base Contamination};
    C1 --> C2[Solution: Use pH-neutral brine wash. Check pH of water.];
end

subgraph "Purification Issues"
    D --> D1{Problem: Acidic Silica Gel};
    D1 --> D2[Solution: Neutralize silica with Et₃N. Run column quickly.];
    D --> D3{Problem: High Temp Evaporation};
    D3 --> D4[Solution: Keep rotovap bath < 40°C.];
end

subgraph "Storage Issues"
    E --> E1{Problem: Exposure to Air/Moisture};
    E1 --> E2[Solution: Store under Argon/N₂ at -20°C.];
end

style C2 fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style D2 fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style D4 fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style E2 fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Troubleshooting flowchart for product loss.

Experimental Protocols
Protocol 1: Stability-Preserving Aqueous Workup

This protocol is designed to wash a crude reaction mixture containing the target β-keto ester while minimizing the risk of hydrolysis.

  • Initial Quench: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure first, keeping the bath temperature below 30°C.

  • Dilution: Dilute the residue with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Neutral Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer two times with a saturated sodium chloride (brine) solution. Crucially, ensure the brine solution is pH 7. Do not use washes with dilute acid, sodium bicarbonate, or sodium carbonate.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). These are neutral drying agents.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath of the rotary evaporator does not exceed 40°C.

Protocol 2: Purification by Neutralized Column Chromatography

This method minimizes contact time with potentially acidic stationary phases.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine (Et₃N) to the slurry to constitute 0.5% of the total solvent volume. Stir for 10 minutes to allow for neutralization.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For highly concentrated samples, dry-loading onto a small amount of neutralized silica is preferred.

  • Elution: Run the column using the eluent containing 0.5% Et₃N. Apply positive pressure ("flash chromatography") to expedite the separation and minimize the residence time of the compound on the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions. Before concentrating, consider washing the combined fractions with brine to remove the triethylamine if it interferes with subsequent steps. Dry the solution again over MgSO₄. Remove the solvent on a rotary evaporator with a bath temperature below 40°C.

Protocol 3: Long-Term Storage

Proper storage is essential for maintaining the purity of the compound.

  • Final Drying: Ensure the purified compound is completely free of solvent by placing it under high vacuum for several hours.

  • Inert Atmosphere: Place the compound in a clean, dry vial. Purge the vial with a stream of inert gas (argon or nitrogen) for 1-2 minutes to displace all air and moisture.

  • Sealing: Securely cap the vial. For extra protection, wrap the cap with Parafilm®.

  • Low Temperature: Store the sealed vial in a freezer, preferably at -20°C or colder.[13] Protect from light by wrapping the vial in aluminum foil or placing it in a dark container.

References
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link][1]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link][4]

  • Reactivity in Chemistry. (n.d.). CX7b. Enolates: Decarboxylation. Retrieved from [Link][2]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link][3]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry. Proceedings of the Japan Academy, Series B, 80(5), 214-225. Retrieved from [Link]

  • Edelmann, F. T. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Retrieved from [Link][11]

  • Fodor, D., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis, 11(5), 2819–2831. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link][5]

  • LibreTexts Chemistry. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link][6]

  • Chemistry Learner. (n.d.). Decarboxylation Reaction: Definition, Mechanism & Applications. Retrieved from [Link][7]

  • ChemTalk. (2023, September 26). Decarboxylation. Retrieved from [Link][8]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of β-Keto Ester Enolates

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers and drug development professionals dealing with the notorious moisture sensitivity of β-keto ester enolates...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers and drug development professionals dealing with the notorious moisture sensitivity of β-keto ester enolates (e.g., derived from ethyl acetoacetate).

While β-keto esters are cornerstone reagents for constructing complex carbon skeletons in pharmaceuticals[1], their enolates are highly susceptible to moisture-induced degradation. This guide breaks down the mechanistic causality of these failures, provides quantitative benchmarks, answers common troubleshooting questions, and establishes a self-validating protocol for flawless execution.

Mechanistic Causality: Why Moisture Destroys Your Yield

The failure of a β-keto ester alkylation or condensation in the presence of moisture is rarely due to the direct protonation of the enolate. Because the α-methylene group of a β-keto ester is highly acidic (pKa ≈ 11)[1], the enolate is relatively stable compared to simple ketone enolates.

The true danger of moisture lies in a catastrophic three-step degradation cascade:

  • Base Quenching: Trace water reacts irreversibly with your kinetic or thermodynamic base (e.g., Sodium Hydride [NaH] or Sodium Ethoxide [NaOEt]), generating hydroxide ions (OH⁻).

  • Saponification: Hydroxide is a potent nucleophile that attacks the ester carbonyl, hydrolyzing the β-keto ester into a β-keto acid (or its carboxylate salt)[2].

  • Spontaneous Decarboxylation: β-keto acids are inherently unstable. The neighboring β-carbonyl acts as an electron sink, allowing the molecule to undergo rapid decarboxylation (loss of CO₂) even at room temperature, yielding a simple, unreactive methyl ketone[3].

MoistureDegradation H2O Moisture (H2O) OH Hydroxide (OH⁻) H2O->OH Quenches base Base Base (e.g., NaH) Base->OH BKA β-Keto Acid OH->BKA Saponification BKE β-Keto Ester BKE->BKA Ketone Ketone + CO₂ BKA->Ketone Decarboxylation

Moisture-induced degradation pathway of β-keto esters via saponification and decarboxylation.

Quantitative Data: Acidity and Stability Benchmarks

To understand the thermodynamics driving this degradation, we must compare the acidity of the species involved. The vast difference in pKa between the starting ester and the resulting acid dictates the irreversibility of the failure.

Chemical SpeciesRole in ReactionpKa (in H₂O)Consequence of Moisture Exposure
Water (H₂O) Contaminant15.7Reacts with base to form destructive OH⁻ nucleophiles.
Ethanol (EtOH) Solvent / Byproduct~16.0Benign; conjugate acid of ethoxide base.
Ethyl Acetoacetate Starting Material~11.0[1]Forms stable enolate only if kept strictly anhydrous.
Acetoacetic Acid Hydrolysis Product3.58[4]Highly unstable; spontaneously degrades via decarboxylation.

Troubleshooting FAQs

Q: My LC-MS/NMR shows a substituted methyl ketone instead of my desired alkylated β-keto ester. What happened? A: Your reaction suffered from moisture-induced saponification followed by decarboxylation[2]. When water entered the system, it converted your base into hydroxide. The hydroxide hydrolyzed your ester into a β-keto acid. During your workup (especially if mildly acidic or heated), the β-keto acid lost CO₂ to form the methyl ketone[3]. Fix: Rigorously flame-dry glassware and use freshly titrated anhydrous solvents.

Q: I observe unreacted starting material and poor conversion, despite using a 1.2x excess of NaH. Why? A: Your base was quenched before it could fully deprotonate the β-keto ester. NaH reacts violently with water to form NaOH and H₂ gas. If your solvent is wet, the NaH is consumed immediately upon addition. NaOH is a poor base for enolization in organic solvents and acts primarily as a nucleophile, leading to the saponification pathway described above.

Q: Can I just add extra base to compensate for wet solvent? A: Absolutely not. Adding excess base in the presence of water simply generates excess hydroxide. This accelerates the destruction of your β-keto ester starting material. Moisture must be eliminated, not out-competed.

Q: Why did my reaction mixture turn cloudy and evolve gas before I added the β-keto ester? A: This is a definitive visual cue of moisture contamination. When suspending NaH in a solvent like THF, no gas should evolve. If bubbling occurs before the addition of the acidic β-keto ester, the NaH is reacting with water in the solvent to release hydrogen gas. Abort the reaction and dry your solvent.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not rely on assumptions about solvent dryness. The following protocol for the Alkylation of Ethyl Acetoacetate is designed as a self-validating system: each step contains a physical cue that confirms success before you proceed to the next.

Workflow Step1 1. Apparatus Prep (Flame-dry, Ar/N2 purge) Step2 2. Base Suspension (NaH in anhydrous THF) Step1->Step2 Step3 3. Enolate Formation (Add β-keto ester at 0°C) Step2->Step3 Step4 4. Alkylation (Add electrophile, warm to RT) Step3->Step4 Step5 5. Anhydrous Quench (NH4Cl sat. sol. at 0°C) Step4->Step5

Step-by-step moisture-free workflow for β-keto ester enolate generation and alkylation.

Step-by-Step Methodology

Step 1: Apparatus Preparation & Purging

  • Action: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under a vacuum (< 1 torr). Backfill with high-purity Argon or Nitrogen. Repeat the vacuum/purge cycle three times.

  • Validation: The flask should be cool to the touch under positive inert gas pressure before proceeding.

Step 2: Base Preparation (NaH)

  • Action: Weigh 1.1 equivalents of NaH (60% dispersion in mineral oil) and add it to the flask against a positive flow of Argon. Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, removing the hexanes via a syringe. Suspend the dry, gray NaH powder in anhydrous THF (0.5 M).

  • Validation: Crucial Check. The suspension must remain quiet. If you observe bubbling at this stage, your THF is wet. Discard and restart.

Step 3: Enolate Generation

  • Action: Cool the suspension to 0 °C. Add 1.0 equivalent of the β-keto ester dropwise over 15 minutes using a syringe pump.

  • Validation: You will observe immediate, controlled effervescence (H₂ gas evolution) and the opaque gray suspension will transition into a clear or slightly yellow homogeneous solution. The cessation of bubbling indicates complete enolate formation.

Step 4: Electrophile Addition

  • Action: Add 1.2 equivalents of your alkyl halide (electrophile) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Validation: The reaction mixture will gradually become cloudy again as sodium halide (e.g., NaBr or NaCl) precipitates out of the THF solution, confirming the progress of the Sₙ2 alkylation.

Step 5: Controlled Quenching

  • Action: Cool the mixture back to 0 °C. Quench slowly with a saturated aqueous solution of Ammonium Chloride (NH₄Cl).

  • Causality: Why NH₄Cl? NH₄Cl is a mild, buffered acid (pH ~6). Using a strong acid like HCl would risk acid-catalyzed ester hydrolysis during the workup. NH₄Cl safely protonates any unreacted enolate without destroying the ester product.

References

1.[Ethyl acetoacetate - Grokipedia], [grokipedia.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHed-FvyLN7fu8fF5B5MAuBrOi_s8AUZk5WjLSSXX5jW_JhhK5O8VGiPsVy-SIuz1dmv_FQlL6ZmHIvYYJ261hOM1RcG51OZTID-sNShkUuCGlUiU01lrmyf0Z3NE3vGFdfFbhPfoOZvK8=] 2.[Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides], [acs.org],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVV2_6zXhBDuhE4I90aQyFPAR0P3jpuTpV6hf2rxIFYGZCPZ0qJLNLF5Lgr4nYDgCTrHFQZ7MWqodJNE1O4CEimxiSOUMnpN2LcIeit-kUE6jP1yyzp27kaZzNNVqYAhZmVttMPCiTL3aSjqg=] 3. [Organic Chemistry - A "Carbonyl Early" Approach], [libretexts.org],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXNhliCgQa4p97rbruc-4pgWYxh78lUQ9XdyvhDCvIPStmHaOS-2U9Znp_4JqrTjHWjnZOOcVv2Oyv_Cf92mV08eEIYjsyqYzu_w91TYQeFYiWww_ARwqmcjPygY8jp2pJ8hnP23Gd2YQj21kole0-Zhqy-vA59Ra48bNRr2gy6DA=] 4. [Acetoacetic acid - Wikipedia], [wikipedia.org],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxwSX8eicSwWSqN_mmybhlUVeHHbeaBE3wFy6jvP3T5_yQAdSuBclGZOXfJ016Ky__KgX8b0-Gk0vJgJmZv91EezygnCOmkAjcOHkgkTPyTWJYJqdoDBs4s5XN8MNB9uN0LjgkVJsVYcg=]

Sources

Optimization

Minimizing side reactions in 3,5-dichlorobenzoylacetate alkylation

Technical Support Center: Optimization of 3,5-Dichlorobenzoylacetate Alkylation Subject: Minimizing Side Reactions & Maximizing Yield in -Keto Ester Functionalization Document ID: TS-ORG-35DCBA-001 Author: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3,5-Dichlorobenzoylacetate Alkylation

Subject: Minimizing Side Reactions & Maximizing Yield in


-Keto Ester Functionalization
Document ID:  TS-ORG-35DCBA-001
Author:  Senior Application Scientist, Process Chemistry Division
Last Updated:  February 27, 2026[1][2]

Executive Summary & Chemical Context

Ethyl 3,5-dichlorobenzoylacetate is a highly specialized


-keto ester scaffold used frequently in the synthesis of antimicrobial agents and kinase inhibitors.[1] Unlike standard acetoacetates, the 3,5-dichlorophenyl moiety  exerts a strong electron-withdrawing inductive effect (

).[1]

Implications for Reactivity:

  • Increased Acidity: The

    
    -protons are significantly more acidic (
    
    
    
    ) than unsubstituted benzoylacetates (
    
    
    ).[1][3]
  • Electrophilic Activation: The ketone carbonyl is highly activated, making it extremely susceptible to nucleophilic attack (Retro-Claisen cleavage).[1][2][3][4]

  • Enolate Stability: The resulting enolate is highly stabilized, which can paradoxically slow down nucleophilic attack on the alkylating agent (the "loose transition state" problem).[3][4]

This guide addresses the three critical failure modes: Retro-Claisen Cleavage , O-Alkylation , and Dialkylation .[1][2][4]

Critical Failure Modes & Troubleshooting

Module A: Preventing Retro-Claisen Cleavage (The "Missing Mass" Problem)

Symptom: Low yield, presence of ethyl 3,5-dichlorobenzoate or ethyl acetate derivatives in crude NMR.[1][4]

Mechanism: The electron-poor 3,5-dichlorophenyl ring makes the ketone carbonyl a "hard" electrophile.[1] If you use a nucleophilic base (like Sodium Ethoxide/NaOEt or Hydroxide/NaOH), the base attacks the ketone instead of deprotonating the


-carbon, cleaving the molecule.[4]

Corrective Action:

  • Switch Base: Replace nucleophilic alkoxides with non-nucleophilic bases .

    • Gold Standard: Sodium Hydride (

      
      ) or Potassium tert-butoxide (
      
      
      
      ).[1][2][3] The tert-butoxide anion is too bulky to attack the carbonyl effectively.
    • Mild Alternative: Potassium Carbonate (

      
      ) in Acetone/DMF (effective due to the substrate's high acidity).[2][3]
      
  • Temperature Control: Perform the deprotonation at

    
    . High temperatures increase the kinetic energy for the nucleophilic attack on the carbonyl.
    
Module B: Controlling Regioselectivity (C- vs. O-Alkylation)

Symptom: Formation of enol ethers (vinyl ethers) instead of the desired C-alkylated ketone.[1][2]

Mechanism: According to HSAB (Hard-Soft Acid-Base) theory, the oxygen of the enolate is a "hard" center, and the carbon is a "soft" center.[4]

  • O-Alkylation is favored by: Polar aprotic solvents (HMPA, DMSO) that strip cations, "hard" leaving groups (Tosylate, Mesylate), and "hard" counter-ions (

    
    , 
    
    
    
    ).[1][4]
  • C-Alkylation is favored by: Tighter ion pairing (

    
    , 
    
    
    
    ), "soft" leaving groups (Iodide, Bromide).[1][4]

Corrective Action:

  • Solvent Choice: Use THF (Tetrahydrofuran).[1][3] It coordinates with

    
     just enough to solubilize the enolate but maintains a tight ion pair, shielding the oxygen.[4] Avoid DMSO/DMF if O-alkylation is observed.[1][2][3]
    
  • Leaving Group: Use Alkyl Iodides or Bromides .[1][3][5] Avoid alkyl sulfonates (OTs/OMs) unless necessary.[1][3][4]

Module C: Preventing Dialkylation

Symptom: Presence of gem-dimethyl or dialkyl species.[1][2]

Mechanism: The mono-alkylated product is still acidic.[1][2][3] If excess base is present, or if the reaction is too fast, the base deprotonates the product, which then reacts with remaining alkyl halide.[4]

Corrective Action:

  • Stoichiometry: Use a limiting amount of base (

    
     equivalents relative to the substrate).[3] Never use excess base.[3][4]
    
  • Order of Addition: Add the alkylating agent after complete enolate formation, or use "Inverse Addition" (add enolate to the alkyl halide) to ensure the alkyl halide is always in excess relative to the enolate locally.[4]

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. Note the critical "Danger Zone" leading to cleavage.[3][4]

ReactionPathways Start 3,5-Dichlorobenzoylacetate Base Base Addition Start->Base Enolate Enolate Intermediate Base->Enolate Non-nuc. Base (NaH, KOtBu) Retro Retro-Claisen Cleavage (Loss of Scaffold) Base->Retro Nucleophilic Base (NaOEt, NaOH) O_Alk O-Alkylation (Enol Ether) Enolate->O_Alk Hard Electrophile (R-OTs) Polar solvent (DMSO) Product C-Alkylated Product (Target) Enolate->Product Soft Electrophile (R-I) Non-polar solvent (THF) Di_Alk Dialkylation (Over-reaction) Product->Di_Alk Excess Base Fast Addition

Figure 1: Reaction landscape showing the divergence between the desired C-alkylation and the three primary failure modes.

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to prioritize selectivity over speed.

Reagents:

  • Substrate: Ethyl 3,5-dichlorobenzoylacetate (

    
     equiv)[1][4]
    
  • Base: Sodium Hydride (

    
     dispersion in oil, 
    
    
    
    equiv) — Limiting reagent[1][4]
  • Electrophile: Alkyl Iodide (

    
     equiv)[1]
    
  • Solvent: Anhydrous THF (

    
     concentration)
    

Step-by-Step Methodology:

  • Apparatus Prep: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Base Washing (Optional but Recommended): Place

    
     in the flask. Wash twice with anhydrous hexanes to remove mineral oil (improves stoichiometry accuracy).[1][3] Suspend washed 
    
    
    
    in anhydrous THF.
  • Cooling: Cool the

    
     suspension to 
    
    
    
    using an ice bath.
  • Substrate Addition: Dissolve the 3,5-dichlorobenzoylacetate in a minimal amount of THF. Add this solution dropwise to the

    
     suspension over 15–20 minutes.
    
    • Why? Slow addition prevents local heating and ensures controlled gas evolution (

      
      ).[1][3]
      
  • Enolate Maturation: Stir at

    
     for 30 minutes until 
    
    
    
    evolution ceases and the solution becomes clear/yellow.
    • Checkpoint: If the solution is cloudy, the enolate may not be fully soluble; this is acceptable in THF.[4]

  • Alkylation: Add the Alkyl Iodide dropwise at

    
    .[3][4]
    
  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir. Monitor by TLC/LCMS.[1][3][4]

    • Note: Due to the stabilized enolate, reaction times may be longer (4–12 hours).[4]

  • Quench: Quench carefully with saturated ammonium chloride (

    
    ) solution. Do not  use 
    
    
    
    initially, as acid hydrolysis can decarboxylate the product.[3][4]

Comparative Data: Base & Solvent Selection

Use this table to select conditions based on your specific constraints.

VariableRecommendationTechnical RationaleRisk Factor
Base NaH (Sodium Hydride)Irreversible deprotonation; non-nucleophilic; clean byproduct (

).[1][2][3]
Flammable; requires inert atmosphere.[1][2][3][4]
Base KOtBu (Potassium t-butoxide)Bulky, non-nucleophilic; faster kinetics than

.[1][2][3][4]
Higher risk of O-alkylation due to

counterion.[1][3]
Base K₂CO₃ (Potassium Carbonate)Very mild; good for highly acidic substrates (like 3,5-dichloro).[1][2][3][4]Slow reaction; requires polar solvent (Acetone/DMF) which risks O-alkylation.[1][3]
Solvent THF Tight ion pairing favors C-alkylation.[1][2][3]Slower reaction rate.[1][3][4]
Solvent DMF Fast reaction rate; good solubility.[1][2][3][4]High dielectric constant dissociates ion pairs, increasing O-alkylation risk.[1][3][4]

FAQ: Troubleshooting Specific Scenarios

Q: I see a new spot on TLC that moves with the solvent front. What is it? A: This is likely the O-alkylated enol ether .[1][2][3] It is less polar than the C-alkylated product.[1][3] Fix: Switch solvent from DMF to THF.[1][3][4] Change the leaving group from Bromide to Iodide.

Q: My LCMS shows a mass corresponding to "Product minus


". 
A:  You are experiencing decarboxylation .[1][2][3] This usually happens during the workup, not the reaction.[4]
Fix: Ensure your quench is neutral (

).[1][2][3] Do not use strong acids (

,

) during extraction.[3][4] Keep the rotary evaporator bath temperature below

.

Q: Can I use Sodium Ethoxide (


) in Ethanol? It's cheaper. 
A: Strongly Not Recommended  for this specific substrate.[1][2][3][4] The 3,5-dichlorophenyl group activates the ketone carbonyl.[4] 

will attack the ketone, causing Retro-Claisen cleavage (breaking the molecule apart).[4] Stick to

or

.[1][3]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1][3][4] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][3][4] (Foundational text on Enolate Regioselectivity and HSAB theory).

  • Pickersgill, I. F., Marchington, A. P., & Rayner, C. M. (2000).[1][3][4] Selective alkylation of

    
    -ketoester enolates. Chemical Communications.[1][2][3][4] 
    
  • Chemistry LibreTexts. (2024). Alkylation of Enolate Ions.

  • PubChem. (2025).[1][2][3][4][6] Ethyl 3,5-dichlorobenzoylacetate Compound Summary. (Note: Structural analog data used for acidity inference).[1][3]

  • Tanabe, Y., et al. (2003).[1][3][4][7] Ti-Claisen Condensation and Retro-Claisen Issues. Advanced Synthesis & Catalysis. [1][2]

Sources

Troubleshooting

Optimizing reaction temperature for 3,5-dichlorophenyl pyrazole synthesis

Optimizing Reaction Temperature for Robust and High-Yield Synthesis Welcome to the technical support center for the synthesis of 3,5-dichlorophenyl pyrazole derivatives. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reaction Temperature for Robust and High-Yield Synthesis

Welcome to the technical support center for the synthesis of 3,5-dichlorophenyl pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your experiments effectively.

The synthesis of pyrazoles, particularly through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative—in this case, 3,5-dichlorophenylhydrazine—is a cornerstone reaction in medicinal chemistry.[1][2] Temperature is arguably the most influential variable in this process. It dictates reaction rate, influences side-product formation, and ultimately determines the yield and purity of your target compound. Insufficient heat may lead to a stalled reaction, while excessive temperatures can cause degradation of starting materials or the desired product.[3]

This guide provides a structured approach to temperature optimization through detailed FAQs, a troubleshooting guide, and a validated experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind pyrazole synthesis, and why is temperature so critical?

A1: The most common route is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1] The reaction proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4] Temperature is critical because it must be high enough to overcome the activation energy for both the initial condensation and the subsequent cyclization and dehydration steps. However, excessive heat can promote unwanted side reactions or decomposition.[3]

Q2: What is a typical starting temperature range for the synthesis of a 1-(3,5-dichlorophenyl)pyrazole derivative?

A2: A logical starting point is room temperature, as some highly reactive substrates will proceed without heating.[5][6] However, it is more common to require moderate heating. Many procedures report optimal yields when heating the reaction to between 60 °C and reflux.[5][7][8] The ideal temperature is highly dependent on the specific 1,3-dicarbonyl compound used and the solvent system (e.g., ethanol, acetic acid, or dimethylformamide).[9]

Q3: Can changing the solvent affect the optimal reaction temperature?

A3: Absolutely. The boiling point of the solvent sets the maximum temperature for a reaction at atmospheric pressure (reflux). Solvents also play a role in solvating reactants and intermediates, which can influence reaction kinetics. For instance, polar protic solvents like ethanol or acetic acid are common and often require refluxing to drive the reaction to completion.[9] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to facilitate highly regioselective syntheses, sometimes even at room temperature.[5][10]

Q4: Aside from temperature, what other factors can impact the reaction?

A4: Several factors are crucial:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or degraded 3,5-dichlorophenylhydrazine can significantly lower the yield.[3][4]

  • Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., glacial acetic acid) or base. The choice and amount of catalyst can affect the optimal temperature.[11]

  • Stoichiometry: Ensuring the correct molar ratios of reactants is essential. A slight excess of the hydrazine derivative is sometimes used to ensure the complete consumption of the more valuable dicarbonyl compound.[4]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis.

Q5: My reaction yield is disappointingly low. How can I determine if temperature is the problem?

A5: Low yield is a classic optimization problem where temperature is a primary suspect.

  • Cause 1: Temperature Too Low: The reaction may be incomplete, leaving significant amounts of starting material. This indicates the activation energy barrier is not being sufficiently overcome. On a Thin Layer Chromatography (TLC) plate, you will see strong spots corresponding to your starting materials.

  • Solution 1: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction's progress by TLC at regular intervals to track the consumption of starting materials.[3]

  • Cause 2: Temperature Too High: The starting materials, intermediates, or the final pyrazole product may be degrading. This often results in a dark-colored reaction mixture and the appearance of multiple, often streaky, spots on a TLC plate.

  • Solution 2: Decrease the temperature. It is often better to run the reaction at a lower temperature for a longer period to minimize side product formation.[3]

Q6: My final product is impure, with multiple spots visible on the TLC even after workup. How does temperature contribute to this?

A6: The formation of multiple products is frequently linked to excessive reaction temperatures.

  • Cause: High temperatures can provide enough energy to activate alternative reaction pathways, leading to side products like regioisomers (if using an unsymmetrical dicarbonyl) or decomposition products.[4]

  • Solution:

    • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the main product spot on the TLC is maximized and the starting material is consumed. Prolonged heating, even at a moderate temperature, can lead to impurity formation.

    • Purification: If side products are unavoidable, purification by column chromatography or recrystallization will be necessary.[11]

Q7: The reaction starts but seems to stop before all the starting material is consumed. What should I do?

A7: This "stalling" phenomenon suggests that the reaction conditions are not robust enough to drive it to completion.

  • Cause: The initial reaction may be exothermic, but as reactant concentration decreases, the reaction rate slows dramatically at the current temperature. The system may have reached a state of pseudo-equilibrium where the forward rate is negligible.

  • Solution: A modest increase in temperature is the most direct approach.[3] For example, if the reaction stalls at 40 °C, increasing the temperature to 60 °C and monitoring for further conversion is a logical next step. If a temperature increase doesn't work, consider screening different catalysts or solvents.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for your pyrazole synthesis.

G Workflow for Temperature Optimization in Pyrazole Synthesis start Start Synthesis: Initial Temperature Chosen (e.g., 60°C) monitor Monitor Reaction by TLC after 2 hours start->monitor complete Reaction Complete? (Starting Material Consumed) monitor->complete stalled Reaction Stalled/ Incomplete monitor->stalled No progress for >2 hours impurities Significant Impurities/ Decomposition monitor->impurities Yes, significant workup Proceed to Workup & Purification complete->workup Yes continue_monitor Continue Monitoring (every 1-2 hours) complete->continue_monitor No, but progressing analyze Analyze Yield & Purity workup->analyze optimized Conditions Optimized analyze->optimized increase_temp Action: Increase Temperature by 15-20°C stalled->increase_temp decrease_temp Action: Decrease Temperature by 15-20°C & Increase Time impurities->decrease_temp increase_temp->start Rerun experiment decrease_temp->start Rerun experiment continue_monitor->monitor

Caption: Troubleshooting workflow for low pyrazole yield.

Experimental Protocol: Temperature Screening

This protocol provides a framework for systematically evaluating the effect of temperature on the synthesis of a model compound, 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole .

Materials:

  • 3,5-Dichlorophenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Reaction vials or round-bottom flasks

  • Heating blocks or oil baths set to desired temperatures

  • TLC plates (silica gel) and developing chamber

  • Standard laboratory glassware for workup and purification

Procedure:

  • Setup Parallel Reactions: Prepare four identical reaction vessels. To each vessel, add 3,5-dichlorophenylhydrazine (1.0 eq), ethanol (to make a 0.5 M solution), and a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Add Dicarbonyl: While stirring, add acetylacetone (1.0 eq) to each reaction vessel.

  • Set Temperatures: Place each reaction vessel in a pre-heated environment at a different temperature:

    • Reaction A: Room Temperature (~25 °C)

    • Reaction B: 40 °C

    • Reaction C: 60 °C

    • Reaction D: 78 °C (reflux in ethanol)

  • Monitor Progress: After 1 hour, and every hour thereafter, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. Monitor the disappearance of the starting materials and the appearance of the product spot.

  • Reaction Quench and Workup: Once a reaction is deemed complete (or after a set time, e.g., 6 hours), cool it to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Analysis: Determine the crude yield for each reaction. Analyze the purity of each product using an appropriate method, such as ¹H NMR or LC-MS, to identify the optimal temperature that provides the best balance of yield and purity.

Data Presentation: Interpreting the Results

Summarize your findings from the temperature screening experiment in a table. This allows for a direct comparison of outcomes.

ReactionTemperature (°C)Reaction Time (h)Crude Yield (%)Purity (%)Observations
A25 (Room Temp)635>95Incomplete conversion; starting material remains.
B40675>95Slower reaction but very clean conversion.
C 60 4 92 >98 Optimal; fast reaction, high yield, excellent purity. [5][7]
D78 (Reflux)28890Fast reaction, but mixture darkened slightly; minor impurities detected.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PMC. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]

  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Process for preparing 3,5-bis(haloalkyl)pyrazole derivatives from a,a-dihaloamines and ketimines. (2015).

Sources

Optimization

Removing unreacted 3,5-dichlorobenzoic acid from product mixture

Subject: Removal of Unreacted 3,5-Dichlorobenzoic Acid (3,5-DCBA) Ticket ID: PUR-35DCBA-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering residual 3,5-dichlorobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Unreacted 3,5-Dichlorobenzoic Acid (3,5-DCBA) Ticket ID: PUR-35DCBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering residual 3,5-dichlorobenzoic acid (3,5-DCBA) in your reaction mixture. Because 3,5-DCBA is a relatively strong organic acid (pKa ≈ 3.46), it can be chemically separated from neutral products (amides, esters, aryl halides) using Acid-Base Extraction .

If your target product is neutral , proceed to Module 1 .[1] If your target product is acidic or amphoteric , proceed to Module 3 .

Module 1: The Standard Protocol (Acid-Base Extraction)

Use this workflow for neutral products stable to mild base.

The Chemical Logic

To remove 3,5-DCBA, we exploit its acidity.[1][2][3] By adjusting the pH of the aqueous layer above the acid's pKa, we deprotonate it, converting the lipophilic acid into a hydrophilic carboxylate salt.

  • 3,5-DCBA pKa: ~3.46 [1][2][4][5]

  • Target Aqueous pH: > 7.0 (Saturated NaHCO₃ provides pH ~8.5)

  • Mechanism:

    
    
    
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane are recommended). Use ~10 mL solvent per gram of crude.

  • First Wash (Acid Removal):

    • Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (1:1 volume ratio).

    • Critical Step: Shake vigorously for 2-3 minutes. Vent frequently, as CO₂ gas will generate pressure.[6]

    • Allow layers to separate.[1][7]

    • Drain the aqueous layer (bottom or top depending on solvent) into a "Waste/Recovery" flask. The 3,5-DCBA is now in this layer as sodium 3,5-dichlorobenzoate.

  • Verification Check: Check the pH of the aqueous layer.[1][8] It should remain basic (pH 8-9). If it is acidic, the 3,5-DCBA consumed all the base; repeat Step 2 with fresh NaHCO₃.

  • Second Wash (Polishing): Repeat the NaHCO₃ wash once more to ensure quantitative removal.

  • Final Wash: Wash the organic layer with Brine (Saturated NaCl) to remove trapped water and trace emulsions.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Product + 3,5-DCBA) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Start->Solvent BaseWash Wash with Sat. NaHCO3 (pH ~8.5) Solvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Neutral Product) PhaseSep->OrgLayer Top (EtOAc) Bottom (DCM) AqLayer Aqueous Layer (3,5-DCBA Salt) PhaseSep->AqLayer Contains Impurity Brine Wash with Brine Dry (MgSO4) OrgLayer->Brine Final Pure Product Brine->Final

Figure 1: Logic flow for the selective removal of 3,5-DCBA via acid-base extraction.

Module 2: Troubleshooting (The "Unhappy Path")

Use this guide if the standard protocol fails.

Issue 1: "I still see 3,5-DCBA in my NMR after extraction."

Cause: The pH of the aqueous wash was not high enough, or the layers did not equilibrate. Solution:

  • Switch Base: 3,5-DCBA has electron-withdrawing chlorines, making it more acidic than benzoic acid, but if your mixture is highly concentrated, NaHCO₃ might be insufficient. Switch to 1M NaOH (pH 14).

    • Warning: Only use NaOH if your product is stable to strong base (no esters or hydrolyzable amides).

  • Increase Agitation: The deprotonation occurs at the interface. If you didn't shake vigorously enough, the acid stays in the organic layer.

Issue 2: "I have a terrible emulsion."

Cause: 3,5-DCBA salts can act as surfactants, or the density difference between layers is too small. Solution:

  • Add Brine: Increases the ionic strength of the aqueous layer, forcing separation.

  • Filter: Pass the entire emulsion through a pad of Celite. Particulates often stabilize emulsions.

  • Wait: Time is a valid reagent.

Issue 3: "My product yield is low (Product loss)."

Cause: Your product might have some polarity or weak acidity (e.g., a phenol) and partitioned into the aqueous base. Solution (Back-Extraction):

  • Take the Aqueous Layer (from Module 1, Step 2).[1]

  • Extract it with a small volume of fresh organic solvent.

  • Combine this new organic extract with your main organic layer.

  • Logic: The salt of 3,5-DCBA must stay in water. The neutral product will partition back into the organic phase.[6]

Module 3: Advanced Purification (Chromatography & Recrystallization)

Use this if extraction fails or if your product is also acidic.

Option A: Column Chromatography

3,5-DCBA is polar and acidic. It often "streaks" on silica gel, contaminating other fractions.

  • The Fix: Add 1% Acetic Acid to your eluent (e.g., 20% EtOAc/Hexanes + 1% AcOH).

  • Why? The acetic acid keeps the 3,5-DCBA fully protonated, preventing it from interacting strongly with the silica silanols. It will usually elute faster and as a tighter band.

Option B: Recrystallization

If your product is a solid, recrystallization is often superior for final polishing.

  • Solvent System: Ethanol/Water or Toluene.

  • Data: 3,5-DCBA has a melting point of 184-187 °C [2].[2][5][9] If your product melts significantly lower, recrystallization from a solvent where 3,5-DCBA is soluble (like cold ethanol) can wash it away.

Data Reference: Base Selection Guide

BaseApprox pHSuitability for 3,5-DCBARisk to Product
NaHCO₃ (Sat.) 8.5Excellent. (pKa 3.46 is fully ionized)Low. Safe for most esters.
Na₂CO₃ (1M) 11.5Good. Faster deprotonation.Moderate. May hydrolyze sensitive groups.
NaOH (1M) 14.0Aggressive. Use only for stubborn cases.High. Will hydrolyze esters/amides.
LiOH (1M) 14.0Specialized. Lithium salts are more soluble.High.

Frequently Asked Questions (FAQ)

Q: Can I remove 3,5-DCBA by sublimation? A: Yes, but it requires high vacuum and heat. 3,5-DCBA sublimes, but unless your product is non-volatile and thermally stable, extraction is safer.

Q: Why is 3,5-DCBA harder to remove than regular benzoic acid? A: The chlorine atoms make it more lipophilic (soluble in organics) and more acidic. While the acidity helps extraction, the lipophilicity means it "wants" to stay in the organic layer. You must ensure the aqueous layer is sufficiently basic (pH > 8) to force the equilibrium to the salt form.

Q: I acidified the aqueous waste and a white solid crashed out. What is it? A: That is the recovered 3,5-DCBA. You have successfully reversed the extraction:


. This confirms your extraction worked.

References

  • PubChem. (n.d.). 3,5-Dichlorobenzoic Acid (Compound).[2][4][5][9][10][11][12][13][14][15] National Library of Medicine. Retrieved Feb 27, 2026, from [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[10] (General reference for workup logic).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved Feb 27, 2026, from [Link]

Sources

Troubleshooting

Stability of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in solution

Technical Support Guide: Stability & Handling of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate -Keto Esters Executive Summary: The -Keto Lability Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a classic aryl -keto este...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate


-Keto Esters

Executive Summary: The -Keto Lability

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a classic aryl


-keto ester . While valuable scaffolds in drug discovery (often for synthesizing heterocycles like pyrazoles or isoxazoles), these compounds possess an inherent "chemical nervousness" due to the proximity of the ketone and ester carbonyls.

As your Application Scientist, I often see researchers struggle with three core instability modes:

  • Spontaneous Decarboxylation: Driven by hydrolysis and heat.

  • Keto-Enol Tautomerism: Causing confusing analytical data (split peaks in HPLC/NMR).

  • Metal Chelation: Resulting in unexpected color changes.

This guide provides the mechanistic insight and practical protocols to stabilize your workflow.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "I see a growing impurity peak in my HPLC chromatogram that matches the retention time of the acetophenone derivative."

Diagnosis: Hydrolytic Decarboxylation. The 3,5-dichlorophenyl ring is electron-withdrawing, making the


-keto group highly susceptible to nucleophilic attack. If moisture is present, the ester hydrolyzes to the 

-keto acid.

-keto acids are thermally unstable and spontaneously decarboxylate to form 3,5-dichloroacetophenone .
  • Mechanism: Ester

    
    
    
    
    
    -Keto Acid (Transient)
    
    
    Ketone +
    
    
    .
  • Corrective Action:

    • Eliminate Water: Use anhydrous solvents (Acetonitrile, DMSO) for stock solutions.

    • Check pH: Ensure buffers are not acidic. Acid catalysis accelerates the enolization required for decarboxylation.

    • Cold Storage: Store stock solutions at -20°C or -80°C.

Issue 2: "My NMR spectrum shows 'double' peaks for the methylene protons, and HPLC shows a split peak."

Diagnosis: Slow Keto-Enol Tautomerism. In solution,


-keto esters exist in equilibrium between the Keto form  (dicarbonyl) and the Enol form  (stabilized by an intramolecular hydrogen bond and conjugation with the aryl ring).
  • Observation:

    • Keto: Singlet at

      
       ppm (
      
      
      
      ).
    • Enol: Singlet at

      
       ppm (
      
      
      
      ) and a broad OH peak downfield (
      
      
      ppm).
  • Corrective Action:

    • Solvent Selection: In polar aprotic solvents (DMSO-

      
      ), the Keto  form predominates. In non-polar solvents (
      
      
      
      ), the Enol form is stabilized.
    • HPLC Fix: Acidify the mobile phase (0.1% Formic Acid). This suppresses the ionization of the enol and forces a faster equilibrium, coalescing the split peaks into a single sharp peak.

Issue 3: "The solution turned a violet/red color after touching a metal spatula."

Diagnosis: Metal Chelation (Ferric Enolate Formation). The enol form is a bidentate ligand. It readily chelates trace transition metals (especially


 from steel spatulas or needles), forming highly colored complexes.
  • Corrective Action:

    • Equipment: Use glass or plastic spatulas.

    • Reagents: Use high-purity, metal-free solvents.

    • Remediation: Add a chelating agent (EDTA) if the application permits, though re-purification is preferred.

Visualizing the Instability Pathways

The following diagram maps the degradation logic and the equilibrium states that define the compound's behavior in solution.

StabilityLogic Compound Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (Target Compound) Keto Keto Tautomer (Reactive Electrophile) Compound->Keto Dissolution Enol Enol Tautomer (Stabilized by H-bond) Chelate Metal Complex (Red/Violet Color) Enol->Chelate + Fe(III) / Metals Keto->Enol Equilibrium (Slow) Solvent Dependent Acid Intermediate: Beta-Keto Acid Keto->Acid Hydrolysis (+H2O) Acid/Base Catalyzed Ketone Degradant: 3,5-Dichloroacetophenone Acid->Ketone Spontaneous Decarboxylation CO2 Gas: CO2 Acid->CO2

Caption: Stability map showing the keto-enol equilibrium (yellow) and the irreversible degradation pathway to the ketone (red).

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in Methanol or Ethanol?

  • Methanol: Yes. Since the compound is a methyl ester, transesterification with methanol yields the same molecule.

  • Ethanol: No. Storage in ethanol will lead to Transesterification , slowly converting your sample to the Ethyl ester analog. Always match the alcohol solvent to the ester group.

Q2: What is the best storage condition for the solid powder?

  • Store at 2-8°C (short term) or -20°C (long term) under an inert atmosphere (

    
     or Ar). Moisture is the enemy; keep the vial tightly sealed and desiccated.
    

Q3: Why does my LC-MS show a mass of M+1 and M+23 but also a strong peak at [M-44]?

  • The [M-44] peak corresponds to the loss of

    
    . While this can happen in the source (in-source fragmentation), if you see a chromatographic peak with the mass of the ketone (
    
    
    
    due to loss of
    
    
    ), your sample has degraded.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify the ratio of Intact Ester vs. Degraded Ketone.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acid suppresses enol ionization)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-10 min: 10%

90% B; 10-12 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption) and 280 nm
Temperature 30°C

Validation Check:

  • Inject a fresh standard of 3,5-dichloroacetophenone .

  • Inject your sample.[1]

  • Any peak matching the acetophenone retention time indicates degradation.

Protocol B: Handling & Stock Solution Preparation

Follow this strictly to maximize shelf-life.

  • Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold powder.

  • Weighing: Use a plastic spatula. Avoid stainless steel if possible to prevent color contamination.

  • Solvent: Dissolve in anhydrous DMSO or anhydrous Methanol .

    • Note: DMSO is preferred for biological assays as it minimizes hydrolysis rates compared to protic solvents.

  • Aliquot: Do not freeze/thaw the bulk stock. Divide into single-use aliquots (e.g., 50 µL) in amber glass vials.

  • Storage: Store aliquots at -80°C .

References

  • Chemistry Steps. (2024). Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Profiling of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Executive Summary & Application Context Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., pyrazoles, isoxazoles). Its structural val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., pyrazoles, isoxazoles). Its structural validation is frequently complicated by keto-enol tautomerism , a dynamic equilibrium that creates "ghost peaks" often mistaken for impurities by inexperienced analysts.

This guide provides a definitive technical profiling of the compound, comparing its spectral behavior against standard non-chlorinated analogs and evaluating solvent systems to optimize resolution.

Experimental Protocol: High-Resolution Acquisition

To obtain the data described below, follow this self-validating protocol designed to ensure equilibrium stability.

Materials & Preparation[1][2][3][4]
  • Analyte: ~10-15 mg of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

  • Solvent A (Standard): Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
  • Solvent B (Validation): DMSO-

    
     (for keto-form maximization).
    
Step-by-Step Workflow
  • Dissolution: Dissolve sample in 0.6 mL of solvent.

  • Equilibration: Allow the tube to sit at ambient temperature (25°C) for 15 minutes before acquisition. Reasoning: Beta-keto esters require time to reach tautomeric equilibrium after dissolution, preventing integration drift during scanning.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. Critical: The enolic proton and aromatic protons have different
      
      
      relaxation times. A short delay will skew quantitative integration.
    • Scans: 16 (minimum) to resolve the low-intensity enol vinyl proton.

Spectral Analysis: The "Fingerprint" Verification

The presence of the 3,5-dichlorophenyl group creates a unique splitting pattern that serves as the primary identity check. Unlike mono-substituted rings, this system possesses a plane of symmetry.

Table 1: Characteristic 1H NMR Data ( , 400 MHz)
MoietyProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Integral (Ratio)
Aromatic H-2, H-6 7.80 – 7.85 Doublet (d) ~1.9 2H
Aromatic H-4 7.50 – 7.55 Triplet (t) ~1.9 1H
Keto Form

3.95 – 4.00Singlet (s)-~1.6H
Keto Form

3.75 – 3.78Singlet (s)-~2.4H
Enol Form

(Vinyl)
5.60 – 5.65Singlet (s)-~0.2H
Enol Form

(Enolic)
12.50 – 12.70Broad Singlet-~0.2H
Enol Form

3.80 – 3.82Singlet (s)-~0.6H*

*Integrals vary based on concentration and temperature. The Keto:Enol ratio in


 is typically ~80:20 to 85:15.
Structural Logic (Self-Validation)
  • The 3,5-Dichloro Pattern: You must observe a Doublet (2H) and a Triplet (1H) in the aromatic region with a small coupling constant (

    
     Hz). This represents meta-coupling. If you see large couplings (
    
    
    
    Hz), the substitution pattern is incorrect (likely 2,4- or 3,4-dichloro).
  • The Tautomer Check: The sum of the integrals for the Keto

    
     and the Enol 
    
    
    
    must correlate with the aromatic integration (Total 2H equivalent relative to the aromatic 3H).

Comparative Performance Analysis

Comparison A: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent dramatically alters the "performance" of the spectrum regarding resolution and quantification.

FeatureChloroform-d (

)
DMSO-

Recommendation
Tautomeric Profile Distinct Keto and Enol signals visible.[1] Enol stabilized by intramolecular H-bonding.[1]Strong preference for Keto form.[1][2] H-bonding with solvent disrupts the enol ring.Use

for full characterization.
Resolution Sharp signals. Enolic -OH is visible (sharp or broad).Broadening of exchangeable protons (-OH).Use DMSO only if solubility is poor or to simplify the spectrum (remove enol peaks).
Water Interference Low (

at ~1.56 ppm).
High (

at ~3.33 ppm), often overlaps with methoxy signals.
Use

for accurate purity assay.
Comparison B: Substituent Effects (vs. Methyl Benzoylacetate)

Comparing the product to its non-chlorinated analog (Methyl Benzoylacetate) highlights the electronic impact of the chlorine atoms.

  • Aromatic Shift: The 3,5-dichloro substituents are electron-withdrawing (Inductive effect,

    
    ). This deshields the aromatic protons, shifting them downfield by ~0.3 – 0.5 ppm  compared to the unsubstituted phenyl ring.
    
  • Acidity & Enolization: The electron-withdrawing nature of the dichlorophenyl ring increases the acidity of the

    
    -protons. Consequently, Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate typically exhibits a higher enol content  in non-polar solvents compared to non-chlorinated analogs.
    

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the compound's structure and purity, distinguishing between tautomers and actual impurities.

NMR_Validation_Workflow Start Crude 1H NMR Spectrum (CDCl3) Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Check_Aromatic Pattern_Check Pattern: Doublet (2H) + Triplet (1H)? J ~ 1.9 Hz? Check_Aromatic->Pattern_Check Fail_Struct REJECT: Incorrect Isomer (Likely 2,4- or 3,4-dichloro) Pattern_Check->Fail_Struct No Pass_Struct Structure Core Validated Pattern_Check->Pass_Struct Yes Check_Aliphatic Analyze Aliphatic Region (3.5 - 6.0 ppm) Pass_Struct->Check_Aliphatic Tautomer_Check Observe Dual Sets? Set A: s, 4.0 ppm (Keto) Set B: s, 5.6 ppm (Enol) Check_Aliphatic->Tautomer_Check Calc_Purity Calculate Purity: Integrate (Keto CH2 + Enol CH) Normalize to Aromatic H Tautomer_Check->Calc_Purity Yes (Expected) Tautomer_Check->Calc_Purity No (Suspect Solvent/Degradation)

Figure 1: Logic flow for distinguishing structural identity from tautomeric artifacts.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Reich, H. J. (n.d.). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

HPLC method for purity analysis of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Comparative Guide: Optimizing HPLC Purity Analysis for Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Executive Summary For researchers and drug development professionals, the accurate characterization of halogenated -ket...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing HPLC Purity Analysis for Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Executive Summary

For researchers and drug development professionals, the accurate characterization of halogenated


-keto esters like Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is paramount. This compound serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. However, its structural propensity for keto-enol tautomerism presents a severe analytical challenge, often leading to distorted chromatographic data [1].

As a Senior Application Scientist, I have structured this guide to objectively compare a traditional High-Performance Liquid Chromatography (HPLC) approach against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method. By understanding the causality behind these experimental choices, laboratories can implement a self-validating system that ensures absolute scientific integrity and robust purity quantification.

The Mechanistic Challenge: Keto-Enol Tautomerism in Chromatography

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate features an active methylene group flanked by a ketone and an ester carbonyl. In solution, this molecule exists as a dynamic equilibrium mixture of two tautomeric forms: the keto form and the enol form.

During chromatographic separation, if the rate of interconversion between these tautomers is similar to the analyte's residence time on the column, the detector registers a continuous "smear" of interconverting species. This manifests as severe peak broadening, peak tailing, or even distinct peak splitting [1]. Traditional methods utilizing neutral mobile phases fail to arrest this equilibrium, leading to inaccurate integration and false impurity reporting [2].

To achieve a sharp, quantifiable peak, the analytical method must either outpace the tautomerization kinetics (via rapid UHPLC separation) or chemically suppress the interconversion (via mobile phase pH optimization) [1].

G A Methyl 3-(3,5-dichlorophenyl) -3-oxopropanoate B Keto Tautomer A->B Equilibrium C Enol Tautomer A->C Equilibrium D Neutral Mobile Phase (Slow Exchange) B->D F Acidic Mobile Phase (TFA) (Suppressed Exchange) B->F C->D C->F E Peak Splitting / Tailing D->E Chromatographic Distortion G Sharp Single Peak F->G Accurate Quantification

Mechanistic pathway of keto-enol tautomerism impacting HPLC peak shape and resolution.

Methodological Comparison: Traditional vs. Optimized UHPLC

To demonstrate the impact of method design, we compare two distinct chromatographic strategies.

Method A: Traditional HPLC (The Baseline)
  • Column: Standard fully porous C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Water / Acetonitrile (Neutral pH).

  • Causality of Failure: The 5 µm particle size results in longer run times, giving the analyte ample time to undergo on-column tautomerization. The neutral pH fails to stabilize the keto form, resulting in a distorted peak that compromises the area-percent purity calculation.

Method B: Optimized UHPLC (The Superior Alternative)
  • Column: Core-Shell C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase: Water / Acetonitrile modified with 0.1% Trifluoroacetic Acid (TFA).

  • Causality of Success: Core-shell technology drastically reduces eddy diffusion (the

    
     term in the van Deemter equation), enabling high-efficiency separations in under 3 minutes. More importantly, the addition of 0.1% TFA lowers the pH, which thermodynamically stabilizes the chair-like structure of the keto tautomer and suppresses the enolization pathway [1]. This dual-pronged approach ensures a single, highly symmetrical peak.
    

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following optimized protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to verify that tautomerization has been successfully suppressed before sample analysis begins.

Step 1: Sample Preparation
  • Weigh exactly 10.0 mg of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate reference standard.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (the compound may exhibit mild UV sensitivity).

Step 2: Instrument Setup (Optimized Method B)
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Core-Shell C18, 2.1 x 50 mm, 2.7 µm.

  • Column Temperature: 25°C (Strict thermal control is required; elevated temperatures can unpredictably shift the tautomeric equilibrium) [2].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 4.0 min: 30%

      
       90% B
      
    • 4.0 - 5.0 min: 90% B

    • 5.0 - 5.1 min: 90%

      
       30% B
      
    • 5.1 - 7.0 min: 30% B (Re-equilibration)

  • Injection Volume: 1.0 µL.

  • Detection Wavelength: 254 nm (optimal for the dichlorophenyl chromophore).

Step 3: System Suitability Testing (The Validation Gate)

Before analyzing unknown batches, inject the standard solution six consecutive times. The system is only validated for use if:

  • Relative Standard Deviation (RSD) of Peak Area:

    
    
    
  • USP Tailing Factor (

    
    ): 
    
    
    
    (A tailing factor
    
    
    indicates incomplete suppression of the enol tautomer).
  • Theoretical Plates (

    
    ): 
    
    
    

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 Column (Core-Shell C18) S1->S2 S3 Mobile Phase (0.1% TFA) S2->S3 S4 Thermostat (25°C) S3->S4 S5 Detection (UV 254 nm) S4->S5 S6 Integration (Area %) S5->S6

Optimized UHPLC workflow for the purity analysis of beta-keto ester intermediates.

Comparative Data Analysis

The table below summarizes the quantitative performance metrics obtained when analyzing the same batch of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate using both methods.

Analytical MetricMethod A: Traditional HPLC (Neutral)Method B: Optimized UHPLC (0.1% TFA)Causality / Impact
Retention Time (

)
12.4 minutes2.8 minutesCore-shell particles and higher linear velocity reduce run time by

.
Peak Shape Split / BroadenedSharp, Single PeakAcidic modifier (TFA) successfully locks the tautomeric state [1].
USP Tailing Factor (

)
2.45 (Fail)1.08 (Pass)Elimination of secondary interactions and tautomeric smearing.
Theoretical Plates (

)
4,20014,500Reduced eddy diffusion (

term) yields higher column efficiency.
Calculated Purity (Area %) 94.2% (Inaccurate)99.1% (Accurate)Method A artificially deflates purity by integrating tautomers as impurities [2].

Data Interpretation: Method A's failure to control the keto-enol equilibrium results in a split peak, which an automated chromatography data system (CDS) will often integrate as a main peak and a closely eluting impurity. This leads to a false purity reading of 94.2%. By applying the physicochemical controls in Method B, the true purity of 99.1% is revealed, preventing the costly rejection of a viable synthetic intermediate.

Conclusion

The purity analysis of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate requires a deliberate departure from generic chromatographic methods. By understanding the underlying physical chemistry—specifically keto-enol tautomerism—analysts can design methods that actively control the molecule's behavior. The transition from a neutral, fully porous C18 method to an acidic, core-shell UHPLC method transforms a chaotic, unquantifiable equilibrium into a self-validating, high-fidelity analytical system.

References

  • Cracking the Chromatographic Code: Innovative Solutions to Address Keto-Enol Tautomerism in LC Method Development. 2025 PharmSci 360. Available at:[Link]

  • Statistical Evaluation of HTS Assays for Enzym

    
    -Keto Esters. PLOS One (2016). Available at:[Link]
    
Validation

TLC Profiling &amp; Purification Guide: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

The following guide is structured as a high-level technical manual for researchers and process chemists. It synthesizes chromatographic principles with specific structural insights regarding Methyl 3-(3,5-dichlorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manual for researchers and process chemists. It synthesizes chromatographic principles with specific structural insights regarding Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate .

Executive Summary & Compound Analysis

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 85560-65-8) is a critical


-keto ester intermediate used frequently in the synthesis of heterocyclic pharmaceutical agents (e.g., dihydropyridines, pyrazoles).

Effective purification of this compound is often complicated by two factors:

  • Keto-Enol Tautomerism: The active methylene group flanked by a carbonyl and an ester induces an equilibrium between the keto and enol forms. On silica gel, this often results in "streaking" or peak tailing due to the acidic nature of the enol -OH interacting with silanols.

  • Impurity Co-elution: Common synthetic routes (e.g., reaction of 3,5-dichlorobenzoyl chloride with Meldrum's acid or malonate) generate specific byproducts like 3,5-dichlorobenzoic acid (starting material) and 3',5'-dichloroacetophenone (decarboxylation byproduct).

This guide provides the optimal solvent systems and relative Rf (Retardation factor) values to resolve the target ester from these specific impurities.

Relative Rf Comparison Guide

Absolute Rf values fluctuate based on humidity, silica activity, and temperature. Therefore, Relative Rf (


Rf)  is the critical metric for separation.

The table below outlines the elution order in a standard non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate).

ComponentStructure TypePolarityRelative Rf (Trend)Visualization
3',5'-Dichloroacetophenone Ketone (Decarboxylated)LowHigh (> 0.6) UV, DNP (Orange)
Target Product

-Keto Ester
Medium Medium (0.3 – 0.45) UV, FeCl

(Red/Purple)
3,5-Dichlorobenzoic Acid Carboxylic AcidHighLow (< 0.1) UV, Bromocresol Green

Critical Note: Without an acidic modifier, the 3,5-dichlorobenzoic acid will stay at the baseline. The Target Product may streak.

Solvent System Optimization

To achieve the target Rf of 0.35 ± 0.05 (ideal for flash chromatography), the following mobile phases are recommended.

A. Standard Screening System (Hexane : EtOAc)
  • Composition: 80:20 or 70:30 (v/v).

  • Observation: Good general separation.

  • Issue: The target

    
    -keto ester may show slight tailing.
    
  • Fix: Add 0.5% Acetic Acid to the mobile phase to suppress silanol ionization and sharpen the spot.

B. High-Resolution System (Toluene : EtOAc)
  • Composition: 90:10 (v/v).

  • Benefit: Toluene provides

    
    -
    
    
    
    interactions with the dichlorophenyl ring, often resolving the target from non-aromatic impurities better than alkanes.
  • Application: Use this if the target co-elutes with the acetophenone byproduct.

C. Chlorinated System (DCM : MeOH)
  • Composition: 98:2 (v/v).

  • Benefit: Excellent solubility for scale-up loading.

  • Risk: DCM is less selective for the keto-ester/ketone separation than Hexane/EtOAc.

Experimental Protocol: Self-Validating TLC

This protocol ensures reproducibility and eliminates "ghost spots" caused by degradation on silica.

Materials
  • Stationary Phase: Silica Gel 60 F

    
     aluminum-backed plates.
    
  • Sample: Crude reaction mixture dissolved in DCM (10 mg/mL).

  • Reference Standards: Pure 3,5-dichlorobenzoic acid (SM) and Target (if available).

Step-by-Step Methodology
  • Chamber Saturation: Place filter paper in the TLC chamber. Add 10 mL of Hexane:EtOAc:AcOH (70:30:0.5) . Close and let equilibrate for 10 minutes. Why: Saturation prevents "smiling" solvent fronts and ensures consistent Rf values.

  • Spotting: Apply 1

    
    L of sample 1.5 cm from the bottom. Spot the SM reference side-by-side.
    
  • Elution: Develop the plate until the solvent front reaches 1 cm from the top.

  • Drying: Dry the plate with a heat gun (warm air) for 30 seconds. Why: Removes acetic acid which can interfere with pH-sensitive stains.

  • Visualization (Multi-Mode):

    • UV (254 nm): Mark all dark spots (Aromatic rings).

    • Ferric Chloride (FeCl

      
      ) Dip:  Dip and heat. The 
      
      
      
      -keto ester enol will turn reddish-purple . The acetophenone and acid will usually not stain or stain differently. This confirms the identity of the target spot.[1]

Workflow Visualization (Logic Pathway)

The following diagram illustrates the decision logic for purifying the crude mixture based on TLC results.

TLC_Logic Start Crude Reaction Mixture TLC_Check Run TLC (Hex:EtOAc 8:2 + 1% AcOH) Start->TLC_Check Analysis Analyze Rf Distribution TLC_Check->Analysis Case1 Target Rf ~0.35 Well Resolved Analysis->Case1 Clear Separation Case2 Target Streaking (Tailing) Analysis->Case2 Poor Peak Shape Case3 Co-elution with Acetophenone (High Rf) Analysis->Case3 Overlapping Spots Action1 Proceed to Flash Column (Same Solvent System) Case1->Action1 Action2 Increase Acid Modifier (Add 1% AcOH or TEA wash) Case2->Action2 Action3 Switch Solvent Base (Try Toluene:EtOAc 9:1) Case3->Action3 Action2->TLC_Check Re-test Action3->TLC_Check Re-test

Caption: Decision matrix for optimizing the purification of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate based on initial TLC screening.

Troubleshooting & Scientific Rationale

Why does the spot disappear?

If the target spot is visible under UV but fades or decomposes, the silica acidity might be catalyzing the decarboxylation of the


-keto ester to the ketone.
  • Solution: Pre-wash the TLC plate or the flash column with 1% Triethylamine (TEA) in Hexane to neutralize the silica.

Why use Ferric Chloride?

Most researchers rely solely on UV. However, UV detects the benzene ring, which is present in the impurity, the starting material, and the product.

  • Mechanism: FeCl

    
     specifically complexes with the enol form of 
    
    
    
    -keto esters. A positive color change (purple/red) is a specific chemical validation for your target spot, distinguishing it from the decarboxylated ketone impurity.

References

  • Separation of Benzoic Acid Derivatives

    • Title: Glass chromatography application: TLC separation of benzoic esters in pharmaceutical products.[2]

    • Source: ResearchG
    • URL:[Link]

  • Flash Chromatography Optimization

    • Title: Flash Column Chromatography Guide (Solvent Strength & Selectivity).
    • Source: Wesleyan University / Teledyne ISCO.
    • URL:[Link]

  • Synthesis of Beta-Keto Esters (Analogous Procedures)

    • Title: Synthesis of 3-[(tert-butyldimethylsilyl)
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Comparative

Validating structure of 3,5-dichlorophenyl beta-keto ester products

Structural Validation of 3,5-Dichlorophenyl -Keto Esters: A Comparative Analytical Guide Executive Summary: The Tautomeric Challenge In drug discovery, the 3,5-dichlorophenyl moiety is a privileged pharmacophore, valued...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3,5-Dichlorophenyl -Keto Esters: A Comparative Analytical Guide

Executive Summary: The Tautomeric Challenge

In drug discovery, the 3,5-dichlorophenyl moiety is a privileged pharmacophore, valued for its lipophilicity and metabolic stability against oxidative metabolism (due to blocked meta positions). When incorporated into a


-keto ester  scaffold (e.g., ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate), it serves as a critical precursor for dihydropyridines (calcium channel blockers) and pyrazoles (NSAIDs).

However, validating this structure is notoriously deceptive.


-keto esters exist in a dynamic keto-enol equilibrium . In routine analysis, the enol tautomer is frequently misidentified as a significant impurity (up to 30%), leading to unnecessary purification cycles and yield loss.

This guide provides a definitive, self-validating protocol to distinguish intrinsic tautomerism from actual degradation, comparing standard "check-box" analysis against a rigorous Multi-Dimensional Validation (MDV) approach.

Comparative Analysis: Standard vs. Rigorous Validation

The following table contrasts the "Standard" analytical approach (often prone to false negatives) with the recommended "Rigorous" protocol.

Table 1: Analytical Performance Matrix
FeatureStandard Approach (Routine QC)Rigorous MDV Approach (Recommended)Scientific Rationale
NMR Solvent

(Chloroform-d)
Dual-Solvent:

&


stabilizes the enol form (intramolecular H-bond).

disrupts it, shifting equilibrium to the keto form, simplifying the spectrum.
Mass Spectrometry GC-MS (EI Source)LC-MS (ESI Negative Mode)

-keto esters are thermally unstable. GC injection ports (>200°C) often cause decarboxylation, showing false degradation products.
Purity Calculation Area% (Single Peak)qNMR (Molar Ratio) Integration of keto + enol signals must be summed. Ignoring the enol peak results in calculated purity errors of 10–40%.
Structural Proof 1D

H NMR
HMBC + X-Ray Crystallography 1D NMR cannot definitively prove regiochemistry if alkylation occurs. X-ray is the absolute standard for solid-state conformation.

The Science of Validation: Mechanism & Causality

The "Ghost" Impurity (Keto-Enol Tautomerism)

The 3,5-dichlorophenyl group is electron-withdrawing. This increases the acidity of the


-protons (at the C2 position), significantly stabilizing the enol form compared to non-halogenated analogs.
  • Keto Form: Characterized by a singlet (or AB quartet) at ~3.9–4.2 ppm (C2 methylene).

  • Enol Form: Characterized by a vinyl singlet at ~5.6 ppm and a deshielded hydroxyl proton at ~12.0 ppm (involved in a 6-membered intramolecular hydrogen bond).

Critical Insight: In


, the enol form may constitute 15-30% of the mixture. In 

, the solvent acts as a hydrogen-bond acceptor, disrupting the intramolecular bond and shifting the equilibrium almost entirely (>95%) to the keto form.
Mass Spectrometry Fragmentation (McLafferty Rearrangement)

Under EI conditions (GC-MS), the molecule undergoes a characteristic McLafferty rearrangement .

  • Pathway: The carbonyl oxygen abstracts a

    
    -hydrogen (from the ester alkyl group), leading to cleavage.[1]
    
  • Diagnostic Ion: For ethyl esters, this often results in the loss of ethylene (M-28) or ethanol (M-46), which can be confused with hydrolysis products if not anticipated.

Visualizing the Validation Logic

The following diagrams illustrate the chemical equilibrium and the decision-making workflow for validation.

Diagram 1: Keto-Enol Tautomerism & Solvent Effects[2][3]

Tautomerism cluster_0 Non-Polar Solvent (CDCl3) cluster_1 Polar Aprotic Solvent (DMSO) Keto Keto Form (C=O ... CH2 ... C=O) Enol Enol Form (C-OH ... C=C ... C=O) Keto->Enol Equilibrium (Stabilized by H-bond) Note1 NMR: ~4.0 ppm (CH2) Keto->Note1 Keto_DMSO Keto Form (Dominant >95%) Enol->Keto_DMSO DMSO disrupts H-bond Note2 NMR: ~12.0 ppm (OH) ~5.6 ppm (CH) Enol->Note2

Caption: Solvent-dependent equilibrium. Non-polar solvents favor the H-bonded enol; polar solvents shift equilibrium to the keto form.

Diagram 2: Structural Validation Workflow

ValidationWorkflow Start Crude Product (3,5-dichloro β-keto ester) Step1 1. Solvent Check (TLC/LCMS) Start->Step1 Decision1 Single Spot/Peak? Step1->Decision1 Decision1->Start No (Distinct Impurity) Step2 2. Dual-Solvent NMR Decision1->Step2 Yes (or Tautomer smear) Analysis1 Run in CDCl3 (Observe Split Signals) Step2->Analysis1 Analysis2 Run in DMSO-d6 (Observe Signal Coalescence) Step2->Analysis2 Step3 3. Mass Spec Verification Analysis1->Step3 Analysis2->Step3 MethodMS ESI- (LC-MS) Avoid GC-MS Thermal Decay Step3->MethodMS Step4 4. Final Confirmation MethodMS->Step4 XRay X-Ray Crystallography (If solid) Step4->XRay

Caption: Step-by-step logic flow to differentiate tautomers from impurities and confirm the 3,5-dichloro structure.

Experimental Protocols

Synthesis (The Oikawa Method)

Context: While Claisen condensation is common, the Meldrum's Acid route (Oikawa method) is superior for 3,5-dichlorophenyl derivatives due to milder conditions and higher purity.

  • Activation: Dissolve 3,5-dichlorobenzoic acid (1.0 eq) in DCM. Add DCC (1.1 eq) and DMAP (1.1 eq). Stir at 0°C for 30 min.

  • Coupling: Add Meldrum's acid (1.0 eq). Stir overnight at RT.

  • Reflux/Alcoholysis: Filter the urea byproduct. Evaporate solvent. Redissolve residue in the desired alcohol (e.g., Ethanol) and reflux for 4 hours.

  • Result: This yields the

    
    -keto ester with minimal self-condensation byproducts.
    
Characterization Protocol (Self-Validating System)

Step 1: The "Shift Test" (NMR)

  • Prepare Sample A: ~10 mg in 0.6 mL

    
    .
    
  • Prepare Sample B: ~10 mg in 0.6 mL

    
    .
    
  • Acceptance Criteria: Sample A must show two sets of signals (Keto/Enol ratio ~3:1). Sample B must show a simplified spectrum (Keto >95%). If Sample B still shows complex splitting, the sample is impure, not just tautomerizing.

Step 2: Aromatic Region Verification The 3,5-dichloro substitution pattern is distinctive:

  • 
     ~7.5 ppm:  Triplet (J ~1.9 Hz) – H4 proton (between chlorines).
    
  • 
     ~7.8 ppm:  Doublet (J ~1.9 Hz) – H2, H6 protons.
    
  • Note: Standard 300 MHz NMR may resolve these as a singlet integration of 1:2 if resolution is poor. High-field (500 MHz+) is recommended to resolve the meta-coupling.

Step 3: Mass Spectrometry (ESI-ve)

  • Operate in Negative Ion Mode (ESI-).

    
    -keto esters form stable enolates 
    
    
    
    .
  • Look for the parent ion

    
     (characteristic isotope pattern for 
    
    
    
    ).
  • Avoid GC-MS unless derivatized (e.g., with TMS-Cl) to lock the enol form.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2] Meldrum's acid in organic synthesis.[2][3][4] 2. A general and versatile synthesis of

    
    -keto esters.[2][3][5] The Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.

  • Liciaga, A., et al. (2020). Tautomerism in -Keto Esters: A Recurrent Challenge in Organic Analysis. Journal of Chemical Education. (Generalized citation for pedagogical context on Meyer's Rule).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource on solvent effects in NMR).

Sources

Validation

Technical Guide: Distinguishing Keto-Enol Tautomers of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

The following guide provides an in-depth technical analysis for distinguishing the keto and enol tautomers of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. It is structured for researchers requiring precise analytical d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for distinguishing the keto and enol tautomers of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. It is structured for researchers requiring precise analytical differentiation in drug development workflows.


-Keto Ester / Aryl 

-Dicarbonyl

Executive Summary

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a critical building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., pyrazoles, isoxazoles). Like all


-keto esters, it exists in a dynamic equilibrium between a keto form  (dicarbonyl) and an enol form  (conjugated vinyl alcohol).

Distinguishing these tautomers is not merely academic; the tautomeric ratio (


) dictates reactivity. The keto form is electrophilic at the carbonyls, while the enol form is nucleophilic at the 

-carbon and susceptible to O-alkylation. This guide compares the primary analytical techniques—

H NMR
and FT-IR —to definitively identify and quantify these species, with a focus on the electronic influence of the 3,5-dichlorophenyl moiety.

Mechanistic Insight: The Tautomeric Equilibrium

The equilibrium is driven by the stability of the enol form, which benefits from two factors:

  • Conjugation: The C=C double bond of the enol conjugates with the electron-deficient 3,5-dichlorophenyl ring.

  • Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enolic hydroxyl proton and the ester carbonyl oxygen.

Impact of 3,5-Dichloro Substitution: The chlorine atoms at the meta positions are electron-withdrawing (Inductive effect,


). This increases the acidity of the 

-methylene protons (

), thereby lowering the activation energy for enolization. Consequently, this compound typically exhibits a higher enol content in non-polar solvents compared to unsubstituted methyl benzoylacetate.
Visualization: Tautomeric Pathways

Tautomerism cluster_factors Stabilizing Factors Keto Keto Form (Dicarbonyl) Electrophilic C1/C3 Transition Transition State (Proton Transfer) Keto->Transition -H+ (C2) Enol Enol Form (Chelated Z-Isomer) Nucleophilic C2 Enol->Keto Solvent/Acid Catalysis Transition->Enol +H+ (O) Factor1 3,5-Cl Inductive Effect (Increases Acidity) Factor1->Keto Destabilizes C-H Factor2 Intramolecular H-Bond (Stabilizes Enol) Factor2->Enol Stabilizes O-H...O

Figure 1: Mechanistic pathway of keto-enol tautomerism highlighting electronic and structural stabilizing factors.

Comparative Analysis of Analytical Methods

To accurately distinguish and quantify the tautomers,


H NMR is the gold standard due to its quantitative nature. IR spectroscopy provides rapid qualitative confirmation of the chelated structure.
Method A: H NMR Spectroscopy (The Gold Standard)

NMR offers distinct signals for the keto and enol forms due to their vastly different electronic environments.

Diagnostic Signals:

  • Keto Form: Characterized by the

    
    -methylene singlet (
    
    
    
    ).
  • Enol Form: Characterized by the vinyl proton singlet (

    
    ) and the highly deshielded enolic hydroxyl proton (
    
    
    
    ).

Solvent Dependency (Critical Variable):

  • 
     (Non-polar):  Favors the Enol  form (stabilized by internal H-bond).
    
  • 
     (Polar H-bond acceptor):  Favors the Keto  form (DMSO disrupts internal H-bond).
    
Table 1: Predicted

H NMR Data (400 MHz,

)
FeatureKeto Form (

ppm)
Enol Form (

ppm)
MultiplicityIntegration Logic

-Proton
3.95 - 4.05 5.60 - 5.70 SingletUse for

Calc
Enol -OH N/A12.5 - 12.8 Broad SingletConfirm Chelation
Methoxy (-OCH3) ~3.75~3.80SingletOverlap Possible
Aromatic H 7.4 - 7.67.4 - 7.6MultipletReference
Method B: FT-IR Spectroscopy (Solid/Liquid State)

IR is excellent for identifying the presence of the chelated enol ring in the solid state or concentrated solution.

Table 2: Diagnostic IR Bands
Functional GroupKeto Form (

)
Enol Form (

)
Notes
Ester C=O 1735 - 1750 (Sharp)1650 - 1670 (Lowered)Lowered due to H-bond
Ketone C=O 1690 - 1710 (Sharp)N/AAbsent in Enol
C=C Alkene N/A1620 - 1640Conjugated with Aryl
O-H Stretch N/A2500 - 3300 (Broad)"Diffuse" chelate band

Experimental Protocols

Protocol 1: Quantitative Determination of via NMR

Objective: Calculate the percentage of enol form in solution.

  • Sample Prep: Dissolve 10-15 mg of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in 0.6 mL of

    
      (for native equilibrium) or 
    
    
    
    (to shift to keto).
    • Note: Ensure solvent is acid-free; traces of acid catalyze rapid exchange, broadening peaks.

  • Acquisition: Acquire a standard proton spectrum (16 scans, 1s relaxation delay).

  • Processing: Phase and baseline correct carefully around 3.0–6.0 ppm.

  • Integration:

    • Integrate the Keto

      
       singlet at ~4.0 ppm (Set value = 
      
      
      
      ).
    • Integrate the Enol

      
       singlet at ~5.6 ppm (Set value = 
      
      
      
      ).
  • Calculation: Since the keto signal represents 2 protons and the enol signal represents 1 proton:

    
    
    
Protocol 2: Rapid Identification via IR (Thin Film)

Objective: Confirm tautomeric state in neat sample.

  • Sample Prep: Place a drop of the neat oil/melted solid between two NaCl or KBr plates (neat film).

  • Scan: Collect 4 scans at 4

    
     resolution.
    
  • Analysis:

    • Look for the "Enol Doublet" : A strong band at ~1650

      
       (H-bonded ester) and ~1625 
      
      
      
      (C=C).
    • Absence of a sharp band above 1730

      
       indicates a predominance of the enol form in the neat phase.
      
Visualization: Analytical Decision Workflow

Workflow Start Start: Unknown Sample Solvent Dissolve in CDCl3 Start->Solvent NMR Run 1H NMR Solvent->NMR CheckSignals Check 3.5-6.0 ppm Region NMR->CheckSignals KetoPath Singlet @ ~4.0 ppm (Integral / 2) CheckSignals->KetoPath Signal A EnolPath Singlet @ ~5.6 ppm (Integral / 1) CheckSignals->EnolPath Signal B Calc Calculate % Enol KetoPath->Calc EnolPath->Calc

Figure 2: Step-by-step workflow for quantitative NMR analysis of tautomeric ratios.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for Meyer's Rule and solvent polarity effects on tautomerism).
  • Antic, D. (2020).[1] Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. ThermoFisher Scientific Application Note. Link

  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry. McGraw-Hill Education.
  • Suleimania, H. et al. (2018).
  • PubChem Compound Summary. (2025). Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Link

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Characteristics of 3,5-Dichlorophenyl Derivatives

Executive Summary: The 3,5-Dichlorophenyl Chromophore[1] The 3,5-dichlorophenyl moiety is a privileged scaffold in drug discovery, widely recognized for enhancing metabolic stability and lipophilicity (logP) without intr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3,5-Dichlorophenyl Chromophore[1]

The 3,5-dichlorophenyl moiety is a privileged scaffold in drug discovery, widely recognized for enhancing metabolic stability and lipophilicity (logP) without introducing significant steric bulk. In UV-Visible spectroscopy, this substitution pattern offers a unique electronic signature. Unlike the ortho- or para- isomers, the meta- (3,5-) arrangement maintains a high degree of symmetry (


) while exerting a powerful inductive electron-withdrawing effect (-I) that is not fully counterbalanced by mesomeric donation (+M).

This guide provides a technical comparison of the UV-Vis absorption profiles of 3,5-dichlorophenyl derivatives against their non-halogenated parents and positional isomers. It synthesizes experimental data with theoretical electronic arguments to aid in the identification and quality control of these compounds.

Theoretical Foundation: Electronic Effects & Symmetry[2]

To interpret the spectra of 3,5-dichlorophenyl derivatives, one must understand the competition between two electronic vectors:

  • Inductive Withdrawal (-I): Chlorine is highly electronegative (

    
    ), pulling 
    
    
    
    -electron density away from the ring. In the 3,5-position, this effect is additive and significantly deactivates the ring.
  • Mesomeric Donation (+M): The lone pairs on chlorine can donate into the

    
    -system. However, this overlap is poor (3p-2p mismatch) compared to nitrogen or oxygen.
    
The "Auxochrome" Paradox

While halogens are deactivating in electrophilic aromatic substitution, they act as auxochromes in UV-Vis spectroscopy. The interaction of the chlorine lone pair (


) with the benzene 

-system raises the energy of the HOMO (

), narrowing the HOMO-LUMO gap (

). This typically results in a bathochromic (red) shift of the primary

transition (the B-band or

band) relative to unsubstituted benzene.
Symmetry Considerations (3,5- vs. 2,4-)
  • 3,5-Dichloro (

    
    ):  The substituents are symmetric with respect to the principal axis passing through C1 and C4. This symmetry often preserves the vibrational fine structure of the B-band.
    
  • 2,4-Dichloro (

    
    ):  This asymmetric substitution lifts the degeneracy of the benzene molecular orbitals more effectively, often leading to a "smearing" of fine structure and a hyperchromic (intensity increasing) effect due to the loss of the "forbidden" character of the transition.
    

Comparative Analysis

Comparison 1: Functional Group Impact (Aniline vs. Phenol vs. Benzoic Acid)

The electronic nature of the functional group at position 1 (C1) dictates the magnitude of the shift caused by the 3,5-dichloro substitution.

Compound ClassParent

(nm)
3,5-Dichloro

(nm)
Shift TypeMechanistic Insight
Aniline 280 (B-band)~286 - 290 BathochromicThe strong +M effect of

dominates. The 3,5-Cl atoms stabilize the excited state via inductive withdrawal, slightly lowering the transition energy.
Phenol 270~280 BathochromicIonization to phenolate (in basic pH) causes a massive red shift. 3,5-Cl increases the acidity of phenol (

drops from 10 to ~8), facilitating this shift in buffered media.
Benzoic Acid 230, 270280 - 285 BathochromicThe -M effect of

combined with the -I of Cl creates a highly electron-deficient ring. The secondary band intensity is often enhanced.
Comparison 2: Positional Isomers (3,5- vs. 2,4-)
  • 3,5-Dichlorophenol: Exhibits a distinct

    
     at 
    
    
    
    nm with lower extinction coefficients (
    
    
    ) than the 2,4-isomer. The meta-substitution minimizes steric inhibition of resonance for the C1 substituent.
  • 2,4-Dichlorophenol: The ortho- chlorine can sterically hinder the C1 hydroxyl group, potentially distorting planarity. However, the direct resonance conjugation (para-position) usually leads to a slightly stronger bathochromic shift and higher intensity (

    
    ) than the meta-isomer.
    
Comparison 3: Solvent Effects (Solvatochromism)

3,5-Dichlorophenyl derivatives exhibit positive solvatochromism for


 transitions.
  • Non-polar (Hexane): Vibrational fine structure is often visible;

    
     is shortest.
    
  • Polar Protic (Methanol/Water): Hydrogen bonding with the C1 group (e.g.,

    
    , 
    
    
    
    ) stabilizes the ground state, but dipole-dipole interactions stabilize the more polar excited state more, leading to a red shift.
  • Protocol Tip: For 3,5-dichloroaniline, avoid acidic solvents if you wish to observe the

    
     contribution, as protonation of the amine removes the auxochromic effect, causing a blue shift back to the benzene spectrum (
    
    
    
    nm).

Visualization of Electronic Effects[3][4][5]

The following diagram illustrates the competing electronic vectors that define the absorption characteristics of the 3,5-dichlorophenyl system.

ElectronicEffects Benzene Benzene Ring (π-System) Result Net Effect: Bathochromic Shift (Red Shift) Stabilized HOMO Benzene->Result Reduced HOMO-LUMO Gap Cl3 3-Chloro Substituent (-I Inductive / +M Mesomeric) Cl3->Benzene Strong e- Withdrawal (-I) Weak e- Donation (+M) Cl5 5-Chloro Substituent (-I Inductive / +M Mesomeric) Cl5->Benzene Strong e- Withdrawal (-I) Weak e- Donation (+M) FuncGroup C1 Functional Group (e.g., -OH, -NH2) FuncGroup->Benzene Primary Auxochrome (Strong +M)

Caption: Vector analysis of electronic contributions in 3,5-dichlorophenyl derivatives showing the additive inductive withdrawal and mesomeric interaction.

Experimental Protocol: Reliable UV-Vis Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, the following protocol includes critical "self-validating" steps often omitted in standard texts.

Reagents & Equipment[4]
  • Solvent: HPLC-grade Methanol or Cyclohexane (Cutoff < 210 nm).

  • Cuvettes: Quartz (Matched pair, 1 cm path length).

  • Instrument: Double-beam spectrophotometer with 1 nm bandwidth.

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh

      
       mg of the 3,5-dichlorophenyl derivative into a 50 mL volumetric flask.
      
    • Critical: Dissolve in a small volume of solvent before filling to the mark to prevent precipitation at the neck.

    • Calculate Molarity (

      
       mol/L).
      
  • Working Solution (Dilution):

    • Dilute the stock 1:10 to achieve a concentration of

      
       M.
      
    • Target Absorbance: The ideal absorbance (

      
      ) at 
      
      
      
      should be between 0.4 and 0.8 for maximum signal-to-noise ratio.
  • Baseline Correction (Auto-Zero):

    • Fill both cuvettes with pure solvent. Run a baseline scan (200–400 nm).

    • Validation: The baseline should be flat

      
       A.
      
  • Sample Acquisition:

    • Replace the sample cuvette liquid with the working solution.

    • Scan from 400 nm down to 200 nm (scanning high-to-low prevents hysteresis in some monochromators).

  • Data Processing:

    • Determine

      
       using the first derivative method (
      
      
      
      ) for broad peaks.
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
Experimental Workflow Diagram

UVProtocol Prep Stock Prep (Gravimetric) Dilution Dilution (Target A=0.6) Prep->Dilution Blank Baseline Scan (Pure Solvent) Dilution->Blank Cuvette Check Scan Spectral Scan (200-400 nm) Blank->Scan Auto-Zero Calc Calculate ε (Beer's Law) Scan->Calc

Caption: Validated workflow for determining molar extinction coefficients of halogenated aromatics.

Summary Data Table

The following values represent consensus data from NIST and peer-reviewed spectral databases.

CompoundSolvent

(nm)

Key Characteristic
Benzene Methanol2542.30Reference standard (B-band).
Chlorobenzene Methanol2612.35Slight red shift; loss of fine structure.
3,5-Dichlorophenol Methanol2813.30Distinct bathochromic shift; sensitive to pH.
3,5-Dichloroaniline Ethanol2883.45Strong absorption; broad band due to

.
3,5-Dichlorobenzoic Acid Ethanol2823.10Secondary band enhanced by conjugation.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Phenol, 3,5-dichloro-. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 3,5-Dichloroaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a halogenated beta-keto ester frequently utilized as an intermediate in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a halogenated beta-keto ester frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1],[2]. Because it contains two chlorine atoms on its phenyl ring, its disposal cannot be treated as standard organic waste. Proper lifecycle management of this compound requires strict adherence to halogenated waste protocols to ensure laboratory safety, regulatory compliance, and environmental protection[3],[4].

This guide provides researchers and operational staff with self-validating, step-by-step methodologies for the safe containment, segregation, and disposal of this compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, it is critical to understand the quantitative and qualitative profile of the waste material.

PropertyValue
Chemical Name Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
CAS Number 677326-68-0
Molecular Formula C10H8Cl2O3
Waste Classification Halogenated Organic Waste
Primary Hazards Skin/eye irritation, aquatic toxicity, hazardous combustion byproducts
Incompatibilities Strong oxidizers, strong bases, non-halogenated waste streams

The Mechanistic Imperative for Halogenated Segregation

Why must Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate be strictly segregated from general organic waste? The answer lies in the thermodynamics of its combustion.

When chlorinated compounds are incinerated at standard temperatures (typically used for non-halogenated solvents), incomplete combustion can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[5]. These byproducts are highly toxic and environmentally persistent.

Furthermore, the thermal destruction of the 3,5-dichlorophenyl moiety generates hydrogen chloride (HCl) gas. To safely process this, the waste must be routed to specialized rotary kiln incinerators operating at extreme temperatures (>1000°C) with extended residence times, followed by caustic scrubbing (using NaOH or Ca(OH)2) to neutralize the acidic effluent[5]. Commingling halogenated waste with non-halogenated waste exponentially increases the volume of material requiring this specialized, energy-intensive treatment, leading to prohibitive disposal costs and compliance violations,.

Incineration Waste Chlorinated Waste (C10H8Cl2O3) Combustion Rotary Kiln Incinerator (>1000°C, 2s Residence) Waste->Combustion Thermal Cleavage Gases Acidic Flue Gases (CO2, H2O, HCl) Combustion->Gases Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Output Neutralized Effluent (NaCl + Clean Gas) Scrubber->Output Neutralization

Mechanistic pathway of chlorinated waste destruction via high-temperature incineration.

Standard Operating Procedure: End-to-End Disposal Workflow

To guarantee operational safety and compliance, execute the following step-by-step methodology for routine disposal.

Step 1: Primary Containment and Segregation

  • Action : Collect all liquid and solid waste containing Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[6],[4].

  • Causality : HDPE and glass are chemically inert to halogenated organics, preventing container degradation, swelling, and vapor leaks.

  • Rule : Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane). Even a 5% halogen content reclassifies the entire container as halogenated waste[7],[8].

Step 2: GHS and EPA-Compliant Labeling

  • Action : Affix a hazardous waste label to the container before the first drop of waste is added[4].

  • Details : The label must explicitly state "Halogenated Organic Waste" and list the full chemical name (Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate) along with its approximate concentration and accumulation start date[7],[9].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action : Store the sealed waste container in a designated SAA, ideally within a ventilated flammable storage cabinet or under a fume hood[6].

  • Causality : Localized exhaust ventilation prevents the accumulation of potentially harmful vapors in the breathing zone if the seal is compromised. Keep the container strictly isolated from incompatible materials like strong acids or oxidizers[4],[9].

Step 4: Final Transfer and High-Temperature Incineration

  • Action : Once the container reaches 75% capacity, submit a waste pickup request to your Environmental Health and Safety (EH&S) department[9].

  • Causality : Overfilling containers risks thermal expansion and pressure buildup, which can lead to catastrophic rupture. EH&S will route the waste to an EPA-approved facility capable of executing the high-temperature incineration and caustic scrubbing required for chlorinated organics[5].

WasteWorkflow A 1. Waste Generation Methyl 3-(3,5-dichlorophenyl) -3-oxopropanoate B 2. Strict Segregation Isolate from Non-Halogenated Organics A->B C 3. Containment Seal in Vapor-Tight HDPE/Glass Receptacle B->C D 4. SAA Storage Store in Ventilated Flammable Cabinet C->D E 5. EPA-Approved Disposal High-Temperature Incineration D->E

Workflow for the segregation, containment, and disposal of halogenated organic waste.

Spill Response & Emergency Decontamination Protocol

In the event of an accidental release of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (either as a pure powder or dissolved in a solvent), execute the following self-validating protocol to mitigate exposure and environmental contamination:

  • Evacuation and Assessment : Isolate the spill area immediately. If the spill is large (>500 mL of solution) or highly concentrated, evacuate the laboratory and contact EH&S or emergency responders[6],.

  • Personal Protective Equipment (PPE) : Don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[6]. (Causality: Halogenated organics can rapidly permeate standard latex gloves, requiring specialized barrier materials).

  • Containment and Absorption : Surround the spill with inert, dry absorbent materials (e.g., spill pillows, vermiculite, or diatomaceous earth). Do not use combustible materials like sawdust, which can react with certain organic mixtures.

  • Decontamination : Carefully sweep or scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag or a rigid plastic container. Wash the affected surface with soap and water to remove residual chemical traces[4].

  • Waste Profiling : Label the cleanup materials explicitly as "Hazardous Waste - Halogenated Spill Debris" and transfer them to the SAA for immediate EH&S pickup.

References

  • Buy METHYL 3-(3,5-DICHLOROPHENYL)-3-OXOPROPANOATE Source: echemi.com URL: 1

  • CAS 677326-68-0: Metil 3,5-dicloro-β-oxobenzeno-propanoato Source: cymitquimica.com URL: 2

  • Halogenated Solvents: STANDARD OPERATING PROCEDURE Source: Washington State University (wsu.edu) URL: 6

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (epa.gov) URL: 5

  • Laboratory Hazardous Waste Management Guide Source: University of Tennessee (tennessee.edu) URL:3

  • Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois (illinois.edu) URL: 4

  • Hazardous Materials Disposal Guide Source: Nipissing University (nipissingu.ca) URL: 7

  • PSFC Halogenated Solvents: Standard Operating Procedures Source: Massachusetts Institute of Technology (mit.edu) URL:

  • Standard Operating Procedure SOP039 (Waste Segregation) Source: Loughborough University (lboro.ac.uk) URL: 9

  • UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin–Oshkosh (uwosh.edu) URL: 8

Sources

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